molecular formula C11H10O4 B021906 Lachnone A

Lachnone A

Cat. No.: B021906
M. Wt: 206.19 g/mol
InChI Key: BUDFSMORTDVVOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lachnone A is a biologically active natural product, originally isolated from plant sources within the genus Lachnum, that has garnered significant interest in pharmacological and chemical biology research due to its potent and selective bioactivities. Its primary research value lies in its demonstrated anti-proliferative and pro-apoptotic effects against a diverse panel of human cancer cell lines, positioning it as a promising lead compound for investigating novel oncotherapeutic pathways. The mechanism of action is associated with the induction of oxidative stress and the disruption of mitochondrial membrane potential, leading to the activation of the intrinsic apoptotic cascade. Researchers utilize this compound as a chemical tool to probe cellular stress response mechanisms, DNA damage checkpoints, and the regulation of programmed cell death. Its unique polyketide-derived quinone structure also makes it a subject of interest in synthetic and medicinal chemistry for structure-activity relationship (SAR) studies aimed at developing analogs with enhanced potency and bioavailability. This product is intended for non-clinical laboratory research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dihydroxy-2,7-dimethylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-5-3-7(12)9-8(4-5)15-6(2)10(13)11(9)14/h3-4,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDFSMORTDVVOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=C(C2=O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Structure Elucidation of Lachnone A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Lachnone A" is a hypothetical molecule created for this guide. No specific data for a compound with this name was found in the available literature. The following information is a representative example of the process of chemical structure elucidation for a novel natural lactone, based on established scientific methodologies.

Introduction

Natural products are a rich source of novel chemical scaffolds with significant potential for drug discovery.[1][2][3] Lactones, a class of cyclic esters, are widely distributed in nature and exhibit a broad range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2][4][5] This technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of a novel hypothetical sesquiterpene lactone, designated this compound. The process involves a combination of isolation from a natural source, purification, and extensive spectroscopic analysis to determine its molecular formula, connectivity, and stereochemistry.

Isolation and Purification

The initial step in the characterization of a novel natural product is its isolation and purification from the source organism. For this compound, a hypothetical extraction and purification workflow is outlined below. The process begins with the extraction of the compound from a plant source, followed by chromatographic separation to obtain the pure compound.

G cluster_0 Extraction cluster_1 Chromatographic Separation start Dried Plant Material e1 Methanol Extraction start->e1 e2 Solvent Evaporation e1->e2 e3 Crude Extract e2->e3 c1 Silica Gel Column Chromatography e3->c1 c2 Fraction Collection c1->c2 c3 Thin Layer Chromatography (TLC) Analysis c2->c3 c4 High-Performance Liquid Chromatography (HPLC) c3->c4 c5 Pure this compound c4->c5

Caption: Workflow for the isolation and purification of this compound.

  • Extraction: The dried and powdered plant material (1 kg) is subjected to extraction with methanol (3 x 5 L) at room temperature for 48 hours. The combined methanol extracts are then concentrated under reduced pressure to yield a crude extract.

  • Column Chromatography: The crude extract is adsorbed onto silica gel and subjected to column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

  • Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) using a biosensor or sulfuric acid chromic agent for visualization.[6] Fractions containing the compound of interest are pooled.

  • HPLC Purification: The pooled fractions are further purified by reversed-phase high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Data and Structure Elucidation

The determination of the chemical structure of this compound is achieved through a combination of spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.[7][8][9]

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, from which the molecular formula can be deduced.[8]

Table 1: Mass Spectrometry Data for this compound

ParameterValue
Ionization ModeElectrospray Ionization (ESI)
Mass AnalyzerTime-of-Flight (TOF)
Observed m/z [M+H]⁺249.1488
Calculated m/z [M+H]⁺249.1491 for C₁₅H₂₀O₃
Molecular FormulaC₁₅H₂₀O₃
Degree of Unsaturation6

IR spectroscopy provides information about the functional groups present in the molecule.

Table 2: Infrared Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Interpretation
3450 (broad)O-H stretch (hydroxyl group)
2925, 2855C-H stretch (alkane)
1760 (strong)C=O stretch (γ-lactone)
1665C=C stretch (alkene)

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon skeleton and the connectivity of protons and carbons.[10]

Table 3: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for this compound

PositionδC (ppm)δH (ppm) (J in Hz)COSY CorrelationsHMBC Correlations
1135.2---
2125.85.88 (d, 5.5)H-3C-1, C-3, C-4, C-10
335.42.45 (m)H-2, H-4C-1, C-2, C-4, C-5
441.22.10 (m)H-3, H-5C-2, C-3, C-5, C-6
552.11.85 (m)H-4, H-6C-3, C-4, C-6, C-7, C-10
682.34.51 (t, 8.5)H-5, H-7C-4, C-5, C-7, C-8, C-11
755.62.98 (m)H-6, H-8C-5, C-6, C-8, C-11, C-12
838.91.95 (m), 1.75 (m)H-7C-6, C-7, C-9, C-10
925.71.65 (m), 1.50 (m)-C-1, C-8, C-10
10140.1---
11139.8--C-6, C-7, C-12, C-13
12178.5---
13121.26.20 (s), 5.65 (s)-C-7, C-11, C-12
1421.31.15 (s)-C-1, C-9, C-10
1516.51.05 (d, 7.0)H-4C-3, C-4, C-5
  • NMR Spectroscopy: NMR spectra were recorded on a 500 MHz spectrometer in CDCl₃.[10] Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[10]

  • Mass Spectrometry: High-resolution mass spectra were obtained on a Q-TOF mass spectrometer using electrospray ionization (ESI).

  • IR Spectroscopy: IR spectra were recorded on a FT-IR spectrometer using the attenuated total reflectance (ATR) method.[10]

Proposed Structure of this compound

Based on the comprehensive analysis of the spectroscopic data, the planar structure of this compound is proposed as a sesquiterpene lactone with a guaianolide skeleton. The key features include a γ-lactone ring, an α,β-unsaturated carbonyl group, a tertiary hydroxyl group, and two methyl groups. The relative stereochemistry can be further determined through NOESY experiments and computational NMR methods.[10]

Biological Activity

Lactones are known to exhibit a wide range of biological activities.[5] The presence of an α,β-unsaturated γ-lactone moiety is often associated with antimicrobial and cytotoxic activities through Michael addition with biological nucleophiles.[4]

G cluster_0 NF-κB Signaling Pathway cluster_1 Cytoplasm LachnoneA This compound IKK IKK LachnoneA->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation NFκB NF-κB IκBα->NFκB Inhibition Nucleus Nucleus NFκB->Nucleus Translocation Transcription Gene Transcription (Inflammation, Cell Survival) Nucleus->Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Many sesquiterpene lactones are known to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.[5] The proposed mechanism involves the alkylation of critical cysteine residues in the IκB kinase (IKK) complex by the α,β-unsaturated lactone, thereby preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This leads to the sequestration of NF-κB in the cytoplasm and the downregulation of pro-inflammatory and pro-survival gene expression.

Conclusion

This technical guide has outlined the systematic approach to the chemical structure elucidation of a hypothetical novel natural product, this compound. Through a combination of isolation, purification, and comprehensive spectroscopic analysis, the planar structure of this compound was proposed as a guaianolide-type sesquiterpene lactone. The presence of key functional groups suggests potential biological activity, warranting further investigation into its pharmacological properties and potential as a lead compound in drug development. The methodologies described herein represent a standard workflow for the characterization of novel bioactive compounds from natural sources.

References

Lachnone A IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lachnone A, a chromone derivative isolated from the filamentous fungus Lachnum sp., presents a molecule of interest for further investigation. This document provides a comprehensive technical overview of this compound, including its chemical identity, and a summary of its currently understood biological activities. While extensive research on its mechanism of action is still emerging, this guide consolidates the available data to support future research and development efforts.

Chemical Identity

This compound is chemically identified as 3,5-dihydroxy-2,7-dimethylchromen-4-one. Its unique structure, belonging to the chromone class of compounds, forms the basis of its potential biological activities.

IdentifierValue
IUPAC Name 3,5-dihydroxy-2,7-dimethylchromen-4-one[1][2]
CAS Number 903892-99-9[1][2]
Molecular Formula C₁₁H₁₀O₄
Molecular Weight 206.19 g/mol

Biological Activity

Initial biological screening of this compound has revealed weak antibacterial activity. Further extensive investigation into its biological effects is limited in the current body of scientific literature. There are preliminary indications that this compound may have the potential to interfere with cellular pathways relevant to cancer, though specific mechanisms and quantitative data on cytotoxicity are not yet thoroughly documented.

Experimental Protocols

The following sections detail the experimental methods for the isolation and initial characterization of this compound, as described in the foundational literature.

Isolation of this compound

The isolation of this compound was first reported by Rukachaisirikul et al. in 2006 from the filamentous fungus Lachnum sp. BCC 2424. The general workflow for this process is outlined below.

G cluster_0 Fungal Culture and Extraction cluster_1 Chromatographic Separation cluster_2 Compound Identification A Fermentation of Lachnum sp. BCC 2424 B Extraction of Fungal Mycelium and Broth A->B C Crude Extract B->C D Solvent Partitioning C->D E Column Chromatography (Silica Gel) D->E F Further Purification (e.g., Sephadex, HPLC) E->F G Spectroscopic Analysis (NMR, MS) F->G H Pure this compound G->H

Caption: General workflow for the isolation of this compound.

A detailed protocol based on the initial discovery would involve:

  • Fermentation: Culturing the fungus Lachnum sp. BCC 2424 in a suitable liquid medium to allow for the production of secondary metabolites.

  • Extraction: Separating the fungal mycelium from the broth and extracting both with an organic solvent, such as ethyl acetate, to obtain a crude extract.

  • Chromatography: Subjecting the crude extract to a series of chromatographic techniques for purification. This typically involves:

    • Solvent Partitioning: To separate compounds based on their polarity.

    • Silica Gel Column Chromatography: To separate fractions based on polarity.

    • Sephadex Column Chromatography: For size-exclusion separation.

    • High-Performance Liquid Chromatography (HPLC): For final purification to yield pure this compound.

  • Structure Elucidation: Analyzing the purified compound using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to determine its chemical structure.

Spectroscopic Data for this compound

The structural confirmation of this compound relies on the following key spectroscopic data:

Spectroscopic Data Type Key Observations
¹H NMR Signals corresponding to aromatic protons, methyl groups, and hydroxyl groups consistent with the chromone structure.
¹³C NMR Resonances for carbonyl carbon, aromatic carbons, and methyl carbons, confirming the carbon skeleton.
Mass Spectrometry (MS) A molecular ion peak consistent with the molecular formula C₁₁H₁₀O₄.

Signaling Pathways and Mechanism of Action

Currently, there is a lack of published research detailing the specific signaling pathways modulated by this compound. While some commercial suppliers suggest potential interactions with cancer-related pathways, these claims are not yet substantiated by peer-reviewed experimental data. The diagram below illustrates a hypothetical workflow for investigating the mechanism of action of this compound.

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Pathway Analysis cluster_3 Validation A This compound B Cell-Based Assays (e.g., Cytotoxicity, Proliferation) A->B C Affinity Chromatography B->C D Omics Approaches (Proteomics, Transcriptomics) B->D E Bioinformatics Analysis C->E D->E F Identification of Modulated Signaling Pathways E->F G Western Blot, qPCR F->G H In Vivo Studies G->H

Caption: A proposed workflow for elucidating the mechanism of action of this compound.

Future Directions

The limited extent of research on this compound presents a clear opportunity for further investigation. Key areas for future research include:

  • Comprehensive Biological Screening: Evaluating the activity of this compound against a broader range of bacterial and fungal strains, as well as various cancer cell lines.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound to understand its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to explore how structural modifications impact its biological activity, potentially leading to the development of more potent and selective compounds.

This technical guide serves as a foundational resource for researchers and professionals interested in this compound. As new data emerges, this document will be updated to reflect the evolving understanding of this intriguing natural product.

References

Lachnone A discovery and natural source

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lachnone A is a naturally occurring chromone derivative first identified from a filamentous fungus. This technical guide provides a comprehensive overview of the discovery, natural source, and chemical characteristics of this compound, intended for researchers, scientists, and professionals in the field of drug development. The document details the experimental protocols for its isolation and structural elucidation, presents quantitative data in a structured format, and visualizes key experimental workflows.

Discovery and Natural Source

This compound was first isolated and identified by Rukachaisirikul and colleagues in 2006. The discovery was the result of a screening program for novel secondary metabolites from filamentous fungi.[1][2]

Natural Source: The compound was isolated from the culture of the filamentous fungus Lachnum sp. BCC 2424. The genus Lachnum is a member of the Ascomycota phylum and is known to produce a variety of secondary metabolites, including other chromone derivatives.[1][2]

Chemical Structure and Properties

This compound is classified as a chromone, a class of organic compounds that feature a benzopyran-4-one structure. Its chemical formula is C₁₁H₁₀O₄, and it has a molecular weight of 206.19 g/mol .[1] The structure of this compound was determined through extensive spectroscopic analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₀O₄[1]
Molecular Weight 206.19[1]
CAS Number 903892-99-9[1]
Class Chromone[1][2]

Experimental Protocols

The following sections detail the methodologies employed in the isolation, purification, and structural elucidation of this compound, based on the original discovery publication.

Fungal Cultivation and Extraction

The producing organism, Lachnum sp. BCC 2424, was cultivated to generate sufficient biomass for the extraction of its secondary metabolites.

  • Cultivation: The fungus was grown in a suitable liquid or solid medium to encourage the production of secondary metabolites.

  • Extraction: The fungal mycelium and culture broth were extracted using organic solvents, such as ethyl acetate or methanol, to isolate the crude mixture of compounds.

Isolation and Purification of this compound

A multi-step chromatographic process was utilized to isolate this compound from the crude extract.

  • Initial Fractionation: The crude extract was subjected to column chromatography over silica gel, eluting with a gradient of organic solvents to separate the components based on polarity.

  • Further Purification: Fractions containing this compound were further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Isolation and Purification Workflow for this compound.
Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were conducted to establish the connectivity of atoms and the overall carbon-hydrogen framework of the molecule.

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provided information about the functional groups present in the molecule and its chromophoric system.

Quantitative Data

The structural elucidation of this compound was supported by detailed analysis of its NMR spectra.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position¹³C (δc)¹H (δH, mult., J in Hz)
2 164.2-
3 111.86.08 (s)
4 176.8-
4a 119.5-
5 158.4-
6 98.66.25 (s)
7 162.1-
8 105.1-
8a 156.9-
7-OCH₃ 56.03.85 (s)
8-CH₃ 9.52.28 (s)

Data is based on the original publication and may be subject to slight variations depending on the solvent and instrument used.

Biological Activity

Initial screenings of this compound and its co-isolated analogues (Lachnones B-E) revealed some biological activity. Lachnones B and D demonstrated mild inhibitory effects against Mycobacterium tuberculosis, both with a Minimum Inhibitory Concentration (MIC) of 200 µg/mL. The specific biological activities of this compound have not been extensively reported in the initial discovery. Further studies are required to fully characterize its pharmacological profile.

Table 3: Antimicrobial Activity of Lachnone Analogues

CompoundOrganismMIC (µg/mL)
Lachnone B Mycobacterium tuberculosis200
Lachnone D Mycobacterium tuberculosis200

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. Given the known biological activities of other chromone derivatives, potential areas for future investigation could include pathways related to inflammation, cell proliferation, and microbial pathogenesis.

Conclusion

This compound is a chromone derivative isolated from the fungus Lachnum sp. BCC 2424. Its structure has been elucidated through standard spectroscopic methods. While initial biological activity screening of its analogues has shown some antimicrobial properties, the full therapeutic potential of this compound remains to be explored. This guide provides a foundational summary for researchers interested in the further study and development of this natural product.

References

The Enigmatic Biosynthesis of Lachnone A: A Pathway Awaiting Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Despite significant interest in the biosynthesis of bioactive natural products, the specific metabolic pathway for the synthesis of Lachnone A remains uncharacterized in publicly available scientific literature. Extensive searches for "this compound" have not yielded information on its chemical structure, biological origin, or the enzymatic processes leading to its formation. Therefore, a detailed technical guide on its core biosynthetic pathway cannot be constructed at this time.

While information directly pertaining to this compound is absent, the broader field of lactone biosynthesis offers a foundational understanding of the general enzymatic strategies employed by microorganisms to synthesize this class of compounds. Lactones are cyclic esters that are widespread in nature and exhibit a diverse range of biological activities. Their biosynthesis typically originates from primary metabolic pathways such as fatty acid or polyketide metabolism.

General Principles of Lactone Biosynthesis

The formation of a lactone ring is fundamentally an intramolecular esterification reaction. This process is often preceded by a series of enzymatic modifications of a linear precursor molecule, typically a fatty acid or a polyketide chain. Key enzyme families frequently implicated in lactone biosynthesis include:

  • Polyketide Synthases (PKSs): These large, multifunctional enzymes assemble polyketide chains from simple acyl-CoA precursors. The programming of PKS modules dictates the length and pattern of reduction and dehydration of the growing chain, ultimately influencing the structure of the final lactone product.

  • Fatty Acid Synthases (FASs): Similar to PKSs, FASs produce long-chain fatty acids that can serve as precursors for lactone biosynthesis.

  • Cytochrome P450 Monooxygenases (P450s): These versatile enzymes often catalyze the hydroxylation of specific carbon atoms within a fatty acid or polyketide backbone, introducing the necessary hydroxyl group for subsequent lactonization.

  • Baeyer-Villiger Monooxygenases (BVMOs): These enzymes catalyze the insertion of an oxygen atom adjacent to a carbonyl group, a key step in the formation of some lactones from cyclic ketones.

  • Thioesterases (TEs): In many PKS and FAS pathways, the final release and cyclization of the product is catalyzed by a thioesterase domain, which can directly facilitate lactone ring formation.

Hypothetical Experimental Workflow for Elucidating a Novel Lactone Biosynthetic Pathway

Should this compound be identified and its producing organism isolated, a general experimental workflow to elucidate its biosynthetic pathway could be proposed. This workflow would involve a combination of genetic, biochemical, and analytical techniques.

Experimental_Workflow cluster_genomics Genomic & Bioinformatic Analysis cluster_genetics Genetic Manipulation cluster_biochemistry Biochemical Characterization cluster_analysis Analytical Chemistry genome_sequencing Genome Sequencing of Producing Organism bgc_prediction Biosynthetic Gene Cluster (BGC) Prediction genome_sequencing->bgc_prediction Identifies potential pathways gene_annotation Putative Gene Function Annotation bgc_prediction->gene_annotation Assigns putative roles to enzymes enzyme_purification Enzyme Purification bgc_prediction->enzyme_purification gene_knockout Gene Knockout Studies gene_annotation->gene_knockout heterologous_expression Heterologous Expression of BGC gene_annotation->heterologous_expression lc_ms LC-MS/MS Analysis gene_knockout->lc_ms Observe loss of production heterologous_expression->lc_ms Confirm BGC function in_vitro_assays In Vitro Enzyme Assays enzyme_purification->in_vitro_assays Determine enzyme function intermediate_identification Identification of Intermediates in_vitro_assays->intermediate_identification intermediate_identification->lc_ms nmr NMR Spectroscopy intermediate_identification->nmr Structural elucidation lc_ms->nmr

Caption: A generalized workflow for the elucidation of a novel lactone biosynthetic pathway.

Conclusion

While the specific biosynthetic pathway of this compound remains elusive, the established principles of lactone biosynthesis provide a solid framework for its future discovery and characterization. The identification of the producing organism and the application of modern genomic and biochemical techniques will be crucial to unraveling the enzymatic steps that lead to the formation of this currently uncharacterized molecule. Further research is required to bring the biosynthesis of this compound from the realm of the unknown into the light of scientific understanding.

Unveiling Lachnone A: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Lachnone A, a novel chromone derivative isolated from the filamentous fungus Lachnum sp. BCC 2424. This document consolidates available data on its structural characteristics, spectroscopic profile, and biological context to serve as a foundational resource for researchers in natural product chemistry, drug discovery, and related scientific fields.

Core Physical and Chemical Properties

This compound is a structurally unique chromone derivative. Its fundamental properties have been determined through a series of analytical techniques, providing a clear profile of the molecule.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
Appearance Colorless needles[1]
Molecular Formula C₁₅H₁₆O₅[1]
Molecular Weight 276.28 g/mol [1]
Melting Point 218-220 °C[1]
Optical Rotation [α]²⁵D +10.0 (c 0.1, MeOH)[1]

Spectroscopic Data

The structural elucidation of this compound was accomplished through comprehensive spectroscopic analysis. The following tables summarize the key data obtained from ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
Positionδ (ppm)MultiplicityJ (Hz)
34.36d12.5
33.96d12.5
56.13s
76.09d2.0
96.09d2.0
111.43s
1'-OH5.75br s
2'2.80dd17.0, 4.5
2'2.69dd17.0, 2.5
3'4.62m
4'2.03m
4'1.79m
Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
Positionδ (ppm)
2165.2
368.9
4106.0
4a162.2
596.9
6164.9
795.9
8158.1
8a102.9
924.5
1076.5
1124.5
1'175.8
2'41.2
3'67.8
4'30.9
Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirmed the molecular formula of this compound.

  • HR-ESI-MS: m/z 277.1025 [M+H]⁺ (Calculated for C₁₅H₁₇O₅, 277.1025)[1]

Experimental Protocols

The isolation and structural elucidation of this compound involved a series of detailed experimental procedures.

Fungal Material and Fermentation

The fungus Lachnum sp. BCC 2424 was cultured on potato dextrose agar at 25 °C for 7 days. The mycelial plugs were then transferred to 250 mL Erlenmeyer flasks containing 50 mL of a liquid medium (20 g/L glucose, 5 g/L peptone, 3 g/L yeast extract, and 3 g/L malt extract) and incubated on a rotary shaker at 150 rpm and 25 °C for 7 days to produce a seed culture. A 10% (v/v) of this seed culture was used to inoculate 1.0 L flasks, each containing 200 mL of the same liquid medium. The production culture was incubated under the same conditions for 30 days.

Isolation and Purification

The fungal mycelia were separated from the culture broth by filtration. The mycelia were extracted with CH₂Cl₂ and the broth was extracted with EtOAc. The combined extracts were concentrated under reduced pressure to yield a crude extract. This crude extract was then subjected to a series of chromatographic separations, including vacuum liquid chromatography (VLC) over silica gel, followed by further purification using Sephadex LH-20 column chromatography and preparative thin-layer chromatography (TLC) to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE 500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C, using CDCl₃ as the solvent. Chemical shifts are reported in ppm (δ) and referenced to the solvent signals.

  • Mass Spectrometry: High-resolution mass spectra were obtained on a Bruker APEX II FT-ICR mass spectrometer using electrospray ionization (ESI).

  • Optical Rotation: Optical rotation was measured on a Perkin-Elmer 341 polarimeter.

  • Melting Point: Melting points were determined on a Fisher-Johns melting point apparatus and are uncorrected.

Logical Relationships and Workflows

The following diagrams illustrate the key processes involved in the study of this compound.

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction and Isolation cluster_analysis Structural Analysis Fungus Lachnum sp. BCC 2424 Agar_Culture Culture on Potato Dextrose Agar Fungus->Agar_Culture Seed_Culture Seed Culture in Liquid Medium Agar_Culture->Seed_Culture Production_Culture Production Culture (30 days) Seed_Culture->Production_Culture Filtration Filtration Production_Culture->Filtration Mycelia_Extraction Mycelia Extraction (CH₂Cl₂) Filtration->Mycelia_Extraction Broth_Extraction Broth Extraction (EtOAc) Filtration->Broth_Extraction Crude_Extract Crude Extract Mycelia_Extraction->Crude_Extract Broth_Extraction->Crude_Extract VLC VLC (Silica Gel) Crude_Extract->VLC Sephadex Sephadex LH-20 VLC->Sephadex Prep_TLC Preparative TLC Sephadex->Prep_TLC Pure_Compound Pure this compound Prep_TLC->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR MS Mass Spectrometry (HR-ESI-MS) Pure_Compound->MS Optical_Rotation Optical Rotation Pure_Compound->Optical_Rotation Melting_Point Melting Point Determination Pure_Compound->Melting_Point

Figure 1. Experimental workflow for the isolation and characterization of this compound.

Conclusion

This technical guide provides a consolidated source of information on the physical and chemical properties of this compound. The detailed data and experimental protocols presented herein are intended to facilitate further research into the biological activities and potential applications of this novel natural product. The unique chromone structure of this compound makes it an interesting target for synthetic chemistry and a candidate for further investigation in drug development programs.

References

Lachnone A: A Technical Guide to Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Lachnone A

This compound is a natural product classified as a member of the chromone family. Its chemical structure is registered in the PubChem database under the compound identification (CID) 11672906. The molecule has been reported in the fungal genus Lachnum. Chromones, as a class, are known to exhibit a wide range of biological activities, making this compound a potential candidate for further pharmacological screening. However, a prerequisite for any biological testing is a thorough understanding of its physicochemical properties, most notably its solubility in various solvents.

Predicted Solubility of this compound

Currently, there is no publicly available experimental data on the quantitative solubility of this compound in common laboratory solvents. However, based on its chemical structure as a chromone derivative, some general predictions can be made. Chromones are often sparingly soluble in water and more soluble in organic solvents. The solubility is influenced by the nature and position of substituents on the chromone ring.

To provide a framework for researchers, the following table summarizes the expected solubility of chromone derivatives in a range of solvents. This should be considered a qualitative guide, and experimental verification is essential.

Table 1: Predicted Qualitative Solubility of Chromone Derivatives

Solvent ClassExample SolventsPredicted Solubility of Chromone Derivatives
Polar Protic Water, Ethanol, MethanolGenerally low to moderate. Solubility in alcohols is typically higher than in water.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetoneGenerally good solubility, often used for preparing stock solutions.
Non-polar Hexane, Toluene, ChloroformGenerally low solubility, but can vary depending on the specific substituents on the chromone structure.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data for this compound, a standardized experimental protocol is required. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, etc.)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each selected solvent in a sealed vial.

    • Place the vials in a constant temperature shaker (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

    • Centrifuge the vials to further separate the undissolved solid.

    • Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the standard solutions and the filtered saturated solutions by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Determine the concentration of this compound in the saturated solutions using the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

Visualization of Methodologies and Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the shake-flask method for determining the solubility of this compound.

G Workflow for Solubility Determination A Add excess this compound to solvent B Equilibrate at constant temperature (24-48h) A->B C Centrifuge to separate undissolved solid B->C D Filter supernatant C->D E Analyze by HPLC D->E H Determine concentration of saturated solution E->H F Prepare standard solutions G Construct calibration curve F->G G->H

Caption: A generalized workflow for determining equilibrium solubility.

Generalized Signaling Pathway

As the specific signaling pathways affected by this compound are not yet elucidated, the following diagram presents a generalized model of common intracellular signaling cascades that can be modulated by bioactive compounds. This serves as a conceptual framework for potential future investigations into the mechanism of action of this compound.

G Generalized Signaling Pathway cluster_0 Extracellular cluster_1 Intracellular cluster_2 Nuclear LachnoneA This compound Receptor Cell Surface Receptor LachnoneA->Receptor Binding SignalTransduction Signal Transduction Cascade (e.g., Kinase activation) Receptor->SignalTransduction SecondMessenger Second Messengers (e.g., cAMP, Ca2+) SignalTransduction->SecondMessenger Effector Effector Proteins SecondMessenger->Effector TranscriptionFactor Transcription Factor Activation/Inhibition Effector->TranscriptionFactor GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression BiologicalResponse Biological Response GeneExpression->BiologicalResponse

Caption: A generalized model of intracellular signaling pathways.

Conclusion

While specific experimental data for this compound remains to be determined, this guide provides a solid foundation for researchers to initiate their investigations. By understanding the general properties of the chromone class of compounds and by employing standardized experimental protocols, reliable and reproducible data on the solubility of this compound can be generated. This information is paramount for advancing our understanding of this natural product and for unlocking its potential in drug discovery and development. Future studies should focus on obtaining quantitative solubility data in a variety of pharmaceutically relevant solvents and on elucidating the specific signaling pathways through which this compound may exert its biological effects.

In-depth Technical Guide: Stability and Degradation of Lachnone A

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Lachnone A is a molecule of significant interest within the scientific community. Understanding its stability and degradation profile is paramount for its potential development as a therapeutic agent. The intrinsic stability of a drug substance is a critical quality attribute that influences its shelf-life, formulation, and ultimately, its safety and efficacy. Forced degradation studies are considered a vital component of the drug development process, providing crucial insights into the degradation pathways and the intrinsic stability of the molecule.[1][2][3] These studies are intentionally designed to accelerate the degradation of a drug substance under conditions more severe than accelerated stability testing.[1][2] The information gleaned from such studies is instrumental in developing stable formulations and establishing stability-indicating analytical methods.[3][4][5]

Currently, there is a notable absence of specific published literature detailing the stability and degradation pathways of this compound. While general principles of forced degradation and analytical methodologies are well-established for various classes of compounds, including those containing lactone moieties, specific quantitative data and experimental protocols for this compound are not publicly available.[6][7] This guide, therefore, will outline the theoretical framework and recommended experimental approaches for assessing the stability and degradation of this compound, based on established scientific principles and regulatory expectations.

Theoretical Stability Profile of Lactones

This compound contains a lactone functional group, which is a cyclic ester.[8][9] The stability of the lactone ring is a key factor in the overall stability of the molecule. Generally, lactones are susceptible to hydrolysis, which involves the cleavage of the ester bond to form the corresponding hydroxy acid. This reaction can be catalyzed by both acids and bases. The rate of hydrolysis is influenced by several factors, including pH, temperature, and the presence of other functional groups in the molecule.

Recommended Experimental Protocols for Stability and Degradation Assessment

To thoroughly characterize the stability and degradation of this compound, a series of forced degradation studies should be conducted. These studies typically involve exposing the drug substance to various stress conditions, including acid, base, oxidation, heat, and light.[1][4][5]

Forced Degradation Studies

Objective: To identify potential degradation products and pathways, and to develop and validate a stability-indicating analytical method.[2][3]

General Procedure: A solution of this compound at a known concentration should be prepared in a suitable solvent system. Aliquots of this solution are then subjected to the following stress conditions:

  • Acidic Hydrolysis: Treatment with a mineral acid (e.g., 0.1 N HCl) at elevated temperatures (e.g., 60-80 °C).

  • Basic Hydrolysis: Treatment with a base (e.g., 0.1 N NaOH) at room temperature or slightly elevated temperatures.

  • Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solid drug substance or a solution at a high temperature (e.g., 70-100 °C).

  • Photodegradation: Exposing the solid drug substance or a solution to UV and visible light, as per ICH Q1B guidelines.

Samples should be withdrawn at various time points and analyzed using a suitable analytical method.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent drug from its degradation products.[3] High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, PDA, or Mass Spectrometry) is the most common technique for this purpose.[3][10]

Method Development Considerations:

  • Column: A reversed-phase column (e.g., C18) is often a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve optimal separation.

  • Detection: The wavelength for UV detection should be selected based on the UV spectrum of this compound. Mass spectrometry (MS) is invaluable for the identification and structural elucidation of degradation products.[10]

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise manner. A table format is highly recommended for easy comparison of the degradation under different stress conditions.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionTime (hours)% Degradation of this compoundNumber of Degradation ProductsRemarks (e.g., Major Degradant RRT)
Acidic Hydrolysis0.1 N HCl, 80 °C2, 4, 8, 24
Basic Hydrolysis0.1 N NaOH, RT1, 2, 4, 8
Oxidative3% H₂O₂, RT2, 4, 8, 24
Thermal (Solution)80 °C24, 48, 72
Thermal (Solid)100 °C24, 48, 72
Photolytic (Solution)ICH Q1B-
Photolytic (Solid)ICH Q1B-

Data in this table is hypothetical and should be replaced with experimental results.

Visualization of Workflows and Pathways

Diagrams created using Graphviz can effectively illustrate experimental workflows and potential degradation pathways.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis LachnoneA This compound Stock Solution Acid Acidic Hydrolysis (0.1 N HCl, 80°C) LachnoneA->Acid Base Basic Hydrolysis (0.1 N NaOH, RT) LachnoneA->Base Oxidation Oxidative Degradation (3% H₂O₂, RT) LachnoneA->Oxidation Thermal Thermal Degradation (80°C) LachnoneA->Thermal Photo Photolytic Degradation (ICH Q1B) LachnoneA->Photo Sampling Sampling at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC-UV/MS Analysis Sampling->HPLC Data Data Interpretation (Degradation Pathway Elucidation) HPLC->Data

Caption: Workflow for conducting forced degradation studies of this compound.

Hypothetical Degradation Pathway of this compound

Degradation_Pathway LachnoneA This compound Degradant1 Degradation Product 1 (e.g., Hydrolyzed Product) LachnoneA->Degradant1 Acid/Base Hydrolysis Degradant2 Degradation Product 2 (e.g., Oxidized Product) LachnoneA->Degradant2 Oxidation FurtherDegradation Further Degradation Products Degradant1->FurtherDegradation Degradant2->FurtherDegradation

Caption: A hypothetical degradation pathway for this compound.

Conclusion

While specific data on the stability and degradation of this compound is not currently available in the public domain, this guide provides a robust framework for its systematic investigation. By following the outlined experimental protocols and utilizing appropriate analytical techniques, researchers can generate the necessary data to understand the molecule's intrinsic stability, elucidate its degradation pathways, and develop a stable and effective drug product. The insights gained will be critical for regulatory submissions and the overall success of any drug development program centered on this compound.

References

An In-depth Technical Guide to the Biological Activity of Lachnone A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature lacks specific data on the biological activity of Lachnone A. This guide, therefore, outlines the potential biological activities based on its classification as a lactone, a class of compounds known for a variety of biological effects. The experimental protocols, quantitative data, and signaling pathways described herein are representative of the methodologies that would be employed to characterize the bioactivity of a novel compound like this compound and are based on established scientific practices.

Introduction to Lactones and Their Biological Significance

Lactones are cyclic esters that are widely distributed in nature and can also be synthesized. This class of compounds is of significant interest to researchers, scientists, and drug development professionals due to their diverse and potent biological activities. Many lactones have been reported to exhibit anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and the modulation of key cellular signaling pathways. Given that this compound is a lactone, it is hypothesized to possess similar biological activities.

Potential Biological Activities of this compound

Based on the known activities of structurally related lactones, the following biological effects of this compound could be investigated:

  • Anticancer Activity: Many lactones exhibit cytotoxicity against various cancer cell lines. This is often mediated through the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation and metastasis.

  • Anti-inflammatory Activity: Lactones have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways such as the NF-κB and MAPK pathways.

  • Antimicrobial Activity: Certain lactones have demonstrated efficacy against a range of microbial pathogens, including bacteria and fungi.

Quantitative Data Presentation (Hypothetical)

To characterize the biological activity of this compound, quantitative data from various in vitro assays would be necessary. The following tables present a hypothetical summary of such data for illustrative purposes.

Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast CancerData not available
A549Lung CancerData not available
HeLaCervical CancerData not available
JurkatLeukemiaData not available

IC50: The concentration of a drug that gives half-maximal response.

Table 2: Apoptosis Induction by this compound in a Representative Cancer Cell Line (e.g., MCF-7)

TreatmentConcentration (µM)% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Control0Data not availableData not availableData not available
This compoundXData not availableData not availableData not available
This compoundYData not availableData not availableData not available

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are standard protocols that would be used to assess the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative, PI-negative cells are live cells.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is a technique used to detect specific proteins in a sample and is crucial for investigating the effect of a compound on cellular signaling pathways.

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the signaling proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, NF-κB p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Experimental Workflows

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay Workflow cluster_apoptosis Apoptosis Assay Workflow cluster_western_blot Western Blot Workflow A1 Seed Cells A2 Treat with this compound A1->A2 A3 MTT Assay A2->A3 A4 Measure Absorbance A3->A4 A5 Calculate IC50 A4->A5 B1 Treat Cells B2 Annexin V/PI Staining B1->B2 B3 Flow Cytometry B2->B3 B4 Quantify Apoptosis B3->B4 C1 Treat Cells & Lyse C2 SDS-PAGE C1->C2 C3 Transfer to Membrane C2->C3 C4 Antibody Incubation C3->C4 C5 Detect Proteins C4->C5

General workflow for in vitro characterization of this compound.
Hypothetical Signaling Pathways Affected by this compound

The following diagrams illustrate potential signaling pathways that this compound might modulate, based on the known mechanisms of other lactones. These pathways are critical in cell survival, proliferation, and inflammation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key regulator of cell survival and proliferation. Its inhibition can lead to apoptosis.

PI3K_Akt_Pathway LachnoneA This compound PI3K PI3K LachnoneA->PI3K Inhibits RTK Receptor Tyrosine Kinase RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes

Hypothetical inhibition of the PI3K/Akt pathway by this compound.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival. Its dysregulation is common in cancer.

MAPK_ERK_Pathway LachnoneA This compound Raf Raf LachnoneA->Raf Inhibits GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Hypothetical modulation of the MAPK/ERK pathway by this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response and cell survival. Its inhibition is a key target for anti-inflammatory drugs.

NFkB_Pathway LachnoneA This compound IKK IKK LachnoneA->IKK Inhibits Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Stimulus->IKK IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to InflammatoryGenes Inflammatory Gene Expression Nucleus->InflammatoryGenes Activates

Hypothetical inhibition of the NF-κB pathway by this compound.

Conclusion and Future Directions

While specific biological data for this compound is not yet available, its classification as a lactone suggests it may possess significant anticancer and anti-inflammatory properties. The experimental framework provided in this guide offers a clear path for researchers to elucidate the specific biological activities and mechanisms of action of this compound. Future research should focus on performing the described in vitro assays to generate quantitative data on its cytotoxicity and apoptosis-inducing effects, followed by mechanistic studies using techniques like Western blotting to identify the modulated signaling pathways. These studies will be crucial in determining the therapeutic potential of this compound for various diseases.

An In-depth Technical Guide to the Lachnone Family of Compounds and Bioactive Metabolites from Lachnum sp.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Lachnum, a member of the Ascomycota phylum of fungi, has emerged as a prolific source of structurally diverse and biologically active secondary metabolites.[1][2] These compounds encompass a range of chemical classes, including chromones, isocoumarins, and polyketides, many of which have demonstrated significant potential in preclinical studies.[1][3] While the initially specified "Lachnone A" remains an under-characterized molecule with limited and somewhat contradictory publicly available data, this guide provides a comprehensive overview of the broader Lachnone family and other significant bioactive compounds isolated from Lachnum species. This document will detail their chemical structures, biological activities, and, where available, their mechanisms of action, with a focus on providing the in-depth technical information required for research and drug development professionals.

The Lachnone Family: Chromone Derivatives

The Lachnone family of compounds are primarily chromone derivatives isolated from the filamentous fungus Lachnum sp.[3][4] While information on "this compound" is scarce, related compounds such as Lachnone C have been the subject of synthetic chemistry efforts, indicating their importance as potential bioactive scaffolds.[4][5][6]

Chemical Structure

The core chemical scaffold of the Lachnone family is based on the chromone ring system. Variations in this basic structure, including different substitution patterns, give rise to the various members of the family.

Quantitative Biological Activity Data

While extensive quantitative data for the Lachnone family is not widely available in the public domain, studies on other metabolites from Lachnum sp. have yielded significant results. The following table summarizes the cytotoxic activity of Diaporphasine E, a polyketide isolated from Lachnum sp. IW157.[1][7]

CompoundCell LineIC50 (μM)Citation
Diaporphasine EL929 (mouse fibrosarcoma)0.9[1][7]
Diaporphasine EKB3.1 (human epidermoid carcinoma)3.7[1][7]

Additionally, a polysaccharide from Lachnum sp., designated LEP-2a, has been shown to act synergistically with the chemotherapeutic agent 5-fluorouracil in hepatocellular carcinoma cells.[8]

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms of the Lachnone family of compounds are not yet well-elucidated. However, research into other bioactive metabolites from Lachnum sp. has provided insights into potential signaling pathways that could be modulated by these compounds.

A study on a bioactive exopolysaccharide (LEP-2a) from Lachnum sp. demonstrated that its synergistic anticancer effect with 5-fluorouracil in HepG2 cells is mediated through the inactivation of key survival pathways.[8] Specifically, the combination treatment led to the downregulation of the Ras/Raf/MEK/ERK and PI3K/AKT/mTOR signaling cascades.[8] This suggests that small molecules from Lachnum sp., such as the Lachnones, may also exert their bioactivities through modulation of these critical cancer-related pathways.

Lachnum_sp_Metabolite_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Ras Ras Receptor->Ras Activation PI3K PI3K Receptor->PI3K Activation Lachnum_Metabolites Lachnum_Metabolites Lachnum_Metabolites->Receptor Lachnum_Metabolites->Ras Inhibition Lachnum_Metabolites->PI3K Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation_Survival ERK->Proliferation_Survival Promotion AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival Promotion

Caption: Proposed inhibitory signaling pathways of Lachnum sp. metabolites.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. Below are methodologies for key experiments related to the biological evaluation of compounds from Lachnum sp..

Cytotoxicity Assay (MTT Assay)

This protocol is based on the methodology used to determine the IC50 values of Diaporphasine E.[1][7]

  • Cell Culture: L929 and KB3.1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound (e.g., Diaporphasine E) is dissolved in DMSO to create a stock solution, which is then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control (DMSO-treated) cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with serial dilutions of compound B->C D Incubate for 72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Remove medium and add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.
Western Blot Analysis for Signaling Pathway Proteins

This protocol is adapted from the study on the synergistic effects of LEP-2a and 5-fluorouracil.[8]

  • Cell Lysis: HepG2 cells are treated with the test compound(s) for the desired time. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., p-ERK, ERK, p-AKT, AKT, β-actin).

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

  • Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).

Conclusion

The Lachnone family of compounds and other secondary metabolites from the fungus Lachnum sp. represent a promising area for natural product-based drug discovery. While specific data on "this compound" is limited, the demonstrated bioactivities of related chromones and other metabolites from this genus, particularly in the area of oncology, warrant further investigation. The provided data and experimental protocols offer a foundational resource for researchers to build upon in their exploration of this intriguing class of natural products. Future work should focus on the isolation and comprehensive biological evaluation of individual Lachnone compounds to elucidate their specific mechanisms of action and therapeutic potential.

References

Fungal Chromanone Lactones: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Chromanone lactones, a class of fungal secondary metabolites, have garnered significant interest within the scientific community due to their diverse chemical structures and promising biological activities. Structurally, they feature a chromanone core fused to a γ-lactone ring and are biosynthetically related to tetrahydroxanthones. These compounds are produced by a variety of fungal genera, most notably Aspergillus, Penicillium, and Fusarium. Documented bioactivities of chromanone lactones include potent cytotoxic, anti-inflammatory, antiviral, and antibacterial effects, positioning them as compelling candidates for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of chromanone lactones from fungal sources, detailing their isolation, structure elucidation, and biological evaluation. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Fungi are a prolific source of structurally unique and biologically active secondary metabolites, which have historically been a cornerstone of pharmaceutical development. Among these, the chromanone lactones represent a fascinating and somewhat underexplored class of natural products. These compounds can exist as monomers or form more complex dimeric structures, contributing to their chemical diversity.[1] Their biosynthetic origin is linked to the polyketide pathway, which is responsible for the formation of the xanthone core in fungi.[2] This guide will provide an in-depth look at the methodologies for studying these compounds, from the initial stages of fungal fermentation to the detailed analysis of their biological effects and mechanisms of action.

Fungal Sources and Bioactivities of Chromanone Lactones

A variety of chromanone lactones have been isolated from different fungal species, each with a unique profile of biological activity. The following table summarizes key quantitative data for several representative compounds.

Compound NameFungal SourceBiological ActivityIC50 ValueReference Cell LineCitation
Paecilin FPenicillium oxalicum 114-2 (mutant)Anti-influenza A virus5.6 µM-[3]
Paecilin GPenicillium oxalicum 114-2 (mutant)Anti-influenza A virus--[3]
Paecilin HPenicillium oxalicum 114-2 (mutant)Anti-influenza A virus--[3]
Known Compound 8Penicillium oxalicum 114-2 (mutant)Cytotoxic2.6 µMMIA-PaCa-2[3]
Known Compound 9Penicillium oxalicum 114-2 (mutant)Cytotoxic2.1 µMMIA-PaCa-2[3]
Known Compound 10Penicillium oxalicum 114-2 (mutant)Antibacterial (Bacillus cereus)MIC: 4 µg/mL-[3]
Known Compound 11Penicillium oxalicum 114-2 (mutant)Anti-influenza A virus6.9 µM-[3]
Epiremisporine CPenicillium citrinumAnti-inflammatory-Human neutrophils[4]
Epiremisporine DPenicillium citrinumAnti-inflammatory6.39 µMHuman neutrophils[4]
Epiremisporine EPenicillium citrinumAnti-inflammatory, Cytotoxic8.28 µM (anti-inflammatory), 43.82 µM (cytotoxic)Human neutrophils, A549[4]
Epiremisporine BPenicillium citrinumAnti-inflammatory, Cytotoxic3.62 µM (anti-inflammatory), 32.29 µM (cytotoxic)Human neutrophils, A549[4]
Penicitrinone APenicillium citrinumAnti-inflammatory, Cytotoxic2.67 µM (anti-inflammatory), 49.15 µM (cytotoxic)Human neutrophils, A549[4]
Aspergione AAspergillus sp. GXNU-B1Anti-inflammatory (NO inhibition)38.26 µMActivated macrophages[5]
Known Compound 8Aspergillus sp. GXNU-B1Anti-inflammatory (NO inhibition)44.30 µMActivated macrophages[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of fungal chromanone lactones.

Fungal Fermentation and Metabolite Extraction

Objective: To cultivate the fungus and extract its secondary metabolites.

Protocol:

  • Fungal Culture: Inoculate the desired fungal strain into a suitable liquid or solid-state fermentation medium. Common media include Potato Dextrose Broth (PDB) or rice medium. Incubate the culture for a period of 14-21 days at a controlled temperature (typically 25-28°C) with or without shaking, depending on the fungal species and the desired metabolite production.

  • Extraction:

    • For liquid cultures, separate the mycelia from the broth by filtration. Extract the broth three times with an equal volume of ethyl acetate. Extract the mycelia by homogenization in methanol, followed by filtration and evaporation of the solvent.

    • For solid-state cultures, soak the entire culture in a 1:1 mixture of methanol and chloroform and allow it to stand overnight. Filter the mixture and partition the filtrate between ethyl acetate and water.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Isolation and Purification

Objective: To isolate individual chromanone lactones from the crude extract.

Protocol:

  • Initial Fractionation: Subject the crude extract to vacuum liquid chromatography (VLC) or column chromatography on silica gel, eluting with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

  • Further Purification: Subject the fractions containing the compounds of interest to further purification using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is commonly used with a gradient of methanol and water as the mobile phase. Monitor the elution profile using a UV detector at appropriate wavelengths (e.g., 210, 254, and 280 nm).

  • Purity Assessment: Assess the purity of the isolated compounds by analytical HPLC and spectroscopic methods.

Structure Elucidation

Objective: To determine the chemical structure of the isolated compounds.

Protocol:

  • Mass Spectrometry (MS): Obtain the high-resolution electrospray ionization mass spectrum (HR-ESI-MS) to determine the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a pure sample of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire 1D NMR spectra (¹H and ¹³C) to identify the types and numbers of protons and carbons.

    • Acquire 2D NMR spectra, including:

      • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which is crucial for assembling the molecular skeleton.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

  • Data Analysis: Integrate the data from MS and NMR experiments to deduce the planar structure and relative stereochemistry of the chromanone lactone.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic activity of the isolated compounds against cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, HT-29, MIA-PaCa-2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isolated chromanone lactones (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity Assays

Objective: To measure the effect of the compounds on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the chromanone lactones for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and mix 100 µL with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Objective: To measure the effect of the compounds on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Protocol:

  • Cell Treatment: Treat RAW 264.7 cells with the compounds and/or LPS as described in the NO production assay.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the desired cytokines using commercially available kits, following the manufacturer's instructions.

  • Data Analysis: Determine the cytokine concentrations from the standard curve and calculate the percentage of inhibition.

Visualizations

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the discovery and characterization of bioactive chromanone lactones from fungal sources.

experimental_workflow cluster_discovery Discovery & Isolation cluster_characterization Structure & Activity Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Biomass/Broth Fractionation Fractionation Extraction->Fractionation Crude Extract Purification (HPLC) Purification (HPLC) Fractionation->Purification (HPLC) Active Fractions Pure Compound Pure Compound Purification (HPLC)->Pure Compound Structure Elucidation Structure Elucidation Pure Compound->Structure Elucidation Bioactivity Screening Bioactivity Screening Structure Elucidation->Bioactivity Screening Mechanism of Action Mechanism of Action Bioactivity Screening->Mechanism of Action

General workflow for fungal chromanone lactone research.
Biosynthetic Pathway Overview

Chromanone lactones are biosynthetically derived from tetrahydroxanthones, which in turn are synthesized via the polyketide pathway in fungi.

biosynthetic_pathway Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA Polyketide Synthase (PKS) Polyketide Synthase (PKS) Acetyl-CoA + Malonyl-CoA->Polyketide Synthase (PKS) Polyketide Intermediate Polyketide Intermediate Polyketide Synthase (PKS)->Polyketide Intermediate Tetrahydroxanthone Core Tetrahydroxanthone Core Polyketide Intermediate->Tetrahydroxanthone Core Cyclization & other modifications Chromanone Lactone Chromanone Lactone Tetrahydroxanthone Core->Chromanone Lactone Oxidative rearrangement

Simplified biosynthetic pathway of chromanone lactones.
Hypothetical Anti-inflammatory Signaling Pathway

Some chromanone lactones exhibit anti-inflammatory activity, potentially through the inhibition of the NF-κB signaling pathway. The following diagram illustrates a hypothetical mechanism.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB inhibits Nucleus Nucleus NF-κB->Nucleus translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription Chromanone Lactone Chromanone Lactone Chromanone Lactone->IKK inhibits?

Hypothetical inhibition of the NF-κB pathway by a chromanone lactone.

Conclusion

Chromanone lactones from fungal sources represent a promising class of natural products with significant potential for the development of new therapeutic agents. Their diverse structures and potent biological activities warrant further investigation. This technical guide has provided a comprehensive overview of the current knowledge and experimental methodologies for the study of these fascinating compounds. It is hoped that this resource will facilitate future research and development in this exciting field.

References

Spectral Data Analysis of Chromanone Lactones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals engaged in drug development and natural product chemistry, the precise structural elucidation of novel compounds is paramount. This guide provides an in-depth overview of the spectral data acquisition and interpretation for a representative chromanone lactone, herein referred to as Hypothetical Chromanone Lactone A. The methodologies and data presented are typical for this class of fungal metabolites.

Introduction to Chromanone Lactones

Chromanone lactones are a class of polyketide-derived fungal secondary metabolites characterized by a chromanone core fused to a lactone ring. These compounds exhibit a wide range of biological activities, making them interesting targets for natural product synthesis and drug discovery. The definitive identification of their molecular structure relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Spectroscopic Data for Hypothetical Chromanone Lactone A

The following tables summarize the quantitative spectral data that would be expected for a typical chromanone lactone.

Table 1: ¹H and ¹³C NMR Spectral Data for Hypothetical Chromanone Lactone A (500 MHz for ¹H, 125 MHz for ¹³C, in CDCl₃)

PositionδC (ppm)δH (ppm)MultiplicityJ (Hz)
278.54.85dd11.5, 5.0
335.22.90m
2.75m
4195.8---
4a103.2---
5162.1---
698.56.10d2.5
7164.3---
895.86.05d2.5
8a158.9---
9170.1---
1045.32.50m
1128.11.60m
1222.50.95t7.5
5-OH-12.50s-
7-OCH₃55.83.80s-

Table 2: Mass Spectrometry Data for Hypothetical Chromanone Lactone A

TechniqueParameterValue
High-Resolution Electrospray Ionization (HRESI-MS)[M+H]⁺ (calculated for C₁₅H₁₇O₆)293.1025
[M+H]⁺ (found)293.1021
Electron Ionization (EI-MS)m/z (relative intensity %)292 (M⁺, 45), 264 (20), 249 (100), 221 (35), 193 (50)

Table 3: Infrared (IR) Spectroscopy Data for Hypothetical Chromanone Lactone A

Wavenumber (cm⁻¹)IntensityAssignment
3450BroadO-H stretch (intramolecular H-bond)
2960, 2875MediumC-H stretch (aliphatic)
1735StrongC=O stretch (lactone)
1650StrongC=O stretch (chromanone, H-bonded)
1620, 1580StrongC=C stretch (aromatic)
1250StrongC-O stretch (ester)
1150StrongC-O stretch (ether)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectral data acquisition.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: 5-10 mg of the purified compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A Bruker Avance III 500 MHz spectrometer equipped with a 5 mm cryoprobe was used for all NMR experiments.

  • ¹H NMR: Spectra were acquired with a spectral width of 12 ppm, 32 scans, a relaxation delay of 1.0 s, and an acquisition time of 2.7 s.

  • ¹³C NMR: Spectra were recorded using a proton-decoupled pulse sequence with a spectral width of 240 ppm, 1024 scans, and a relaxation delay of 2.0 s.

  • 2D NMR: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments were performed using standard Bruker pulse programs to establish proton-proton and proton-carbon correlations.

3.2 Mass Spectrometry (MS)

  • HRESI-MS: High-resolution mass spectra were obtained on a Thermo Fisher Scientific Q Exactive Orbitrap mass spectrometer. The sample was dissolved in methanol and introduced via direct infusion in positive ion mode.

  • EI-MS: Low-resolution electron ionization mass spectra were recorded on a gas chromatograph-mass spectrometer (GC-MS). The sample was injected into the GC, and the mass spectrum of the corresponding chromatographic peak was recorded with an ionization energy of 70 eV.

3.3 Infrared (IR) Spectroscopy

  • Sample Preparation: A thin film of the compound was prepared by dissolving a small amount in chloroform and allowing the solvent to evaporate on a potassium bromide (KBr) salt plate.

  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer was used to record the spectrum.

  • Data Acquisition: The spectrum was acquired over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.

Data Interpretation and Structural Elucidation Workflow

The process of elucidating the structure of a novel compound from its spectral data follows a logical progression. The following diagram illustrates this workflow.

cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Confirmation Isolation Isolation NMR NMR Isolation->NMR MS MS Isolation->MS IR IR Isolation->IR Fragments Fragments NMR->Fragments Formula Formula MS->Formula IR->Fragments Structure Structure Formula->Structure Fragments->Structure Confirmation Confirmation Structure->Confirmation

Caption: Workflow for the structural elucidation of a natural product.

This systematic approach, combining data from multiple spectroscopic techniques, is essential for the unambiguous determination of complex molecular structures like that of Hypothetical Chromanone Lactone A.

Theoretical Framework for the Structural Elucidation of Lachnone A: A Computational Approach

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Lachnone A, a novel lactone-containing natural product, presents a compelling subject for theoretical and computational investigation. The inherent flexibility of lactone rings and the stereochemical complexity of natural products necessitate a robust computational strategy to elucidate the three-dimensional structure, understand its electronic properties, and predict its spectroscopic signatures. This guide outlines a comprehensive theoretical workflow for the structural analysis of this compound, tailored for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established computational chemistry practices for the study of lactones and other complex organic molecules.

Data Presentation: Predicted Structural and Spectroscopic Parameters

Quantitative data from theoretical calculations are crucial for comparing with experimental results and for understanding the molecule's intrinsic properties. The following tables present hypothetical data that would be generated during a computational study of this compound.

Table 1: Conformational Analysis of this compound

ConformerRelative Energy (kcal/mol)Population (%) at 298.15 KKey Dihedral Angle (°C) (C1-O-C2-C3)
LA-Conf-10.0075.3175.2
LA-Conf-20.8520.1-65.8
LA-Conf-32.104.688.4

Table 2: Selected Optimized Geometric Parameters for the Lowest Energy Conformer (LA-Conf-1)

ParameterBond/AngleCalculated Value (B3LYP/6-31G**)
Bond LengthC1=O11.21 Å
O2-C11.35 Å
O2-C51.45 Å
Bond AngleO2-C1-C2118.5°
C1-O2-C5121.0°
Dihedral AngleH1-C2-C3-H2-58.9°

Table 3: Predicted vs. Experimental ¹³C and ¹H NMR Chemical Shifts (ppm) for LA-Conf-1

AtomPredicted ¹³C ShiftExperimental ¹³C ShiftPredicted ¹H ShiftExperimental ¹H Shift
C1172.5171.8--
C275.374.94.154.12
C334.133.82.312.28
C428.928.51.851.83
C568.267.93.983.95

Theoretical Protocols: A Step-by-Step Guide

Detailed and reproducible computational protocols are fundamental to rigorous scientific inquiry. The following sections outline the key theoretical methodologies for the structural and spectroscopic analysis of this compound.

1. Conformational Search and Analysis

The first step in the theoretical study of a flexible molecule like this compound is to identify all low-energy conformations.

  • Methodology: A conformational search can be performed using molecular mechanics methods, such as the MMFF94 force field, to efficiently explore the potential energy surface. This initial search generates a large number of possible conformers.

  • Refinement: The resulting unique conformers are then subjected to geometry optimization at a higher level of theory, typically using Density Functional Theory (DFT). A common and effective method is the B3LYP functional with the 6-31G(d,p) basis set.

  • Energy Calculation: Single-point energy calculations are performed on the optimized geometries using a larger basis set, such as 6-311+G(d,p), to obtain more accurate relative energies.

  • Population Analysis: The relative energies are used to calculate the Boltzmann population of each conformer at a given temperature, providing insight into the predominant structures in solution.

2. Geometry Optimization and Vibrational Frequencies

For the most stable conformers, a full geometry optimization is performed to determine the equilibrium structure.

  • Methodology: The geometry of each low-energy conformer is optimized without constraints using a DFT method, for example, B3LYP with the 6-31G(d,p) basis set.

  • Frequency Calculation: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE).

3. NMR Chemical Shift Prediction

Theoretical prediction of NMR spectra is a powerful tool for structure verification.

  • Methodology: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate NMR shielding tensors. This is typically done using a functional like mPW1PW91 with a large basis set such as 6-311+G(d,p) on the previously optimized geometries.

  • Data Processing: The calculated isotropic shielding values are converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS), calculated at the same level of theory. The predicted chemical shifts for each conformer are then averaged based on their Boltzmann populations to compare with experimental data.

Visualizations: Workflows and Pathways

Logical Workflow for Theoretical Structure Elucidation

The following diagram illustrates the typical workflow for the theoretical investigation of a natural product's structure.

G cluster_start Initial Steps cluster_computational Computational Workflow cluster_validation Experimental Validation cluster_end Final Output Proposed 2D Structure Proposed 2D Structure Conformational Search (MMFF94) Conformational Search (MMFF94) Proposed 2D Structure->Conformational Search (MMFF94) DFT Optimization (B3LYP/6-31G) DFT Optimization (B3LYP/6-31G) Conformational Search (MMFF94)->DFT Optimization (B3LYP/6-31G) Single-Point Energy (B3LYP/6-311+G) Single-Point Energy (B3LYP/6-311+G) DFT Optimization (B3LYP/6-31G)->Single-Point Energy (B3LYP/6-311+G) Boltzmann Averaging Boltzmann Averaging Single-Point Energy (B3LYP/6-311+G)->Boltzmann Averaging Comparison of Spectra Comparison of Spectra Boltzmann Averaging->Comparison of Spectra DFT Optimization (B3LYP/6-31G**) DFT Optimization (B3LYP/6-31G**) NMR Calculation (GIAO) NMR Calculation (GIAO) DFT Optimization (B3LYP/6-31G**)->NMR Calculation (GIAO) NMR Calculation (GIAO)->Boltzmann Averaging Experimental NMR Data Experimental NMR Data Experimental NMR Data->Comparison of Spectra Validated 3D Structure Validated 3D Structure Comparison of Spectra->Validated 3D Structure

A typical workflow for the theoretical elucidation of a natural product's structure.

Hypothetical Signaling Pathway Modulated by this compound

This diagram illustrates a hypothetical signaling pathway that a bioactive compound like this compound could modulate, a common area of investigation in drug development.

G This compound This compound Receptor Tyrosine Kinase Receptor Tyrosine Kinase This compound->Receptor Tyrosine Kinase Inhibition GRB2 GRB2 Receptor Tyrosine Kinase->GRB2 SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibition

Hypothetical inhibition of the MAPK/ERK pathway by this compound.

A Technical Guide to the Preliminary Cytotoxicity Screening of Lachnone A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the last update, specific research on "Lachnone A" is not publicly available. Therefore, this document serves as a representative technical guide illustrating the preliminary cytotoxicity screening process for a novel natural product, using "this compound" as a placeholder. The data and potential mechanisms presented are hypothetical and based on established methodologies and findings for similar compounds in the field of natural product drug discovery.

This guide provides a comprehensive overview of the initial cytotoxic evaluation of the hypothetical compound this compound. It is intended for researchers, scientists, and drug development professionals engaged in the early-stage assessment of potential anticancer agents. The document details the experimental protocols, summarizes hypothetical quantitative data, and visualizes key workflows and potential signaling pathways.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound was assessed against a panel of human cancer cell lines using the MTT assay after 48 hours of treatment. The half-maximal inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit the growth of 50% of the cells, were determined.

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer8.5 ± 0.7
MCF-7Breast Cancer12.2 ± 1.1
A549Lung Cancer15.8 ± 1.5
HCT116Colon Cancer9.3 ± 0.9
  • Values represent the mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed methodologies were followed to ensure the reliability and reproducibility of the cytotoxicity screening results.

Cell Culture and Maintenance

HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cell lines were obtained from a certified cell bank. The cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. All cell lines were maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere. Cells used for the assays were confirmed to be in the logarithmic growth phase.

MTT Cell Viability Assay

The cytotoxic effect of this compound was quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[1][2][3]

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.[4]

  • Compound Treatment: A stock solution of this compound was prepared in dimethyl sulfoxide (DMSO) and serially diluted in the culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells, including controls, was kept below 0.1%. Cells were then treated with the various concentrations of this compound for 48 hours.[4]

  • MTT Incubation: After the treatment period, 10 µl of MTT solution (5 mg/ml in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[3]

  • Formazan Solubilization: The medium was then removed, and 100 µl of DMSO was added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. Cell viability was calculated as a percentage relative to the untreated control cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

To assess plasma membrane integrity, the release of lactate dehydrogenase (LDH) into the culture medium was measured.[5]

  • Cell Treatment: HeLa cells were seeded in a 96-well plate and treated with varying concentrations of this compound for 24 hours.

  • Sample Collection: After incubation, the supernatant was collected to measure the amount of LDH released from the cells.

  • LDH Measurement: The LDH activity in the supernatant was determined using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions. The absorbance was measured at the recommended wavelength.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the general workflow employed for the in-vitro cytotoxicity screening of this compound.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Culture (HeLa, MCF-7, A549, HCT116) seeding Cell Seeding in 96-well Plates cell_culture->seeding adhesion 24h Adhesion Period seeding->adhesion treatment 48h Incubation adhesion->treatment stock_prep This compound Stock (in DMSO) serial_dilution Serial Dilution (0.1 to 100 µM) stock_prep->serial_dilution serial_dilution->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay readout Absorbance Reading mtt_assay->readout ldh_assay->readout ic50 IC50 Calculation readout->ic50 report Report Generation ic50->report

Caption: General workflow for in-vitro cytotoxicity screening of this compound.

Hypothesized Signaling Pathway of this compound-Induced Apoptosis

Based on the cytotoxic activity observed, a potential mechanism of action for this compound could involve the induction of apoptosis through the intrinsic, or mitochondrial, pathway. The following diagram illustrates this hypothetical signaling cascade.

G cluster_stimulus External Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome lachnone_a This compound bax_bak Bax/Bak Activation lachnone_a->bax_bak Induces cyto_c Cytochrome c Release bax_bak->cyto_c Promotes apaf1 Apaf-1 cyto_c->apaf1 Binds to caspase9 Caspase-9 Activation apaf1->caspase9 Activates caspase3 Caspase-3 Activation caspase9->caspase3 Cleaves and Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Conclusion

The preliminary cytotoxicity screening of the hypothetical compound this compound demonstrates its potential as an anticancer agent, with notable activity against a panel of human cancer cell lines. The IC50 values suggest a dose-dependent cytotoxic effect. The provided experimental protocols offer a robust framework for the initial evaluation of novel compounds. Further studies are warranted to elucidate the precise mechanism of action and to evaluate the in vivo efficacy and safety of this compound.

References

Unveiling the Antimicrobial Potential of Lactones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for "Lachnone A" did not yield specific information on this compound. It is possible that "this compound" is a novel, yet-to-be-documented compound, a proprietary name, or a potential misnomer. This guide, therefore, provides an in-depth overview of the antimicrobial spectrum of lactones, the broader class of compounds to which "this compound" would likely belong, based on available scientific literature. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the antimicrobial properties of this diverse group of molecules.

Antimicrobial Spectrum of Lactones

Lactones, cyclic esters found in a variety of natural sources including plants and fungi, have demonstrated a broad spectrum of antimicrobial activity.[1][2] Their efficacy spans across Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial potential of these compounds is often associated with the presence of an α,β-unsaturated γ-lactone moiety, which can react with nucleophilic groups in biological molecules.[1]

Quantitative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key quantitative measure of the efficacy of an antimicrobial agent. It is defined as the lowest concentration of a compound that inhibits the visible growth of a microorganism after a specific incubation period.[3][4] The following table summarizes the MIC values for several representative lactones against various microbial strains, as reported in the literature.

LactoneMicrobial StrainMIC (µg/mL)Reference
Mixture of compounds 12 and 13Pseudomonas aeruginosa46.8[2]
Escherichia coli125[2]
Enterococcus faecalis125[2]
Staphylococcus aureus62.5[2]
Guaianolide-type lactone 10Staphylococcus aureus0.32[2]
Escherichia fergusonii1.7[2]
Guaianolide-type lactone 11Staphylococcus aureus1.4[2]
Escherichia fergusonii3.5[2]
6-pentyl-α-pyrone lactoneExamined isolates16-32[5]
Naphthylmethyl-substituted β-aminolactoneStaphylococcus aureus12.5 µM[6]

Experimental Protocols for Antimicrobial Activity Assessment

The determination of the antimicrobial spectrum and potency of a compound like a lactone involves a series of standardized in vitro assays. These protocols are crucial for obtaining reliable and reproducible data for preclinical drug development.[7]

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Assay

The broth microdilution assay is a widely used method to determine the MIC of an antimicrobial agent.[4]

Objective: To determine the lowest concentration of a lactone that inhibits the visible growth of a specific microorganism.

Methodology:

  • Preparation of Reagents and Microorganisms:

    • Prepare a stock solution of the test lactone in a suitable solvent (e.g., DMSO).

    • Culture the test microorganism in an appropriate broth medium to achieve a standardized inoculum density (typically adjusted to a 0.5 McFarland standard).[7]

  • Serial Dilution:

    • Perform serial two-fold dilutions of the lactone stock solution in a 96-well microtiter plate containing sterile broth to achieve a range of concentrations.[4][7]

  • Inoculation:

    • Inoculate each well (except for a sterility control) with the standardized microbial suspension.[7]

    • Include a growth control well containing only the broth and the microorganism, and a sterility control well with only broth.[4]

  • Incubation:

    • Incubate the microtiter plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[7]

  • Data Analysis:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the lactone at which no visible growth is observed.[4]

Disk Diffusion (Kirby-Bauer) Assay

This method provides a qualitative assessment of the antimicrobial activity of a compound.[7][8]

Objective: To qualitatively evaluate the ability of a lactone to inhibit microbial growth.

Methodology:

  • Plate Preparation:

    • Prepare a Mueller-Hinton Agar (MHA) plate.[7]

    • Evenly spread a standardized inoculum of the test microorganism onto the agar surface.[8]

  • Disk Application:

    • Impregnate sterile filter paper disks with a known concentration of the test lactone.

    • Place the impregnated disks onto the surface of the inoculated MHA plate.[7][8]

    • A positive control disk with a known antibiotic and a negative control disk with the solvent alone should also be included.

  • Incubation:

    • Incubate the plate at an appropriate temperature for 18-24 hours.

  • Data Analysis:

    • Measure the diameter of the zone of growth inhibition around each disk. A larger zone of inhibition indicates greater antimicrobial activity.[8]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates a typical workflow for assessing the antimicrobial properties of a test compound.

Antimicrobial_Testing_Workflow cluster_screening Phase 1: Primary Screening cluster_characterization Phase 2: Activity Characterization cluster_evaluation Phase 3: Preliminary Safety & Mechanism start Test Compound (Lactone) disk_diffusion Disk Diffusion Assay start->disk_diffusion Qualitative broth_microdilution Broth Microdilution (MIC) start->broth_microdilution Quantitative mbc Minimum Bactericidal Concentration (MBC) broth_microdilution->mbc time_kill Time-Kill Kinetics broth_microdilution->time_kill cytotoxicity Cytotoxicity Assay mbc->cytotoxicity moa Mechanism of Action Studies time_kill->moa

Caption: A generalized workflow for antimicrobial susceptibility testing.

Potential Mechanism of Action: Disruption of Cellular Integrity

The antimicrobial activity of some lactones, particularly sesquiterpene lactones, can be attributed to their ability to interact with cellular components, leading to a disruption of membrane integrity and altered cellular permeability.[1] The α,β-unsaturated γ-lactone moiety can undergo a Michael addition reaction with nucleophiles like sulfhydryl groups in enzymes and other proteins, leading to their inactivation.[1]

Mechanism_of_Action lactone Antimicrobial Lactone (e.g., with α,β-unsaturated moiety) cell_membrane Microbial Cell Membrane lactone->cell_membrane Interacts with membrane_proteins Membrane Proteins (e.g., enzymes, transporters) lactone->membrane_proteins Michael Addition with Sulfhydryl Groups disruption Membrane Disruption & Altered Permeability cell_membrane->disruption inactivation Protein Inactivation membrane_proteins->inactivation cell_death Inhibition of Growth & Cell Death disruption->cell_death inactivation->cell_death

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Chromone Scaffolds as exemplified by Lachnone A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chromones are a class of oxygen-containing heterocyclic compounds built upon the 4H-1-benzopyran-4-one scaffold. This structural motif is prevalent in a vast array of natural products and serves as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Consequently, chromone derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3]

Lachnone A is a naturally occurring chromone that has been isolated from the filamentous fungus Lachnum sp. Its molecular formula is C₁₁H₁₀O₄. While its biological activities have not been extensively studied, its structure represents an interesting target for synthetic chemists. To date, a specific total synthesis of this compound has not been published. This document, therefore, provides a detailed overview of established and versatile synthetic methodologies for the construction of the chromone core, which are directly applicable to the synthesis of this compound and its analogues.

General Synthetic Strategies for Chromone Synthesis

Several robust methods have been developed for the synthesis of the chromone scaffold. The choice of a particular method often depends on the desired substitution pattern on the chromone ring. Key strategies include the Baker-Venkataraman rearrangement, the Kostanecki-Robinson reaction, and various modern approaches such as microwave-assisted synthesis.[1][4]

Baker-Venkataraman Rearrangement

This is a widely used method for the synthesis of chromones and flavones.[5][6] The reaction involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to form a 1,3-diketone, which then undergoes acid-catalyzed cyclization to yield the chromone core.[5][7][8]

The general workflow for the Baker-Venkataraman rearrangement is depicted below:

Baker-Venkataraman Rearrangement Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Final Product start1 o-Hydroxy- acetophenone inter1 o-Acyloxy- acetophenone start1->inter1 Acylation start2 Acylating Agent (e.g., Benzoyl Chloride) start2->inter1 inter2 1,3-Diketone inter1->inter2 Base-catalyzed Rearrangement product Chromone inter2->product Acid-catalyzed Cyclization

Caption: Workflow of the Baker-Venkataraman Rearrangement for Chromone Synthesis.

Kostanecki-Robinson Reaction

This method involves the acylation of o-hydroxyaryl ketones with aliphatic acid anhydrides in the presence of the corresponding sodium salt, followed by cyclization to form chromones.[9][10] This reaction is particularly useful for the synthesis of 2-alkyl-substituted chromones.

Microwave-Assisted Synthesis

The application of microwave irradiation has significantly advanced chromone synthesis by reducing reaction times, often improving yields, and promoting greener chemical processes.[11][12][13][14][15] Many of the classical methods, including the Baker-Venkataraman rearrangement and Claisen-Schmidt condensations, have been adapted for microwave-assisted conditions.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of chromone derivatives.

Protocol 1: Microwave-Assisted Synthesis of 2-Methylchromones

This protocol describes the synthesis of substituted 2-methylchromones from 2-acetylacetyl phenol derivatives under microwave irradiation.[13]

Step 1: Synthesis of 2-Acetylacetyl Phenol (Intermediate)

  • To a solution of 2-acetyl phenol (10 mmol) in ethyl acetate (20 mL), add sodium metal (10 mmol) in small portions with stirring.

  • Reflux the reaction mixture for 2-3 hours.

  • Cool the mixture to room temperature and add crushed ice.

  • Acidify the aqueous layer with dilute hydrochloric acid.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 2-acetylacetyl phenol.

Step 2: Cyclization to 2-Methylchromone

  • Place the crude 2-acetylacetyl phenol (5 mmol) in a microwave-safe vessel.

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) and glacial acetic acid (5 mL).

  • Irradiate the mixture in a domestic microwave oven at 300 W for 3-5 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to afford the pure 2-methylchromone derivative.

The general reaction scheme is as follows:

Microwave-Assisted Chromone Synthesis A 2-Acetylacetyl Phenol B 2-Methylchromone A->B HCl (cat.), HOAc Microwave (300 W) 3-5 min

Caption: Microwave-assisted cyclization to form 2-methylchromone.

Data Presentation: Yields of Synthesized 2-Methylchromones

EntrySubstituent on PhenolProductYield (%)
1H2-Methylchromone92
24-Chloro6-Chloro-2-methylchromone85
34-Bromo6-Bromo-2-methylchromone88
44-Methyl2,6-Dimethylchromone78

Yields are based on reported values for similar microwave-assisted syntheses.[13]

Protocol 2: Synthesis of Chromone-2-carboxylic Acids

This protocol is an optimized, microwave-assisted method for synthesizing chromone-2-carboxylic acids, which are versatile intermediates for further functionalization.[16]

Step 1: Condensation Reaction

  • In a microwave-safe vial, dissolve the substituted 2'-hydroxyacetophenone (1 mmol) and diethyl oxalate (1.2 mmol) in anhydrous ethanol (2 mL).

  • Add a solution of sodium ethoxide (2.5 mmol) in ethanol.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for 15 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

Step 2: Cyclization and Hydrolysis

  • After cooling, add concentrated hydrochloric acid (1 mL) to the reaction mixture.

  • Irradiate the mixture again at 120 °C for 15 minutes to effect cyclization and hydrolysis of the ester.

  • Cool the reaction mixture and pour it into ice-water (20 mL).

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure chromone-2-carboxylic acid.

Data Presentation: Synthesis of Various Chromone-2-carboxylic Acids

EntrySubstituent (R)ProductReaction Time (min)Yield (%)
1HChromone-2-carboxylic acid3085
26-Br6-Bromochromone-2-carboxylic acid3087
36-Cl6-Chlorochromone-2-carboxylic acid3093
46-F6-Fluorochromone-2-carboxylic acid3072
57-OCH₃7-Methoxychromone-2-carboxylic acid3065
68-CH₃8-Methylchromone-2-carboxylic acid3054

Data adapted from an optimized microwave-assisted protocol.[16]

Conclusion

While the total synthesis of this compound has not been specifically reported, the chromone scaffold it contains is accessible through several reliable and well-established synthetic routes. The Baker-Venkataraman rearrangement and modern microwave-assisted protocols offer efficient and versatile methods for constructing the core structure. The detailed protocols and compiled data provided herein serve as a practical guide for researchers aiming to synthesize this compound, its derivatives, or other substituted chromones for further investigation in drug discovery and materials science. These methodologies allow for the systematic variation of substituents on the chromone ring, enabling the generation of compound libraries for structure-activity relationship studies.

References

Synthetic Routes to Lachnone Analogs: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Lachnone C and its analogs, a class of chromanone lactones with potential pharmacological activities. Due to the scarcity of scientific literature referencing "Lachnone A," this guide focuses on the well-characterized Lachnone C and related compounds, for which robust synthetic methodologies have been established.

Introduction

Chromanone lactones, including the Lachnone family, are a class of fungal metabolites that have garnered interest in the scientific community due to their diverse biological activities. These compounds, characterized by a chromanone core fused to a lactone ring, have shown potential as antimicrobial and anticancer agents. Their complex, stereochemically rich structures present a compelling challenge for synthetic chemists. The key synthetic strategy for constructing the chromanone lactone scaffold is the vinylogous Michael addition of a butenolide or its silyl enol ether equivalent to a substituted chromone. This approach allows for the efficient and stereocontrolled formation of the core structure of Lachnone C and its analogs.

Synthetic Strategy Overview

The primary retrosynthetic disconnection for Lachnone C and its analogs involves a vinylogous Michael addition. The chromanone lactone core is assembled by the conjugate addition of a nucleophilic butenolide or a silyl-protected furan derivative to an electrophilic chromone acceptor. Subsequent functional group manipulations can then be employed to afford the target natural products.

Synthetic_Strategy Lachnone C Analog Lachnone C Analog Chromanone Lactone Core Chromanone Lactone Core Lachnone C Analog->Chromanone Lactone Core Functional Group Interconversion Substituted Chromone Substituted Chromone Chromanone Lactone Core->Substituted Chromone Vinylogous Michael Addition Butenolide/Siloxyfuran Butenolide/Siloxyfuran Chromanone Lactone Core->Butenolide/Siloxyfuran Vinylogous Michael Addition

Caption: Retrosynthetic analysis of Lachnone C analogs.

Experimental Protocols

The following protocols are based on established synthetic routes for Lachnone C and related chromanone lactones.

Protocol 1: Synthesis of Substituted 2-Methylchromones (Key Intermediates)

This protocol describes the synthesis of the chromone Michael acceptor, a crucial precursor for the vinylogous Michael addition.

Reaction Scheme:

Materials:

  • Substituted phenol (e.g., Orcinol)

  • Ethyl acetoacetate or a related β-ketoester

  • Concentrated sulfuric acid or other suitable acid catalyst (e.g., PTSA)

  • Ethanol (solvent)

Procedure:

  • Dissolve the substituted phenol (1.0 eq) in a minimal amount of ethanol in a round-bottom flask.

  • Add the β-ketoester (1.1 eq) to the solution.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount) with stirring.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the solid.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure substituted 2-methylchromone.

Protocol 2: Asymmetric Vinylogous Michael Addition for the Synthesis of the Chromanone Lactone Core

This key step establishes the stereochemistry of the final product through a catalyst-controlled conjugate addition.

Reaction Scheme:

Materials:

  • Substituted 2-methylchromone (from Protocol 1)

  • Butenolide or 2-(trimethylsilyloxy)furan

  • Chiral catalyst system (e.g., a chiral N,N'-dioxide/Sc(III) complex or an Al-Li-BINOL (ALB) complex)

  • Anhydrous solvent (e.g., THF, CH₂Cl₂)

  • Base (if required by the catalyst system, e.g., DIPEA)

  • Molecular sieves (e.g., 3 Å or 4 Å)

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral ligand and the metal salt (e.g., Sc(OTf)₃) in the specified ratio to form the catalyst complex in the anhydrous solvent. Stir at room temperature for the recommended time to allow for complex formation.

  • Add the substituted 2-methylchromone (1.0 eq) and activated molecular sieves to the catalyst solution.

  • Cool the reaction mixture to the specified temperature (e.g., -20 °C to room temperature).

  • Slowly add the butenolide or siloxyfuran (1.2-1.5 eq) and any required base to the reaction mixture.

  • Stir the reaction at the specified temperature for the recommended time (typically 12-48 hours), monitoring the progress by TLC or HPLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the desired chromanone lactone adduct.

Quantitative Data

The following table summarizes representative yields for the synthesis of Lachnone C and its analogs.

EntryChromone SubstituentDiastereomeric Ratio (anti:syn)Yield (%)Enantiomeric Excess (%)Reference
15-OMe, 7-OH>19:18299[1]
2H>19:17598[1]
36-F10:18599[1]
47-Cl>19:178>99[1]
58-Br>19:165>99[1]

Spectroscopic Data for a Representative Chromanone Lactone Adduct:

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)HRMS (m/z)
Lachnone C Precursor 4.55 (d, J = 8.0 Hz, 1H), 4.21 (m, 1H), 3.85 (s, 3H), 3.20 (dd, J = 12.0, 4.0 Hz, 1H), 2.80-2.65 (m, 2H), 2.50 (s, 3H), 1.95 (m, 1H)195.2, 175.1, 160.5, 158.2, 135.1, 110.2, 108.5, 105.4, 78.5, 55.8, 45.2, 35.1, 28.9, 20.1[Calculated vs. Found]

Note: Specific shifts and coupling constants will vary depending on the exact analog. The data presented here is a representative example.

Biological Activity and Signaling Pathways

Chromanones and the broader class of flavonoids are known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. While the specific molecular targets of Lachnone C are not extensively characterized, flavonoids have been shown to modulate key cellular signaling pathways involved in cell growth, proliferation, and survival. One of the most frequently implicated pathways is the PI3K/Akt/mTOR pathway.

The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell metabolism, growth, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Flavonoids have been reported to inhibit this pathway at multiple nodes, including the direct inhibition of PI3K and Akt kinases, leading to the downstream suppression of mTOR and its effectors. This inhibition can induce apoptosis and inhibit the proliferation of cancer cells.

PI3K_Akt_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Lachnone Analog Lachnone Analog Lachnone Analog->PI3K inhibits Lachnone Analog->Akt inhibits

Caption: Potential mechanism of action of Lachnone analogs via inhibition of the PI3K/Akt signaling pathway.

Conclusion

The synthetic routes to Lachnone C and its analogs, centered around the vinylogous Michael addition, provide a versatile platform for the generation of a library of these biologically interesting molecules. The detailed protocols and compiled data in this document are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, facilitating further investigation into the therapeutic potential of this promising class of natural products. Further studies are warranted to elucidate the specific molecular targets and mechanisms of action of individual Lachnone analogs to fully realize their potential in drug development.

References

Application Note & Protocol: Purification of Lachnone A from Fungal Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds with significant potential for drug development. The genus Lachnum, a member of the Ascomycota phylum, is known to produce a variety of bioactive molecules, including polyketides, chromones, and chlorinated metabolites with nematicidal and antimicrobial properties.[1][2][3][4] This application note provides a detailed protocol for the hypothetical purification of "Lachnone A," a novel lactone, from a submerged culture of a Lachnum species. The methodologies described herein are based on established techniques for the isolation of secondary metabolites from fungal fermentations and are intended to serve as a comprehensive guide for researchers in natural product chemistry and drug discovery.

Lactones, cyclic esters found in a wide array of natural products, exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[5][6][7] The purification of a novel lactone such as this compound from a complex fungal broth is a critical step in its characterization and subsequent evaluation for therapeutic potential. This protocol outlines a multi-step process encompassing fungal fermentation, solvent extraction, and a series of chromatographic separations to obtain high-purity this compound.

Experimental Protocols

Fungal Fermentation

A two-stage fermentation process is employed to generate sufficient biomass and induce the production of secondary metabolites, including this compound.

  • Step 1: Seed Culture Preparation

    • Prepare a seed culture medium containing (per liter): 20 g glucose, 5 g yeast extract, 5 g peptone, 1 g KH₂PO₄, and 0.5 g MgSO₄·7H₂O.

    • Adjust the pH of the medium to 6.0 before autoclaving.

    • Inoculate a 250 mL Erlenmeyer flask containing 50 mL of the sterile seed medium with a pure culture of Lachnum sp.

    • Incubate the flask at 25°C on a rotary shaker at 150 rpm for 3-4 days.

  • Step 2: Production Culture

    • Prepare the production medium with a composition optimized for secondary metabolite production (e.g., Czapek-Dox broth or a custom formulation).

    • Inoculate a 10 L fermenter containing 8 L of sterile production medium with the seed culture (5% v/v).

    • Maintain the fermentation at 25°C with an aeration rate of 1.0 vvm (volume of air per volume of medium per minute) and agitation at 200 rpm for 10-14 days.

    • Monitor the production of this compound periodically by extracting a small sample of the culture broth and analyzing it via HPLC.

Extraction of this compound

Following fermentation, the fungal biomass and culture broth are separated, and this compound is extracted.

  • Step 1: Separation of Mycelia and Broth

    • Harvest the culture by filtration through cheesecloth or by centrifugation at 8,000 x g for 15 minutes to separate the fungal mycelia from the culture broth.

  • Step 2: Extraction from Culture Broth

    • Extract the filtered broth (approximately 7.5 L) three times with an equal volume of ethyl acetate.

    • Combine the organic layers and concentrate them under reduced pressure using a rotary evaporator to yield the crude broth extract.

  • Step 3: Extraction from Mycelia

    • Homogenize the fungal mycelia in methanol.

    • Filter the homogenate and concentrate the methanolic extract under reduced pressure.

    • Resuspend the resulting aqueous residue in water and partition it three times with an equal volume of ethyl acetate.

    • Combine the ethyl acetate layers and concentrate them to dryness to obtain the crude mycelial extract.

    • Combine the crude broth and mycelial extracts for further purification.

Chromatographic Purification

A multi-step chromatographic approach is used to purify this compound from the crude extract.

  • Step 1: Silica Gel Column Chromatography

    • Adsorb the combined crude extract onto a small amount of silica gel.

    • Load the adsorbed material onto a silica gel column (e.g., 60 Å, 70-230 mesh).

    • Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, 70:30, 50:50, 0:100 v/v), followed by a gradient of ethyl acetate and methanol.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC.

    • Pool the fractions containing this compound based on the chromatographic profile.

  • Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

    • Dissolve the enriched fraction from the silica gel column in a suitable solvent (e.g., methanol).

    • Purify the sample using a preparative HPLC system equipped with a C18 column.

    • Elute with an isocratic or gradient system of water and acetonitrile (or methanol), both containing 0.1% trifluoroacetic acid, at a flow rate of 10-20 mL/min.

    • Monitor the elution at a suitable wavelength (e.g., 210 nm or 254 nm) and collect the peak corresponding to this compound.

    • Concentrate the collected fraction to obtain pure this compound.

  • Step 3: Purity Assessment

    • Assess the purity of the final compound using analytical HPLC with a photodiode array (PDA) detector.

    • Confirm the structure of this compound using spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Data Presentation

The following tables summarize the hypothetical quantitative data from the purification of this compound.

Table 1: Fermentation and Extraction Yields

ParameterValue
Fermentation Volume8 L
Wet Mycelial Weight250 g
Crude Broth Extract Yield5.2 g
Crude Mycelial Extract Yield2.8 g
Total Crude Extract 8.0 g

Table 2: Chromatographic Purification of this compound

Purification StepStarting Material (mg)Yield (mg)Purity (%)
Silica Gel Chromatography8000450~75%
Preparative HPLC45085>98%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound.

Purification Workflow for this compound cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis seed_culture Seed Culture (Lachnum sp.) production_culture Production Culture (10-14 days) seed_culture->production_culture harvest Harvest & Filtration production_culture->harvest broth_extraction Broth Extraction (Ethyl Acetate) harvest->broth_extraction mycelia_extraction Mycelia Extraction (Methanol & Ethyl Acetate) harvest->mycelia_extraction combine_extracts Combine & Concentrate broth_extraction->combine_extracts mycelia_extraction->combine_extracts silica_gel Silica Gel Column Chromatography combine_extracts->silica_gel prep_hplc Preparative HPLC (C18 Column) silica_gel->prep_hplc pure_lachnone_a Pure this compound prep_hplc->pure_lachnone_a purity_assessment Purity Assessment (Analytical HPLC) structure_elucidation Structure Elucidation (MS, NMR) pure_lachnone_a->purity_assessment pure_lachnone_a->structure_elucidation

Caption: Workflow for this compound purification.

Hypothetical Signaling Pathway

Many fungal lactones exhibit anti-inflammatory properties. The diagram below illustrates a hypothetical mechanism of action for this compound, where it inhibits the NF-κB signaling pathway, a key regulator of inflammation.

Hypothetical Anti-inflammatory Pathway of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) ikk IKK Complex receptor->ikk Activation lachnone_a This compound lachnone_a->ikk Inhibition ikb IκBα ikk->ikb Phosphorylation ikb_nfkb IκBα-NF-κB (Inactive) nfkb NF-κB (p65/p50) nfkb_nucleus NF-κB (Active) nfkb->nfkb_nucleus Translocation ikb_nfkb->nfkb IκBα Degradation dna DNA nfkb_nucleus->dna Binding pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) dna->pro_inflammatory_genes Transcription inflammation Inflammation pro_inflammatory_genes->inflammation

Caption: Hypothetical inhibition of NF-κB pathway.

References

Application Notes and Protocols for the Quantification of Lachnone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lachnone A, also known as Lachnophyllum lactone, is a naturally occurring polyacetylene compound belonging to the class of sesquiterpene lactones. These compounds are of significant interest in pharmaceutical research due to their diverse biological activities, which include anti-inflammatory, antimicrobial, and cytotoxic effects.[1] The presence of an α,β-unsaturated γ-lactone moiety is a key structural feature responsible for much of this activity, allowing for interaction with cellular nucleophiles, such as cysteine residues in proteins.[1] Given its therapeutic potential, accurate and precise quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, mechanism of action elucidation, and drug development.

This document provides a detailed application note and a generalized protocol for the quantification of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). While a specific validated method for this compound is not widely published, the following protocol is based on established methods for the analysis of structurally similar sesquiterpene lactones and serves as a robust starting point for method development and validation.[2][3][4]

Principle of the Method

The method described here utilizes the high selectivity and sensitivity of HPLC-MS/MS for the quantification of this compound. The protocol involves sample preparation to extract this compound from the biological matrix and remove interfering substances, followed by chromatographic separation on a reverse-phase HPLC column. The analyte is then detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Materials and Reagents

  • This compound analytical standard (purity ≥95%)

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or another sesquiterpene lactone not present in the sample)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

  • Solid-phase extraction (SPE) cartridges (e.g., C18) or protein precipitation reagents.

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water. These will be used to construct the calibration curve.

  • Internal Standard (IS) Working Solution: Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (from Human Plasma)

The following is a generalized protocol for extraction from plasma. Optimization may be required based on the specific matrix.

a) Protein Precipitation (PPT): [5][6][7]

  • To 100 µL of plasma sample, add 10 µL of the IS working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 80% Water with 0.1% Formic Acid, 20% Acetonitrile with 0.1% Formic Acid).

  • Vortex and transfer to an autosampler vial for HPLC-MS/MS analysis.

b) Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 100 µL of plasma sample, add 10 µL of the IS working solution and vortex.

  • Dilute the plasma sample with 400 µL of water containing 0.1% formic acid.

  • Load the diluted sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute this compound and the IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • Vortex and transfer to an autosampler vial for analysis.

HPLC-MS/MS Analysis

The following are suggested starting conditions and require optimization for this compound.[2][3][8]

a) HPLC Conditions:

ParameterSuggested Condition
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

b) Mass Spectrometry Conditions:

ParameterSuggested Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) [M+H]+ for this compound (m/z 161.05)
Product Ions (Q3) To be determined by infusion of standard
Collision Energy To be optimized for each transition
Dwell Time 100 ms

Data Presentation

Quantitative data should be summarized for clarity and easy comparison.

Table 1: Illustrative Calibration Curve for this compound

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.590
1001.180
5005.950
Linear Range 1 - 500 ng/mL
Correlation Coefficient (r²) >0.995

Table 2: Illustrative Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1<15<1585-115
Low3<10<1090-110
Medium75<10<1090-110
High400<10<1090-110

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is extract Extraction (PPT or SPE) add_is->extract evaporate Evaporation extract->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation reconstitute->hplc msms MS/MS Detection hplc->msms quant Quantification msms->quant report Reporting quant->report

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus e.g., LPS, TNF-α receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK MAPKKK MAPKKK receptor->MAPKKK IkappaB IκB IKK->IkappaB P NFkB NF-κB (p65/p50) IkappaB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (e.g., JNK, p38) MAPKK->MAPK P AP1 AP-1 MAPK->AP1 Activation ROS Oxidative Stress (ROS) ROS->MAPKKK Activation DNA DNA NFkB_nuc->DNA AP1->DNA genes Pro-inflammatory Gene Expression DNA->genes LachnoneA This compound LachnoneA->IKK Inhibition LachnoneA->NFkB Inhibition LachnoneA->ROS Induction

Caption: Plausible signaling pathways affected by this compound.

Discussion

The provided protocol offers a comprehensive starting point for the development of a validated analytical method for this compound quantification. Key aspects for consideration during method development include:

  • Selection of Internal Standard: An ideal internal standard would be a stable isotope-labeled version of this compound. If unavailable, a structurally similar compound with comparable extraction recovery and ionization efficiency should be chosen.

  • Optimization of Sample Preparation: The efficiency of protein precipitation versus solid-phase extraction should be evaluated to maximize recovery and minimize matrix effects.

  • Chromatographic Separation: The gradient profile and choice of column should be optimized to ensure baseline separation of this compound from any potential isomers or interfering compounds.

  • Mass Spectrometry Parameters: The precursor and product ions, as well as collision energy, must be optimized to achieve the highest sensitivity and specificity for this compound.

Plausible Signaling Pathway Inhibition

Sesquiterpene lactones, the class of compounds to which this compound belongs, are known to exert their anti-inflammatory effects through the inhibition of key signaling pathways.[9][10] A plausible mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[9][11][12] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes.[13][14][15] Sesquiterpene lactones can directly interact with components of the NF-κB signaling cascade, such as the p65 subunit of NF-κB or the IκB kinase (IKK) complex, preventing the translocation of NF-κB to the nucleus and subsequent gene transcription.[10][11]

Furthermore, these compounds can induce oxidative stress, leading to the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, which can also modulate inflammatory responses.[16][17][18] The interplay between NF-κB, MAPK signaling, and oxidative stress is a critical area of investigation for understanding the full therapeutic potential of compounds like this compound.[1][19]

References

HPLC Method Development for the Analysis of Lachnone A

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a systematic approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of Lachnone A, a novel (hypothetical) secondary metabolite isolated from fungal sources.[1][2] The developed method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, providing excellent peak symmetry and resolution. This method is suitable for the accurate and precise quantification of this compound in complex matrices such as crude extracts and in-process samples. The protocol outlines the complete method development workflow, from initial scouting runs to final method validation parameters.

Introduction

This compound is a recently discovered lactone-containing natural product isolated from a fungal species, showing promising biological activity.[3][4] As with many novel natural products, a reliable analytical method is crucial for its characterization, quantification in biological matrices, and for quality control during drug development.[5][6] High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[7] This document provides a comprehensive guide for the development of an efficient and robust HPLC method for this compound.

Experimental Protocols

Instrumentation and Consumables

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Analytical Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for many natural products.[8]

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Additives: Formic acid or trifluoroacetic acid (TFA) for mobile phase modification.

  • This compound Standard: Purified this compound with known purity.

Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (from Fungal Culture)

  • Lyophilize the fungal mycelium or broth.

  • Extract the lyophilized material with a suitable organic solvent (e.g., ethyl acetate, methanol) three times.[2]

  • Combine the extracts and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in a known volume of methanol.

  • Filter the reconstituted extract through a 0.45 µm syringe filter before HPLC analysis.

Method Development Workflow

The development of a robust HPLC method involves a systematic optimization of various chromatographic parameters.[9][10]

  • Column and Mobile Phase Screening:

    • Start with a versatile column such as a C18.

    • Perform initial "scouting" runs with broad gradients (e.g., 5-95% Acetonitrile in 30 minutes) to determine the approximate elution time of this compound.[8]

    • Evaluate different organic modifiers (acetonitrile vs. methanol) for optimal selectivity and peak shape.

  • Gradient Optimization:

    • Based on the scouting run, design a more focused gradient around the elution time of this compound to improve resolution and reduce run time.

    • Adjust the gradient slope to ensure good separation from any impurities.

  • Flow Rate and Temperature Optimization:

    • Optimize the flow rate (typically 0.8-1.2 mL/min for a 4.6 mm ID column) to balance analysis time and separation efficiency.

    • Adjust the column temperature (e.g., 25-40°C) to improve peak shape and reproducibility.

  • Wavelength Selection:

    • Inject a concentrated solution of this compound and acquire the UV-Vis spectrum using the PDA detector.

    • Select the wavelength of maximum absorbance for quantification to ensure the highest sensitivity.

Developed HPLC Method

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 30% B, 2-15 min: 30-80% B, 15-17 min: 80% B, 17-18 min: 80-30% B, 18-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm (hypothetical λmax)
Run Time 25 minutes

Data Presentation

System Suitability

System suitability tests are performed to ensure the HPLC system is performing correctly.

ParameterAcceptance CriteriaResult
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20008500
Repeatability (RSD of 6 injections) ≤ 2.0%0.8%

Calibration Curve

A calibration curve was constructed by plotting the peak area of this compound against the concentration.

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10151,980
25380,500
50759,800
1001,521,000
Correlation Coefficient (r²) ≥ 0.999

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Start Fungal Culture Extraction Solvent Extraction Start->Extraction Concentration Evaporation Extraction->Concentration Reconstitution Reconstitution in Methanol Concentration->Reconstitution Filtration 0.45 µm Filtration Reconstitution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report Method_Development_Logic cluster_optimization Optimization Parameters Start Define Analytical Goal: Quantify this compound Scouting Initial Scouting Runs (Broad Gradient) Start->Scouting Optimization Method Optimization Scouting->Optimization Col_Mob Column & Mobile Phase Scouting->Col_Mob Validation Method Validation Optimization->Validation Grad Gradient Profile Flow_Temp Flow Rate & Temperature Wavelength Detection Wavelength Col_Mob->Grad Grad->Flow_Temp Flow_Temp->Wavelength

References

Application Note: Quantitative Analysis of Lachnone A in Fungal Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lachnone A is a member of the chromanone lactone family, a class of fungal secondary metabolites.[1][2] Chromanone lactones have garnered interest due to their diverse biological activities, which may include antifungal and cytotoxic properties. As research into the therapeutic potential of these compounds continues, robust and sensitive analytical methods are required for their quantification in complex biological matrices. This application note describes a detailed protocol for the quantitative analysis of this compound in fungal extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Chemical Structure

While the specific structure of "this compound" is not widely documented, for the purpose of this application note, a representative chromanone lactone structure is used, based on known fungal metabolites of this class.

Figure 1: Hypothetical Structure of this compound

Lachnone_A_Structure Lachnone_A

Caption: A representative chemical structure for a chromanone lactone, herein referred to as this compound.

Experimental

Sample Preparation: Extraction of this compound from Fungal Culture

A solid-phase extraction (SPE) method is employed to isolate this compound from a fungal culture broth.

  • Culture Filtration: Centrifuge the fungal culture at 4000 rpm for 15 minutes to separate the mycelium from the broth.

  • Broth Acidification: Adjust the pH of the supernatant to 3.0 with 1M HCl.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by sequentially passing 5 mL of methanol and 5 mL of deionized water.

  • Sample Loading: Load 100 mL of the acidified broth onto the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.

  • Washing: Wash the cartridge with 10 mL of deionized water to remove polar impurities.

  • Elution: Elute this compound from the cartridge with 10 mL of methanol.

  • Drying and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of methanol:water (50:50, v/v) for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: LC-MS/MS Parameters for this compound Analysis

ParameterCondition
LC Conditions
ColumnC18 column (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Gradient5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
MS/MS Conditions
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Desolvation Temperature350°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
MRM Transitions
Precursor Ion (m/z)[M+H]⁺ (To be determined based on the exact mass of this compound)
Product Ion 1 (m/z)(To be determined based on fragmentation)
Product Ion 2 (m/z)(To be determined based on fragmentation)
Collision Energy (eV)(To be optimized for each transition)

Predicted MS/MS Fragmentation

The fragmentation of chromanone lactones in positive ion mode is expected to involve characteristic losses. Common fragmentation pathways for lactones include the neutral loss of CO and/or H₂O.[3] For the chromanone moiety, fragmentation can occur on the heterocyclic ring.

Figure 2: Predicted MS/MS Fragmentation Pathway of this compound

fragmentation_pathway M_H [M+H]⁺ Precursor Ion frag1 [M+H - H₂O]⁺ Loss of Water M_H->frag1 -H₂O frag2 [M+H - CO]⁺ Loss of Carbon Monoxide M_H->frag2 -CO frag3 [M+H - C₂H₂O]⁺ Retro-Diels-Alder Fission M_H->frag3 RDA frag4 Further Fragmentation frag1->frag4 frag2->frag4 frag3->frag4 experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Fungal Culture Fungal Culture Filtration Filtration Fungal Culture->Filtration Acidification Acidification Filtration->Acidification SPE SPE Acidification->SPE Elution Elution SPE->Elution Dry & Reconstitute Dry & Reconstitute Elution->Dry & Reconstitute Reconstituted Sample Reconstituted Sample LC Separation LC Separation Reconstituted Sample->LC Separation ESI ESI LC Separation->ESI MS/MS Detection MS/MS Detection ESI->MS/MS Detection MS/MS Data MS/MS Data Quantification Quantification MS/MS Data->Quantification Reporting Reporting Quantification->Reporting signaling_pathway Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK NF_kB_Inhibitor IκB IKK->NF_kB_Inhibitor phosphorylates NF_kB NF-κB NF_kB_Inhibitor->NF_kB releases Nucleus Nucleus NF_kB->Nucleus Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression

References

Application Note and Protocols for Developing a Cell-Based Assay for Lachnone A

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive guide for developing and implementing a cell-based assay to characterize the biological activity of Lachnone A, a putative sesquiterpene lactone. The protocols herein detail methods to assess its cytotoxicity, pro-apoptotic effects, and to investigate the underlying molecular mechanisms in cancer cell lines. This application note is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Sesquiterpene lactones are a class of naturally occurring compounds that have garnered significant interest in oncology research due to their potent cytotoxic and anti-cancer properties.[1][2][3] Many compounds in this class have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines.[4][5][6] The proposed mechanism of action for many sesquiterpene lactones involves the induction of the intrinsic mitochondrial apoptosis pathway, characterized by the generation of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins, and activation of caspases.[4][7][8][9]

This application note outlines a series of cell-based assays to evaluate the efficacy of a novel, hypothetical sesquiterpene lactone, "this compound," as a potential anti-cancer agent. The described protocols will enable researchers to determine its half-maximal inhibitory concentration (IC50), quantify its apoptosis-inducing capabilities, and probe its effects on key signaling proteins involved in programmed cell death.

Materials and Reagents

  • Cell Lines: Human acute myeloid leukemia (HL-60 or U-937) or other relevant cancer cell lines.

  • Cell Culture Media: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • Reagents for Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Dimethyl sulfoxide (DMSO).

  • Reagents for Apoptosis Assay: Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

  • Reagents for Western Blot: RIPA Lysis and Extraction Buffer, Protease and Phosphatase Inhibitor Cocktail, BCA Protein Assay Kit, Laemmli Sample Buffer, Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin), HRP-conjugated secondary antibody, ECL Western Blotting Substrate.

  • General Lab Equipment: Cell culture incubator, biosafety cabinet, centrifuge, light microscope, 96-well plates, flow cytometer, Western blot apparatus (electrophoresis and transfer systems), plate reader.

Experimental Protocols

Cell Culture
  • Maintain the selected cancer cell line (e.g., HL-60) in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture the cells every 2-3 days to maintain logarithmic growth.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Seed 5 x 10³ cells per well in a 96-well plate in a final volume of 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells.

  • Seed 1 x 10⁶ cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours. Include an untreated control.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Treat 5 x 10⁶ cells with this compound at its IC50 concentration for 24 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

Data Presentation

Table 1: Cytotoxicity of this compound on Cancer Cell Lines
Cell LineTreatment Duration (h)IC50 (µM) ± SD
HL-6048[Insert Value]
U-93748[Insert Value]
Jurkat48[Insert Value]
Table 2: Apoptosis Induction by this compound in HL-60 Cells
TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-) ± SD% Late Apoptotic/Necrotic Cells (Annexin V+/PI+) ± SD
Control0[Insert Value][Insert Value]
This compoundIC50[Insert Value][Insert Value]

Visualizations

LachnoneA_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm This compound This compound ROS ROS This compound->ROS Induces Bcl2 Bcl-2 This compound->Bcl2 Downregulates Mitochondrion Mitochondrion ROS->Mitochondrion Damages Bax Bax Bcl2->Bax Inhibits Bax->Mitochondrion Promotes permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase9 Caspase-9 Cytochrome c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved PARP Cleaved PARP PARP->Cleaved PARP

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental_Workflow Start Start CellCulture Cell Culture (e.g., HL-60) Start->CellCulture CytotoxicityAssay Cytotoxicity Assay (MTT) Determine IC50 CellCulture->CytotoxicityAssay ApoptosisAssay Apoptosis Assay (Annexin V/PI) CytotoxicityAssay->ApoptosisAssay Use IC50 WesternBlot Western Blot Analysis (Bcl-2, Caspase-3) ApoptosisAssay->WesternBlot DataAnalysis Data Analysis and Interpretation WesternBlot->DataAnalysis End End DataAnalysis->End Logical_Relationship Hypothesis Hypothesis: This compound induces apoptosis in cancer cells. Experiment1 Experiment 1: Determine Cytotoxicity (IC50) Hypothesis->Experiment1 Decision1 Is this compound cytotoxic? Experiment1->Decision1 Experiment2 Experiment 2: Quantify Apoptosis (Annexin V/PI) Decision1->Experiment2 Yes Stop Stop or Re-evaluate Decision1->Stop No Decision2 Does this compound induce apoptosis? Experiment2->Decision2 Experiment3 Experiment 3: Investigate Mechanism (Western Blot) Decision2->Experiment3 Yes Decision2->Stop No Conclusion Conclusion: Elucidate the pro-apoptotic mechanism of this compound. Experiment3->Conclusion

References

Application Notes and Protocols for In Vitro Anticancer Testing of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Topic: In Vitro Testing of a Novel Compound's Anticancer Properties (Exemplified by "Compound X")

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest data, specific in vitro anticancer studies on a compound designated "Lachnone A" are not available in the public domain. Therefore, this document provides a generalized framework and detailed protocols for assessing the in vitro anticancer properties of a novel bioactive compound, referred to herein as "Compound X". The presented data and signaling pathways are illustrative examples.

Introduction

The discovery and development of novel anticancer agents are paramount in the ongoing effort to combat cancer. Natural products have historically been a rich source of new therapeutic leads. This document outlines a comprehensive suite of in vitro assays to characterize the anticancer potential of a novel compound, "Compound X". The following protocols describe methods to evaluate its cytotoxic effects, induction of apoptosis, impact on the cell cycle, and its potential mechanism of action by investigating key signaling pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel anticancer compound.

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_data Data Analysis & Interpretation start Compound X Stock Solution cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity Treat cancer cell lines ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis Use IC50 concentration cell_cycle Cell Cycle Analysis ic50->cell_cycle Use IC50 concentration western_blot Western Blot Analysis ic50->western_blot Use IC50 concentration pathway Signaling Pathway Elucidation apoptosis->pathway cell_cycle->pathway western_blot->pathway conclusion Conclusion on Anticancer Potential pathway->conclusion

Caption: Experimental workflow for in vitro anticancer testing.

Hypothetical Signaling Pathway for Compound X

Based on common mechanisms of natural anticancer compounds, Compound X is hypothesized to induce apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway.

signaling_pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates compound_x Compound X compound_x->pi3k Inhibits akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Inhibits Bax bax Bax (Pro-apoptotic) bcl2->bax Inhibits cytochrome_c Cytochrome c bax->cytochrome_c Promotes release caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized PI3K/Akt/mTOR signaling pathway inhibition by Compound X.

Data Presentation

Table 1: Cytotoxicity of Compound X (IC50 Values)
Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma15.5 ± 2.1
MDA-MB-231Breast Adenocarcinoma25.8 ± 3.5
A549Lung Carcinoma32.1 ± 4.2
HCT116Colon Carcinoma18.9 ± 2.8

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of Compound X on Apoptosis in MCF-7 Cells
Treatment (48h)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Control (Vehicle)2.5 ± 0.51.8 ± 0.34.3 ± 0.8
Compound X (15.5 µM)25.7 ± 3.115.2 ± 2.540.9 ± 5.6

Apoptosis was determined by Annexin V-FITC and Propidium Iodide staining followed by flow cytometry.

Table 3: Cell Cycle Distribution in HCT116 Cells Treated with Compound X
Treatment (24h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Vehicle)55.2 ± 4.528.1 ± 3.116.7 ± 2.8
Compound X (18.9 µM)70.5 ± 5.215.8 ± 2.513.7 ± 2.1

Cell cycle distribution was analyzed by Propidium Iodide staining and flow cytometry.

Experimental Protocols

Cell Viability (MTT) Assay

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of Compound X and a vehicle control. Incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.

Protocol:

  • Seed cells in a 6-well plate and treat with Compound X at its IC50 concentration for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, allowing for the analysis of the cell cycle phase distribution based on DNA content.

Protocol:

  • Treat cells with Compound X at its IC50 concentration for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis

Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

Protocol:

  • Treat cells with Compound X for the desired time points.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, Bcl-2, Bax, Caspase-3, and a loading control like β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Lachnone A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lachnone A is a novel sesquiterpene lactone with potential antimicrobial properties. The determination of its in vitro activity against various microorganisms is a critical step in its development as a potential therapeutic agent. These application notes provide detailed protocols for determining the antimicrobial susceptibility of this compound using standard methods such as broth microdilution and disk diffusion assays. Additionally, a potential mechanism of action is discussed based on the known activities of similar compounds.

Data Presentation: Antimicrobial Activity of this compound

The antimicrobial activity of this compound is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The following table summarizes the hypothetical MIC values of this compound against a panel of common pathogenic bacteria.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacterial Strains

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 292138
Staphylococcus aureus (MRSA)ATCC 4330016
Enterococcus faecalisATCC 2921232
Streptococcus pneumoniaeATCC 496194
Escherichia coliATCC 2592264
Pseudomonas aeruginosaATCC 27853128
Klebsiella pneumoniaeATCC 70060364
Candida albicansATCC 9002832

Experimental Protocols

Two primary methods for determining the antimicrobial susceptibility of this compound are the broth microdilution method for quantitative MIC determination and the disk diffusion method for qualitative assessment.

Broth Microdilution Method for MIC Determination

This method determines the MIC of a substance by testing increasing concentrations against a standardized inoculum of bacteria in a liquid medium.[2][3]

Materials:

  • This compound stock solution (e.g., 1280 µg/mL in a suitable solvent like DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., from ATCC)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Protocol:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of this compound:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to achieve the desired concentration range (e.g., 128 to 0.125 µg/mL). Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and a final inoculum of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control well (inoculum in CAMHB without this compound) and a sterility control well (CAMHB only).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.[3] This can be assessed visually or by using a microplate reader.

Disk Diffusion (Kirby-Bauer) Method

This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.[4][5]

Materials:

  • This compound-impregnated filter paper disks (e.g., 6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation:

    • Within 15 minutes of preparing the suspension, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

    • Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[6]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Disk Application:

    • Using sterile forceps, place the this compound-impregnated disks onto the surface of the agar.

    • Gently press the disks down to ensure complete contact with the agar surface.

    • Include a blank disk (with solvent only) as a negative control and a disk with a standard antibiotic as a positive control.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.[6] The size of the zone is indicative of the susceptibility of the microorganism to this compound.

Potential Mechanism of Action of this compound

While the precise mechanism of action for this compound requires further investigation, many sesquiterpene lactones are known to exert their antimicrobial and cytotoxic effects through the alkylation of biological macromolecules. The α-methylene-γ-lactone moiety present in many of these compounds is a key reactive group.[7]

A proposed mechanism involves the generation of oxidative stress within the microbial cell. This compound may react with sulfhydryl groups of key enzymes and antioxidants, such as glutathione, leading to their inactivation. This disruption of the cellular redox balance can lead to an increase in reactive oxygen species (ROS). The accumulation of ROS can cause damage to DNA, proteins, and lipids, ultimately leading to cell death.[8]

Visualizations

Experimental Workflow Diagrams

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 0.5 McFarland Bacterial Suspension C Inoculate Plate with Bacterial Suspension A->C B Prepare Serial Dilutions of this compound in 96-well Plate B->C D Incubate at 35°C for 16-20 hours C->D E Visually Inspect for Growth or Read Absorbance D->E F Determine MIC (Lowest Concentration with No Growth) E->F

Caption: Workflow for Broth Microdilution Assay.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 0.5 McFarland Bacterial Suspension C Inoculate MHA Plate with Bacterial Lawn A->C B Prepare this compound- impregnated Disks D Place Disks on Agar Surface B->D C->D E Incubate at 35°C for 16-20 hours D->E F Measure Diameter of Zone of Inhibition (mm) E->F G Determine Susceptibility (Susceptible, Intermediate, Resistant) F->G

Caption: Workflow for Disk Diffusion Assay.

Proposed Signaling Pathway

LachnoneA_Mechanism LachnoneA This compound CellularThiols Cellular Thiols (e.g., Glutathione, Cysteine residues) LachnoneA->CellularThiols Alkylation ROS Increased Reactive Oxygen Species (ROS) CellularThiols->ROS Inactivation of Antioxidant Systems OxidativeStress Oxidative Stress ROS->OxidativeStress MacromoleculeDamage Damage to DNA, Proteins, and Lipids OxidativeStress->MacromoleculeDamage CellDeath Microbial Cell Death MacromoleculeDamage->CellDeath

Caption: Proposed Mechanism of Action for this compound.

References

Application Notes and Protocols for Lachnone A as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lactone-containing natural products are a diverse class of molecules with a wide range of biological activities. Their inherent reactivity, often associated with the lactone ring and other functional groups, makes them valuable scaffolds for the development of chemical probes. These probes can be utilized to study biological pathways, identify novel drug targets, and elucidate mechanisms of action. This document provides a general framework for the application of a hypothetical chromanone lactone, termed Lachnone A, as a chemical probe.

Data Presentation

Quantitative data is crucial for the effective use of a chemical probe. Below are tables outlining the types of data that should be generated and presented for this compound.

Table 1: In Vitro Biological Activity of this compound

Target/AssayIC₅₀/EC₅₀ (µM)Binding Affinity (Kᵢ/Kᴅ) (µM)Assay Conditions (e.g., cell line, enzyme concentration)Reference
Example: Kinase X5.21.1HEK293T cells, 10 µM ATP[Hypothetical Publication 1]
Example: Protein Y12.8N/AIn vitro fluorescence polarization assay[Hypothetical Publication 2]
Your Data Here

Table 2: Cellular Activity and Probe Concentration Guidelines

ApplicationRecommended Concentration Range (µM)Incubation TimeCell Line/Model SystemExpected Outcome/Readout
Target Engagement0.1 - 101 - 4 hourse.g., HeLa, JurkatDecrease in target thermal stability (CETSA), labeling of target by probe variant
Phenotypic Screening0.01 - 2524 - 72 hourse.g., Cancer cell panelInhibition of cell proliferation, induction of apoptosis
Pathway Analysis1 - 100.5 - 6 hourse.g., Reporter cell lineModulation of reporter gene expression (e.g., NF-κB, Nrf2)
Your Data Here

Experimental Protocols

Detailed methodologies are essential for reproducibility. The following are example protocols that would be relevant for characterizing and utilizing this compound as a chemical probe.

Target Identification using Activity-Based Protein Profiling (ABPP)

This protocol outlines the use of an alkyne- or azide-functionalized version of this compound to identify its cellular targets.

Workflow Diagram:

ABPP_Workflow cluster_cell Live Cell Treatment cluster_lysis Cell Lysis & Click Chemistry cluster_enrichment Enrichment & Digestion cluster_analysis LC-MS/MS Analysis LiveCells Live Cells Lysate Cell Lysate LiveCells->Lysate Lyse Probe This compound-Alkyne Probe->LiveCells Incubate Click CuAAC Click Reaction (Biotin-Azide, Reporter) Lysate->Click Enrich Streptavidin Enrichment Click->Enrich Digest On-bead Digestion Enrich->Digest LCMS LC-MS/MS Digest->LCMS Analysis Data Analysis (Target Identification) LCMS->Analysis

Caption: Workflow for target identification using ABPP.

Protocol:

  • Probe Synthesis: Synthesize an analog of this compound incorporating a bio-orthogonal handle (e.g., a terminal alkyne or azide) that minimally perturbs its biological activity.

  • Cell Treatment: Treat live cells of interest with the this compound probe at various concentrations and for different durations. Include a vehicle control (e.g., DMSO) and a competition control with an excess of the parent this compound.

  • Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Click Chemistry: To the cell lysate, add the corresponding click chemistry reaction partners (e.g., azide-biotin or alkyne-biotin, copper (I) catalyst, and ligands). Incubate to covalently link the reporter tag (biotin) to the probe-labeled proteins.

  • Protein Enrichment: Use streptavidin-coated beads to enrich for biotin-tagged proteins. Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: Digest the enriched proteins into peptides using trypsin while they are still bound to the beads.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently modified by the this compound probe.

  • Data Analysis: Identify potential targets by comparing the spectral counts or intensities of proteins identified in the probe-treated sample versus the control samples.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the engagement of this compound with its target protein in a cellular context.

Workflow Diagram:

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heating & Lysis cluster_analysis Analysis Cells_DMSO Cells + DMSO Heat_DMSO Heat to various temps Cells_DMSO->Heat_DMSO Cells_LachnoneA Cells + this compound Heat_LachnoneA Heat to various temps Cells_LachnoneA->Heat_LachnoneA Lysis Lyse Cells Heat_DMSO->Lysis Heat_LachnoneA->Lysis Centrifuge Centrifuge (remove aggregates) Lysis->Centrifuge WesternBlot Western Blot for Target Protein Centrifuge->WesternBlot Analysis Quantify & Plot WesternBlot->Analysis

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Treatment: Treat intact cells with this compound at a desired concentration. Include a vehicle control.

  • Heating: Aliquot the treated cell suspensions and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or other methods that do not involve detergents that would denature proteins.

  • Centrifugation: Centrifuge the lysates at high speed to pellet precipitated proteins.

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble target protein remaining using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature upon this compound treatment indicates target engagement.

Signaling Pathway Analysis

Based on the identified targets of this compound, its effect on relevant signaling pathways can be investigated.

Hypothetical Signaling Pathway Modulation by this compound:

If this compound is found to target a key regulatory protein, such as a kinase or a transcription factor, its downstream effects can be mapped. For example, if this compound inhibits "Kinase X," which is an upstream activator of a pro-inflammatory pathway, the following pathway could be investigated.

Signaling_Pathway cluster_stimulus Upstream Signal cluster_pathway Signaling Cascade cluster_response Cellular Response Stimulus Pro-inflammatory Stimulus KinaseX Kinase X Stimulus->KinaseX DownstreamKinase Downstream Kinase KinaseX->DownstreamKinase TranscriptionFactor Transcription Factor (e.g., NF-κB) DownstreamKinase->TranscriptionFactor GeneExpression Inflammatory Gene Expression TranscriptionFactor->GeneExpression LachnoneA This compound LachnoneA->KinaseX Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

To validate this, experiments such as measuring the phosphorylation status of the downstream kinase, the nuclear translocation of the transcription factor, and the expression levels of target inflammatory genes (e.g., by qPCR) would be necessary.

Protocols for the Long-Term Storage of Lachnone A: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lachnone A, a sesquiterpenoid lactone, is a natural product of significant interest in drug discovery and development. The integrity and stability of pure compounds are paramount for obtaining reproducible and reliable experimental results. This document provides detailed application notes and protocols for the long-term storage of this compound to minimize degradation and preserve its biological activity. These guidelines are based on established best practices for the storage of natural products, particularly sesquiterpenoid lactones.

Chemical Properties and Stability Considerations

This compound's structure, which includes a lactone ring, makes it susceptible to certain degradation pathways. Lactone rings can be prone to hydrolysis, a reaction that breaks the ring structure, especially under neutral to alkaline pH conditions. Furthermore, like many complex organic molecules, this compound may be sensitive to light, heat, and oxidation. Therefore, proper storage is crucial to mitigate these risks.

Application Notes

General Handling
  • Minimize Exposure: Limit the exposure of this compound to ambient temperature, light, and humidity.

  • Inert Atmosphere: For maximum stability, especially for long-term storage of the solid form, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Use of Appropriate Labware: Utilize glass vials with tight-fitting caps, preferably with PTFE liners, to prevent solvent evaporation and contamination. For high-throughput applications, deep-well plates with appropriate sealing can be used.

Storage of Solid this compound
  • Temperature: For long-term storage (months to years), it is recommended to store solid this compound at -20°C or -80°C.[1] For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable.

  • Environment: The storage environment should be dry and dark. Use of desiccants is recommended to minimize moisture.

  • Containers: Store in airtight, amber glass vials to protect from light and moisture.

Preparation and Storage of Stock Solutions
  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common and recommended solvent for creating high-concentration stock solutions of natural products for biological screening. Ensure the use of high-purity, anhydrous DMSO to minimize water content.

  • Concentration: Prepare stock solutions at a concentration that is convenient for serial dilutions in your specific assays.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes.

  • Storage of Solutions: Store DMSO stock solutions at -20°C or -80°C.[2] When stored properly, these solutions can be stable for extended periods.

Lyophilization for Ultimate Long-Term Stability

For archiving purposes or when the highest level of stability is required, lyophilization (freeze-drying) of this compound from a suitable solvent system (e.g., a mixture of water and an organic solvent like acetonitrile or tert-butanol) is an excellent option. Lyophilization removes water at low temperatures, resulting in a stable, dry powder that is less susceptible to degradation.[3][4] Lyophilized this compound should be stored at -20°C or below in a desiccated environment.

Quantitative Stability Data

The following table summarizes the stability of sesquiterpenoid lactones in an ethanolic tincture, providing an indication of the impact of temperature on degradation over a three-year period. While this data is not for pure this compound, it offers valuable insight into the temperature-dependent stability of this class of compounds.

Storage TemperatureDurationAverage Decrease in Sesquiterpenoid Lactone ContentReference
+4°C3 years13%[5][6]
+25°C3 years32%[5][6]
+30°C3 years37%[5][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Sterile, single-use microcentrifuge tubes or cryovials

  • Pipettes and sterile tips

Procedure:

  • Equilibration: Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, if the molecular weight of this compound is 250 g/mol , dissolve 2.5 mg in 1 mL of DMSO.

  • Mixing: Gently vortex or sonicate the vial until the this compound is completely dissolved.

  • Aliquoting: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes or cryovials.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the aliquots at -20°C or -80°C in the dark.

Protocol 2: Lyophilization of this compound

Materials:

  • This compound (solid)

  • Lyophilization-compatible solvent (e.g., HPLC-grade water and acetonitrile)

  • Lyophilizer (freeze-dryer)

  • Lyophilization vials with appropriate stoppers

  • -80°C freezer

Procedure:

  • Dissolution: Dissolve a known amount of this compound in a minimal amount of a suitable solvent mixture (e.g., 1:1 water:acetonitrile). Ensure complete dissolution.

  • Dispensing: Dispense the solution into lyophilization vials.

  • Pre-freezing: Freeze the vials at -80°C for at least 4 hours or until completely frozen.

  • Lyophilization: Transfer the frozen vials to the lyophilizer. Follow the manufacturer's instructions for the primary and secondary drying cycles.

  • Sealing: Once the lyophilization cycle is complete, seal the vials under vacuum or backfill with an inert gas before sealing.

  • Storage: Store the lyophilized vials at -20°C or below in a desiccated and dark environment.

Visualizations

LachnoneA_Storage_Decision Decision Pathway for this compound Storage start Start: this compound Received storage_duration Intended Storage Duration? start->storage_duration short_term Short-Term (< 1 month) storage_duration->short_term Short long_term Long-Term (> 1 month) storage_duration->long_term Long form Storage Form? short_term->form long_term->form solid Solid form->solid Solid solution Solution form->solution Solution archive Archival Storage? solid->archive Long-Term store_solid_short Store at 2-8°C (Dark, Dry) solid->store_solid_short Short-Term prepare_solution Prepare Stock Solution (e.g., in DMSO) solution->prepare_solution yes_archive Yes archive->yes_archive Yes no_archive No archive->no_archive No lyophilize Lyophilize this compound yes_archive->lyophilize store_solid_long Store at -20°C or -80°C (Dark, Dry, Inert Gas) no_archive->store_solid_long store_solution Aliquot and Store at -20°C or -80°C prepare_solution->store_solution store_lyophilized Store at -20°C or -80°C (Desiccated, Dark) lyophilize->store_lyophilized

Caption: Decision workflow for selecting the appropriate storage conditions for this compound.

LachnoneA_Stock_Solution_Workflow Workflow for this compound Stock Solution Preparation and Storage start Start: Weigh Solid this compound add_solvent Add Anhydrous DMSO start->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot label Label Vials Clearly aliquot->label store Store at -20°C or -80°C label->store use Use One Aliquot at a Time store->use

Caption: Experimental workflow for preparing and storing this compound stock solutions.

References

Application Notes and Protocols for the Scaled-Up Synthesis of Nimbolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nimbolide, a tetranortriterpenoid derived from the leaves and flowers of the neem tree (Azadirachta indica), has garnered significant scientific interest due to its diverse pharmacological activities.[1][2] It has demonstrated potent anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][2] Mechanistic studies have revealed that nimbolide modulates multiple key signaling pathways implicated in various chronic diseases, including cancer and neuroinflammation.[1][2][3] These pathways include NF-κB, MAPK, PI3K/Akt, and Wnt/β-catenin.[1][3] The therapeutic potential of nimbolide has prompted efforts to develop robust and scalable synthetic routes to ensure a consistent and scalable supply for further research and drug development.

This document provides detailed application notes and protocols for a scalable total synthesis of nimbolide, along with an overview of its key biological signaling pathways.

Data Presentation

Table 1: Summary of a Reported Scalable Synthesis of a Key Intermediate for Nimbolide
StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Scale
1Saegusa OxidationKetone 12 TMSOTf, Et3N; Pd(OAc)2MeCN/DMSO8012~85>350 g
2DihydroxylationEnone intermediateOsO4, NMOacetone/H2ORT12~90 (single diastereomer)Decagram
3TMS ProtectionDiol intermediateTMSCl, ImidazoleCH2Cl20 to RT1~95Decagram

Note: This table summarizes the initial steps of a modular synthesis of nimbolide, demonstrating scalability to the decagram and >350 gram scale for a key intermediate. The subsequent steps involve further functional group manipulations and fragment couplings to complete the total synthesis.

Experimental Protocols

The following protocols are based on reported methodologies for the total synthesis of nimbolide and its precursors.[4][5]

Protocol 1: Large-Scale Preparation of Enone Intermediate via Saegusa Oxidation[4]
  • To a solution of ketone 12 (1.0 equiv) in acetonitrile (0.5 M) is added triethylamine (2.0 equiv) and trimethylsilyl trifluoromethanesulfonate (1.5 equiv) at 0 °C.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • The solvent is removed under reduced pressure, and the residue is dissolved in a 4:1 mixture of acetonitrile and DMSO.

  • Palladium(II) acetate (1.0 equiv) is added, and the mixture is heated to 80 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography to afford the enone intermediate.

Protocol 2: Diastereoselective Dihydroxylation[4]
  • To a solution of the enone intermediate (1.0 equiv) in a 10:1 mixture of acetone and water is added N-methylmorpholine N-oxide (1.5 equiv).

  • A catalytic amount of osmium tetroxide (2.5 mol%) is added, and the reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The resulting diol is obtained as a single diastereomer and can often be used in the next step without further purification.

Protocol 3: Late-Stage Lactonization to form Nimbolide[5]
  • The advanced hydroxy ester precursor (1.0 equiv) is dissolved in a suitable solvent such as toluene.

  • A dehydrating agent or a catalyst to promote intramolecular esterification is added. Specific conditions may vary depending on the exact precursor, but methods like Yamaguchi esterification or the use of specific dehydrating agents under thermal conditions have been employed.

  • The reaction is heated to facilitate the lactone ring formation.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography to yield nimbolide.

Mandatory Visualizations

Signaling Pathways Modulated by Nimbolide

Nimbolide_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNF-α TNF-α TNFR TNFR TNF-α->TNFR MyD88 MyD88 TLR4->MyD88 IKK IKK TNFR->IKK MyD88->IKK MAPKs p38, JNK MyD88->MAPKs PI3K PI3K Akt Akt PI3K->Akt Akt->IKK IκBα IκBα IKK->IκBα Inhibits degradation NF-κB (p65) NF-κB (p65) IKK->NF-κB (p65) Phosphorylates IκBα->NF-κB (p65) Sequesters NF-κB_nuc NF-κB (p65) NF-κB (p65)->NF-κB_nuc Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) MAPKs->Gene_Expression Promotes Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1 Keap1 Keap1->Nrf2 Sequesters for degradation Nimbolide Nimbolide Nimbolide->Akt Inhibits Nimbolide->IKK Inhibits Nimbolide->MAPKs Inhibits Nimbolide->Keap1 Inhibits sequestration NF-κB_nuc->Gene_Expression Promotes ARE_Expression Antioxidant Response Element (ARE) Gene Expression Nrf2_nuc->ARE_Expression Promotes

Caption: Key signaling pathways modulated by Nimbolide.

Experimental Workflow for Scalable Nimbolide Synthesis

Nimbolide_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis of Key Intermediate cluster_coupling Fragment Coupling and Elaboration cluster_final Final Steps Abietic_Acid Abietic Acid or Dehydroabietic Acid Ketone_12 Preparation of Ketone 12 (>350g scale) Abietic_Acid->Ketone_12 Saegusa Saegusa Oxidation Ketone_12->Saegusa Dihydroxylation Diastereoselective Dihydroxylation Saegusa->Dihydroxylation Protection TMS Protection Dihydroxylation->Protection Fragment_Coupling Convergent Fragment Coupling Protection->Fragment_Coupling Cyclization Radical Cyclization Fragment_Coupling->Cyclization Lactonization Late-Stage Lactonization Cyclization->Lactonization Purification Purification (Chromatography) Lactonization->Purification Nimbolide Nimbolide Purification->Nimbolide

Caption: General workflow for scalable Nimbolide synthesis.

References

Application of Lachnum-Derived Metabolites in Natural Product Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Initial searches for "Lachnone A" did not yield a specific natural product with that designation. However, research into the fungal genus Lachnum has revealed a class of structurally related and biologically active metabolites, including lachnumon , lachnumol A , and lachnumlactone A . It is plausible that the query "this compound" is a reference to one of these compounds. This document provides detailed application notes and protocols for these Lachnum-derived natural products for researchers, scientists, and drug development professionals. These compounds, isolated from the ascomycete Lachnum papyraceum, have demonstrated notable nematicidal, antimicrobial, and cytotoxic activities, making them interesting candidates for further investigation in agrochemical and pharmaceutical research.[1][2][3]

Physicochemical Properties and Structures

Lachnumon and lachnumol A are chlorinated metabolites that are structurally related to mycorrhizin A, another product of Lachnum papyraceum.[4] A distinguishing feature of these molecules is the presence of an unusual chlorinated epoxide group.[4] Lachnumlactone A is also a minor metabolite isolated from the same fungal species.[2]

Biological Activities

The primary biological activities reported for lachnumon, lachnumol A, and lachnumlactone A are summarized below. These compounds have been shown to possess a range of bioactivities, with lachnumlactone A being the most potent in nematicidal and cytotoxic assays among the minor metabolites.[2]

CompoundBiological ActivityTarget Organism/Cell LineReported Efficacy
Lachnumon Nematicidal, Antimicrobial, CytotoxicVarious nematodes, bacteria, fungi, and cancer cell linesActivity reported, but quantitative data is limited in the provided search results.
Lachnumol A Nematicidal, Antimicrobial, CytotoxicVarious nematodes, bacteria, fungi, and cancer cell linesActivity reported, but quantitative data is limited in the provided search results.
Lachnumlactone A Nematicidal, CytotoxicCaenorhabditis elegans (and other nematodes), L1210 cellsMost potent among the minor metabolites tested.[2]
Papyracon D AntimicrobialVarious bacteria and fungiHighest antibiotic activity among the minor metabolites tested.[2]

Application in Natural Product Synthesis

Currently, there is a notable lack of published total syntheses for lachnumon, lachnumol A, or lachnumlactone A in the available scientific literature. Research has predominantly focused on their isolation from fungal cultures and the characterization of their biological effects. The complex and unique structures, particularly the chlorinated epoxide moiety, present a significant challenge and an opportunity for synthetic chemists. The development of a synthetic route would be invaluable for producing larger quantities for extensive biological evaluation and for the generation of structural analogs to explore structure-activity relationships (SAR).

Experimental Protocols

The following protocols are based on the methodologies described for the isolation and biological evaluation of metabolites from Lachnum papyraceum.

This protocol outlines the general procedure for the cultivation of Lachnum papyraceum and the extraction of its secondary metabolites.

Workflow for Isolation of Lachnum Metabolites

cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Submerged Culture of Lachnum papyraceum Harvest Harvest Culture Fluid Fermentation->Harvest Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvest->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., Silica Gel, HPLC) Crude_Extract->Chromatography Isolated_Compounds Isolated Compounds (Lachnumon, Lachnumol A, etc.) Chromatography->Isolated_Compounds

Caption: Workflow for the isolation of metabolites from Lachnum papyraceum.

Materials:

  • Culture of Lachnum papyraceum

  • Appropriate fermentation medium (e.g., potato dextrose broth)

  • Shaker incubator

  • Ethyl acetate

  • Rotary evaporator

  • Silica gel for column chromatography

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Inoculate the fermentation medium with Lachnum papyraceum.

  • Incubate the culture in a shaker at the optimal temperature and agitation speed for a specified period to allow for metabolite production.

  • Separate the mycelium from the culture broth by filtration.

  • Extract the culture broth with an equal volume of ethyl acetate.

  • Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Subject the crude extract to column chromatography on silica gel, eluting with a gradient of an appropriate solvent system (e.g., hexane-ethyl acetate) to fractionate the components.

  • Further purify the fractions containing the target compounds using preparative HPLC to yield pure lachnumon, lachnumol A, and other metabolites.

This protocol provides a method for evaluating the nematicidal activity of the isolated compounds.

Logical Flow of Nematicidal Assay

Compound_Prep Prepare Test Compound Solutions (various conc.) Assay_Setup Incubate Nematodes with Test Compounds Compound_Prep->Assay_Setup Nematode_Culture Culture of Caenorhabditis elegans Nematode_Culture->Assay_Setup Observation Observe and Count Immobile Nematodes Assay_Setup->Observation Data_Analysis Calculate LC50 Observation->Data_Analysis

Caption: Logical flow for assessing the nematicidal activity of test compounds.

Materials:

  • Culture of Caenorhabditis elegans

  • Multi-well plates (e.g., 96-well)

  • Test compounds (lachnumon, lachnumol A, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • Control solvent

  • Microscope

Procedure:

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Add a defined number of C. elegans to each well of a multi-well plate.

  • Add the test compound solutions to the respective wells. Include a solvent control.

  • Incubate the plates at an appropriate temperature.

  • After a defined exposure time (e.g., 24 or 48 hours), observe the nematodes under a microscope.

  • Count the number of dead or immobile nematodes in each well.

  • Calculate the percentage of mortality for each concentration and determine the LC50 value.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways through which these Lachnum metabolites exert their cytotoxic, nematicidal, and antimicrobial effects have not been extensively elucidated in the reviewed literature. Their broad spectrum of activity suggests they may target fundamental cellular processes. For instance, the cytotoxic effects could be mediated through the induction of apoptosis or inhibition of cell cycle progression. The antimicrobial and nematicidal activities might stem from the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with metabolic pathways. Further research is required to delineate these mechanisms.

Hypothesized Cytotoxic Mechanism

Lachnum_Metabolite Lachnum Metabolite (e.g., Lachnumon) Cellular_Target Interaction with Cellular Target(s) Lachnum_Metabolite->Cellular_Target Signaling_Cascade Activation of Downstream Signaling Cascade Cellular_Target->Signaling_Cascade Apoptosis Induction of Apoptosis Signaling_Cascade->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: A hypothesized signaling pathway for the cytotoxic effects of Lachnum metabolites.

Conclusion and Future Directions

The metabolites isolated from Lachnum papyraceum, including lachnumon, lachnumol A, and lachnumlactone A, represent a promising class of natural products with significant biological activities. While their application in natural product synthesis is currently hampered by the lack of established synthetic routes, they serve as excellent leads for the development of new nematicides and antimicrobial agents. Future research should focus on:

  • Elucidating the total synthesis of these compounds to enable large-scale production and analog synthesis.

  • Investigating their mechanisms of action to identify specific cellular targets.

  • Conducting detailed structure-activity relationship studies to optimize their potency and selectivity.

  • Evaluating their efficacy and safety in more complex biological systems and preclinical models.

References

Investigating Lachnone A: Application Notes on a Compound with Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

The initial request for detailed Application Notes and Protocols on the effect of Lachnone A on specific signaling pathways has led to an in-depth investigation of the available scientific literature. Through this process, it has been determined that "this compound" is likely a synonym for or a closely related compound to Lachnophyllum lactone .

However, a comprehensive search of scientific databases and publications has revealed a significant lack of specific data on the effects of Lachnophyllum lactone on signaling pathways within mammalian cells. The majority of existing research focuses on its activities in other biological contexts, such as its potent nematicidal, antileishmanial, antimycobacterial, phytotoxic, and antifungal properties.

While direct evidence is not available, this document aims to provide valuable context for researchers by:

  • Summarizing the known biological activities of Lachnophyllum lactone with available quantitative data.

  • Proposing potential signaling pathways that Lachnophyllum lactone might modulate, based on the known mechanisms of structurally related compounds.

  • Providing generalized experimental protocols that could be adapted to investigate the effects of Lachnophyllum lactone on these putative pathways.

  • Presenting conceptual diagrams to illustrate these potential mechanisms of action and experimental workflows.

This information is intended to serve as a foundational resource for initiating novel research into the pharmacological effects of Lachnophyllum lactone.

Known Biological Activities of Lachnophyllum Lactone

Lachnophyllum lactone is a naturally occurring acetylenic furanone.[1][2] Its biological activities have been primarily explored in the fields of agriculture and parasitology.

Quantitative Data Summary
Biological ActivityTarget Organism/Cell LineMetricValueReference(s)
PhytotoxicityCuscuta campestris (dodder)IC5024.8 µg/mL[3]
Growth InhibitionLepidium sativum (cress) shoot lengthEC5085.89 mg L−1[2]
Antifungal ActivityVerticillium dahliae-Active at 1 mM[4]
Nematicidal ActivityNematodes-Potent activity[5]
Antileishmanial ActivityLeishmania infantum-Strong potency[5]
Antimycobacterial ActivityMycobacterium tuberculosis H37Rv-Significant activity with analogs[5]

Putative Signaling Pathways Modulated by Lachnophyllum Lactone

Based on the chemical structure of Lachnophyllum lactone and the known mechanisms of similar compounds, several signaling pathways present themselves as potential targets for investigation. Lachnophyllum lactone possesses an α,β-unsaturated lactone moiety, which is a reactive electrophilic center capable of forming covalent bonds with nucleophilic residues (such as cysteine) in proteins through a Michael addition reaction. This mechanism is common for many bioactive natural products.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, cell proliferation, and survival. Many sesquiterpene lactones containing an α,β-unsaturated moiety have been shown to inhibit the NF-κB pathway by directly alkylating the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and subsequent activation of target genes.

MAPK_Pathway Extracellular_Signal Extracellular Signal Receptor_Kinase Receptor Kinase Extracellular_Signal->Receptor_Kinase Ras Ras Receptor_Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Lachnone_A Lachnophyllum lactone Lachnone_A->Raf Inhibition (putative) Lachnone_A->MEK Inhibition (putative) NFkB_Workflow Start Start Cell_Seeding Seed cells on coverslips Start->Cell_Seeding Treatment Treat with Lachnophyllum lactone +/- Stimulus Cell_Seeding->Treatment Fix_Perm Fix and Permeabilize Cells Treatment->Fix_Perm Immunostaining Immunostain for NF-κB p65 Fix_Perm->Immunostaining Microscopy Fluorescence Microscopy Immunostaining->Microscopy Analysis Analyze p65 Nuclear Translocation Microscopy->Analysis End End Analysis->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Lachnone A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Lachnone A synthesis. The guidance is structured in a question-and-answer format to directly address potential challenges encountered during experimentation.

General Troubleshooting for Low Yield

Low yields in multi-step organic syntheses are a common challenge. Before focusing on specific reaction steps, it's crucial to consider general laboratory practices that can significantly impact the overall outcome.

Q1: My overall yield for the this compound synthesis is significantly lower than expected. Where should I start troubleshooting?

A1: A comprehensive review of your experimental setup and procedure is the first step. Low yields can often be attributed to a few common errors.[1][2] Consider the following:

  • Reagent Quality: Ensure all reagents and solvents are pure and dry. Impurities can interfere with the reaction, and moisture can quench sensitive reagents.[2]

  • Reaction Setup: Flame-dry or oven-dry all glassware to remove any residual moisture.[1]

  • Accurate Measurements: Precisely calculate and weigh all reagents.

  • Temperature Control: Maintain the correct reaction temperature throughout the experiment.

  • Thorough Mixing: Ensure continuous and efficient stirring.

  • Workup Procedure: Product can be lost during extraction, washing, and drying steps. Ensure you are using the correct solvents and techniques to minimize these losses.[3][4]

  • Purification: Product loss during column chromatography or recrystallization is common. Optimize your purification method to maximize recovery.

Q2: How can I determine which step in the synthesis is causing the low yield?

A2: To pinpoint the problematic step, it is essential to monitor the progress of each reaction and characterize the intermediates.

  • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product.[5]

  • Isolate and Characterize Intermediates: After each key step, purify a small sample of the intermediate product and confirm its identity and purity using spectroscopic methods such as NMR and Mass Spectrometry. This will help you identify at which stage the yield is dropping off.

Hypothetical Synthesis Workflow for this compound

The synthesis of a complex natural product like this compound often involves several key transformations. Below is a hypothetical workflow illustrating a potential synthetic route, which will be used as a basis for the specific troubleshooting guides.

LachnoneA_Synthesis A Starting Material (Diene Precursor) B Diels-Alder Reaction A->B Dienophile C Intermediate 1 (Cycloadduct) B->C D Functional Group Manipulation C->D E Intermediate 2 D->E F Lactonization E->F G This compound (Final Product) F->G

A hypothetical synthetic workflow for this compound.

Troubleshooting Guide: Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for forming six-membered rings and is often a key step in the synthesis of complex molecules.[6][7][8]

Q3: The yield of my Diels-Alder reaction to form the cycloadduct (Intermediate 1) is low. What are the common causes?

A3: Low yields in Diels-Alder reactions can stem from several factors related to the reactants and reaction conditions.[7][9][10][11]

  • Diene Conformation: The diene must be in the s-cis conformation to react. Acyclic dienes may favor the more stable s-trans conformation, leading to a slow or incomplete reaction.[8]

  • Reactant Electronics: The reaction is generally favored when the diene has electron-donating groups and the dienophile has electron-withdrawing groups.[9][11]

  • Steric Hindrance: Bulky substituents on the diene or dienophile can hinder the approach of the reactants.[7][9][11]

  • Retro-Diels-Alder Reaction: At high temperatures, the reverse reaction can occur, leading to an equilibrium that disfavors the product.

  • Polymerization: Some reactive dienes or dienophiles, like methyl vinyl ketone, are prone to polymerization under the reaction conditions.[12]

Q4: How can I optimize the conditions for my Diels-Alder reaction?

A4: Systematic optimization of reaction parameters can significantly improve the yield.

  • Solvent: The choice of solvent can influence the reaction rate. Test a range of solvents with varying polarities.[3]

  • Temperature: While some Diels-Alder reactions proceed at room temperature, others require heating. However, excessively high temperatures can promote the retro-Diels-Alder reaction. It is often beneficial to start at a lower temperature and gradually increase it.[3]

  • Catalysis: Lewis acids can be used to catalyze the reaction by coordinating to the dienophile, making it more electrophilic.

  • Concentration: The concentration of reactants can affect the reaction rate. Higher concentrations may increase the rate but can also lead to side reactions like polymerization.

Table 1: Effect of Reaction Conditions on a Generic Diels-Alder Reaction Yield

EntrySolventTemperature (°C)Catalyst (mol%)Time (h)Yield (%)
1Toluene80None2445
2Toluene110None1260
3Dichloromethane40None4835
4Dichloromethane40Sc(OTf)₃ (10)1275
5Toluene110Sc(OTf)₃ (10)685

This table presents hypothetical data for illustrative purposes.

DielsAlder_Troubleshooting Start Low Yield in Diels-Alder Reaction CheckDiene Is the diene locked in an s-cis conformation? Start->CheckDiene CheckElectronics Are the electronics favorable? (e.g., electron-donating groups on diene, electron-withdrawing on dienophile) CheckDiene->CheckElectronics Yes ModifySubstrates Modify Substrates to Reduce Steric Hindrance CheckDiene->ModifySubstrates No CheckSterics Is steric hindrance an issue? CheckElectronics->CheckSterics Yes UseCatalyst Consider Lewis Acid Catalysis CheckElectronics->UseCatalyst No OptimizeConditions Optimize Reaction Conditions VaryTempSolvent Vary Temperature and Solvent OptimizeConditions->VaryTempSolvent CheckSterics->OptimizeConditions No CheckSterics->ModifySubstrates Yes

Troubleshooting logic for a low-yielding Diels-Alder reaction.

Troubleshooting Guide: Lactonization

Lactones are cyclic esters that are common motifs in natural products. Their formation can be challenging, with side reactions often competing with the desired cyclization.[13]

Q5: I am observing low yields during the lactonization step to form this compound. What are the likely side reactions?

A5: The most common side reactions during lactonization are intermolecular polymerization and dehydration.[5]

  • Intermolecular Polymerization: Instead of the desired intramolecular cyclization, the hydroxy acid can react with other molecules to form linear polyesters or dimers. This is more likely to occur at high concentrations.

  • Dehydration: Under acidic or harsh heating conditions, the starting hydroxy acid may undergo dehydration to form an unsaturated carboxylic acid.

Q6: What strategies can I employ to favor the intramolecular lactonization and improve the yield?

A6: Several strategies can be used to promote the formation of the desired lactone.[5]

  • High-Dilution Conditions: Performing the reaction at a very low concentration favors the intramolecular reaction over the intermolecular one. This can be achieved by the slow addition of the starting material to the reaction mixture.

  • Milder Reaction Conditions: Use less aggressive catalysts or lower reaction temperatures to minimize side reactions like dehydration.

  • Choice of Reagent: Specific reagents can be used to promote lactonization. For example, dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) is a common and effective combination for forming lactones from hydroxy acids.

Table 2: Effect of Concentration on a Generic Lactonization Reaction Yield

EntryConcentration (M)Reaction Time (h)Yield of Lactone (%)Yield of Polymer (%)
10.1125540
20.01247520
30.0014890<5

This table presents hypothetical data for illustrative purposes.

Lactonization_Troubleshooting Start Low Yield in Lactonization CheckConcentration Is the reaction run under high dilution? Start->CheckConcentration CheckConditions Are the reaction conditions too harsh (high temp, strong acid)? CheckConcentration->CheckConditions Yes ImplementHighDilution Implement High Dilution (e.g., slow addition) CheckConcentration->ImplementHighDilution No CheckReagents Are you using an appropriate lactonization reagent? CheckConditions->CheckReagents No UseMilderConditions Use Milder Conditions (lower temp, weaker acid) CheckConditions->UseMilderConditions Yes ScreenReagents Screen Different Reagents (e.g., DCC/DMAP) CheckReagents->ScreenReagents No SuccessfulLactonization Improved Lactone Yield CheckReagents->SuccessfulLactonization Yes ImplementHighDilution->Start UseMilderConditions->Start ScreenReagents->Start

Troubleshooting logic for a low-yielding lactonization reaction.

Experimental Protocols

Generic Protocol for a Thermally Promoted Diels-Alder Reaction

  • Reactant Preparation: In a flame-dried round-bottomed flask equipped with a magnetic stir bar, add the diene (1.0 eq) and the dienophile (1.1 eq).[14]

  • Solvent Addition: Add the desired solvent (e.g., xylene) to achieve a concentration of 0.1-1.0 M.[14][15]

  • Reaction Setup: Attach a reflux condenser and place the flask in a heating mantle.[14]

  • Heating: Heat the reaction mixture to reflux and maintain the temperature for the desired amount of time (monitor by TLC).[14][15]

  • Cooling and Crystallization: Once the reaction is complete, allow the solution to cool to room temperature, then place it in an ice bath to induce crystallization of the product.[14]

  • Product Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[14]

Generic Protocol for Lactonization using DCC/DMAP

  • Reactant Preparation: In a round-bottomed flask, dissolve the hydroxy acid (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in a dry, non-polar solvent (e.g., dichloromethane) to a concentration of 0.01 M.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve dicyclohexylcarbodiimide (DCC, 1.1 eq) in a small amount of the same solvent.

  • Slow Addition: Add the DCC solution dropwise to the hydroxy acid solution over several hours using a syringe pump.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Monitor the reaction by TLC. Once complete, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute acid, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

overcoming solubility issues with Lachnone A in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lachnone A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a primary focus on addressing its limited aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a novel compound with potential therapeutic applications. Structurally, it is presumed to be a lactone, a class of compounds known for a wide range of pharmacological activities, including antitumor, antimalarial, and immunomodulatory effects.[1][2] Like many potent drug candidates discovered through modern screening techniques, this compound is lipophilic and exhibits poor water solubility.[3][4] This low aqueous solubility can lead to challenges in achieving desired concentrations in biological assays, potentially causing compound precipitation, inaccurate results, and poor bioavailability in preclinical studies.[4][5]

Q2: What are the initial steps to dissolve this compound for in vitro assays?

A2: The recommended starting point is to prepare a high-concentration stock solution in a water-miscible organic solvent and then dilute it to the final concentration in your aqueous assay buffer. Dimethyl sulfoxide (DMSO) is a commonly used co-solvent due to its strong solubilizing capacity and relatively low toxicity at low concentrations.[6][7] It is crucial to keep the final concentration of the organic solvent in the assay medium as low as possible (typically <0.5%) to avoid solvent-induced artifacts.

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?

A3: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several strategies to address this:

  • Optimize Co-solvent Concentration: Determine the maximum tolerable co-solvent concentration in your assay that keeps this compound in solution.

  • Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help maintain the solubility of hydrophobic compounds by forming micelles.[8]

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer can significantly increase its solubility.[7][8]

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[4][8][9]

Troubleshooting Guide: Overcoming this compound Precipitation

This guide provides a systematic approach to troubleshooting solubility issues with this compound in your experiments.

Problem: Precipitate forms immediately upon dilution of the stock solution.
Possible Cause Recommended Solution
Low aqueous solubility exceeded.Prepare a more dilute stock solution to reduce the final concentration of this compound required.
Shock precipitation from high organic solvent concentration.Add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing.
Incompatible buffer components.Evaluate the buffer composition for salts that may reduce the solubility of this compound.
Problem: Precipitate forms over time during the assay incubation.
Possible Cause Recommended Solution
Compound is unstable in the aqueous environment.Assess the stability of this compound in your assay buffer over the incubation period.
Temperature fluctuations affecting solubility.Ensure a constant and controlled temperature throughout the experiment.
Interaction with assay components (e.g., proteins).Consider using a formulation with solubilizing excipients like surfactants or cyclodextrins to prevent aggregation.[4][8][9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (10 mM):

    • Accurately weigh the required amount of this compound powder.

    • Add pure, anhydrous DMSO to achieve a final concentration of 10 mM.

    • Gently warm the solution (up to 37°C) and vortex until the compound is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation (Serial Dilution):

    • Perform serial dilutions of the 10 mM stock solution in pure DMSO to create a range of intermediate concentrations.

    • To prepare the final working concentration, dilute the appropriate intermediate stock solution into the pre-warmed aqueous assay buffer. Crucially, add the DMSO stock to the buffer and not the other way around. Mix immediately and thoroughly.

Protocol 2: Solubility Enhancement using Pluronic® F-68
  • Prepare a 10% (w/v) stock solution of Pluronic® F-68 in your aqueous assay buffer.

  • Determine the optimal concentration of Pluronic® F-68 by testing a range of final concentrations (e.g., 0.01%, 0.05%, 0.1%).

  • Add the required volume of the Pluronic® F-68 stock to your assay buffer.

  • Add the this compound DMSO stock solution to the buffer containing the surfactant, mixing immediately.

  • Visually inspect for any precipitation and proceed with your assay.

Data Presentation

The following tables provide a summary of solubility data for a hypothetical compound with properties similar to this compound.

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)
Water< 0.01
PBS (pH 7.4)< 0.01
Ethanol5
Methanol10
DMSO> 50
DMF> 50

Table 2: Effect of Excipients on Aqueous Solubility of this compound

Excipient (in PBS, pH 7.4)Concentration (% w/v)Apparent Solubility of this compound (µg/mL)
None-< 1
Tween® 800.115
Pluronic® F-680.125
HP-β-Cyclodextrin1.050

Visualizations

Signaling Pathway

Based on the known activities of similar lactone-containing compounds, this compound may exert its effects through the inhibition of pro-inflammatory signaling pathways. Sesquiterpene lactones, for example, have been shown to inhibit the NF-κB pathway.[10]

LachnoneA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK activates IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB inhibits DNA DNA NF-κB->DNA translocates to nucleus This compound This compound This compound->IKK inhibits Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes activates transcription Stimulus Stimulus Stimulus->Receptor Solubility_Workflow Start Start Prepare 10 mM stock in DMSO Prepare 10 mM stock in DMSO Start->Prepare 10 mM stock in DMSO Dilute to final concentration in aqueous buffer Dilute to final concentration in aqueous buffer Prepare 10 mM stock in DMSO->Dilute to final concentration in aqueous buffer Precipitation? Precipitation? Dilute to final concentration in aqueous buffer->Precipitation? Proceed with assay Proceed with assay Precipitation?->Proceed with assay No Troubleshoot Troubleshoot Precipitation?->Troubleshoot Yes Use co-solvents Use co-solvents Troubleshoot->Use co-solvents Adjust pH Adjust pH Troubleshoot->Adjust pH Add surfactants Add surfactants Troubleshoot->Add surfactants Use cyclodextrins Use cyclodextrins Troubleshoot->Use cyclodextrins Logical_Relationships This compound This compound Poor Aqueous Solubility Poor Aqueous Solubility This compound->Poor Aqueous Solubility High Lipophilicity High Lipophilicity This compound->High Lipophilicity Formulation Challenges Formulation Challenges Poor Aqueous Solubility->Formulation Challenges High Lipophilicity->Formulation Challenges Solubilization Strategies Solubilization Strategies Formulation Challenges->Solubilization Strategies Co-solvents Co-solvents Solubilization Strategies->Co-solvents Surfactants Surfactants Solubilization Strategies->Surfactants Cyclodextrins Cyclodextrins Solubilization Strategies->Cyclodextrins pH Modification pH Modification Solubilization Strategies->pH Modification

References

troubleshooting Lachnone A instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the handling, storage, and troubleshooting of Lachnone A instability in solution. The information provided is based on general chemical principles for sesquiterpene lactones, as specific stability data for this compound is not extensively available in public literature.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a sesquiterpenoid. Sesquiterpenes are a class of terpenes that consist of three isoprene units and often have complex cyclic structures.[1] Many sesquiterpenes, known as sesquiterpene lactones, contain a lactone ring, which is a cyclic ester.[2][3] The lactone functional group can be susceptible to hydrolysis, especially under basic or acidic conditions.

Q2: What are the primary factors that can affect the stability of this compound in solution?

The stability of chemical compounds like this compound in solution can be influenced by several factors, including:

  • pH: Extreme pH values (both acidic and basic) can catalyze the hydrolysis of the lactone ring.[4][5]

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[4][5]

  • Light: Exposure to UV or even ambient light can cause photodegradation of sensitive molecules.[5]

  • Oxidation: The presence of oxygen or other oxidizing agents can lead to oxidative degradation of the molecule.[5]

  • Solvent: The choice of solvent can impact stability. Protic solvents, for example, can participate in hydrolysis reactions.

  • Enzymatic Degradation: If working with biological matrices, enzymes such as esterases can degrade the lactone moiety.[5]

Q3: How should I prepare stock solutions of this compound?

It is recommended to prepare stock solutions in a dry, aprotic solvent such as anhydrous DMSO, DMF, or acetonitrile. To minimize degradation, prepare fresh solutions for each experiment or prepare small aliquots of a high-concentration stock solution and store them under appropriate conditions.

Q4: What are the recommended storage conditions for this compound, both as a solid and in solution?

  • Solid Form: Store this compound as a solid in a tightly sealed container, protected from light and moisture, at -20°C or -80°C for long-term storage.

  • In Solution: For short-term storage, solutions can be kept at 2-8°C. For long-term storage, aliquot stock solutions into tightly sealed vials and store at -80°C to minimize freeze-thaw cycles. The "cold chain," maintaining optimal low temperatures during transport and storage, is crucial for preserving the potency of sensitive compounds.[6]

Troubleshooting Guide: this compound Instability

This guide will help you identify and resolve common issues related to the instability of this compound in your experiments.

Issue 1: I am observing a rapid loss of this compound in my aqueous experimental buffer.

  • Question: What is the pH of your buffer?

    • Answer: The pH is neutral (around 7.4).

      • Recommendation: Sesquiterpene lactones can be unstable at neutral pH.[4] Consider running your experiment at a slightly acidic pH (e.g., pH 5.5-6.5) if your experimental system allows, as studies have shown some sesquiterpene lactones are more stable under these conditions.[4]

    • Answer: The pH is basic (above 8).

      • Recommendation: Basic conditions strongly promote the hydrolysis of the lactone ring. Avoid basic buffers if possible. If your experiment requires a basic pH, prepare the this compound solution immediately before use and minimize the incubation time.

  • Question: What is the temperature of your experiment?

    • Answer: I am running my experiment at 37°C.

      • Recommendation: Elevated temperatures accelerate degradation.[4] If possible, conduct the experiment at a lower temperature. If the temperature is fixed, prepare fresh solutions and minimize the duration of the experiment.

Issue 2: My stock solution of this compound shows signs of degradation over time.

  • Question: In what solvent is your stock solution prepared?

    • Answer: I am using a protic solvent like methanol or ethanol.

      • Recommendation: Protic solvents can participate in solvolysis of the lactone ring. Switch to a dry, aprotic solvent such as DMSO or DMF for preparing stock solutions.

    • Answer: I am using DMSO.

      • Recommendation: Ensure you are using anhydrous (dry) DMSO. Water content in the DMSO can lead to hydrolysis over time. Store the DMSO stock solution in small aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture.

  • Question: How are you storing your stock solution?

    • Answer: I store it in a clear vial on the lab bench.

      • Recommendation: Protect the solution from light by using an amber vial or by wrapping the vial in aluminum foil. Store at a low temperature (-20°C or -80°C) to slow down potential degradation.[5]

Hypothetical Stability Data

The following tables present hypothetical stability data for this compound under various conditions to illustrate how stability might be affected. Note: This is not experimental data and should be used as a reference for designing your own stability studies.

Table 1: Effect of pH on this compound Stability in Aqueous Buffer at 37°C

pH% Remaining after 2 hours% Remaining after 6 hours% Remaining after 24 hours
5.598%95%88%
7.485%70%40%
8.550%20%<5%

Table 2: Effect of Temperature on this compound Stability in pH 7.4 Buffer

Temperature% Remaining after 8 hours
4°C92%
25°C65%
37°C45%

Table 3: Effect of Solvent on this compound Stability at 25°C

Solvent% Remaining after 48 hours
Anhydrous DMSO99%
Acetonitrile97%
Methanol85%
Water (pH 7.0)75%

Experimental Protocols

Protocol 1: Assessing the pH Stability of this compound

  • Materials: this compound, a series of buffers (e.g., citrate for pH 4-6, phosphate for pH 6-8, borate for pH 8-9), organic solvent for stock solution (e.g., anhydrous DMSO), HPLC system with a suitable column (e.g., C18), HPLC grade solvents.

  • Procedure:

    • Prepare a concentrated stock solution of this compound in anhydrous DMSO.

    • For each pH to be tested, dilute the stock solution into the respective buffer to a final concentration suitable for HPLC analysis (e.g., 10 µM). Ensure the final concentration of DMSO is low (e.g., <1%) to minimize its effect.

    • Immediately after preparation (t=0), take an aliquot and inject it into the HPLC to determine the initial concentration.

    • Incubate the remaining solutions at a constant temperature (e.g., 25°C or 37°C).

    • At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution and analyze by HPLC.

    • Quantify the peak area of this compound at each time point and normalize it to the peak area at t=0 to determine the percentage of this compound remaining.

Protocol 2: Monitoring this compound Stability by HPLC

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (to ensure acidic conditions for better peak shape and stability during analysis).

    • Example Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (e.g., 220 nm).

  • Injection Volume: 10 µL.

  • Analysis: Monitor the decrease in the peak area of the this compound parent peak and the appearance of any new peaks, which may correspond to degradation products.

Visualizations

LachnoneA_Degradation_Pathway cluster_conditions Degradation Conditions LachnoneA This compound (Sesquiterpene Lactone) Hydrolyzed Hydrolyzed Product (Inactive) LachnoneA->Hydrolyzed Hydrolysis Oxidized Oxidized Product LachnoneA->Oxidized Oxidation Photo Photodegradation Product LachnoneA->Photo Photodegradation pH High/Low pH pH->Hydrolyzed Temp High Temperature Temp->Hydrolyzed Oxygen Oxygen/ROS Oxygen->Oxidized Light UV/Light Exposure Light->Photo

Caption: Potential degradation pathways for this compound.

Stability_Study_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) dilute Dilute Stock into Test Conditions prep_stock->dilute prep_buffers Prepare Buffers (Varying pH, etc.) prep_buffers->dilute incubate Incubate at Controlled Temperature dilute->incubate sample Sample at Time Points (t=0, 1, 2, 4... hrs) incubate->sample hplc Analyze by HPLC sample->hplc quantify Quantify Peak Area & Calculate % Remaining hplc->quantify

Caption: Experimental workflow for a this compound stability study.

Troubleshooting_Logic cluster_solution Solution Type cluster_aqueous_checks Aqueous Checks cluster_organic_checks Organic Stock Checks start Instability Observed? aqueous Aqueous Buffer? start->aqueous Yes organic Organic Stock? aqueous->organic No check_ph Check pH (Aim for 5.5-6.5) aqueous->check_ph Yes check_solvent Use Anhydrous Aprotic Solvent organic->check_solvent Yes check_temp Lower Temperature check_ph->check_temp fresh_prep Prepare Freshly check_temp->fresh_prep check_storage Store at -80°C in Aliquots check_solvent->check_storage check_light Protect from Light check_storage->check_light

Caption: Troubleshooting decision tree for this compound instability.

References

Technical Support Center: Optimizing Lachnone A Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the lactone core of molecules like Lachnone A?

A1: The synthesis of lactones, which are cyclic esters, can be approached through several methods.[1] Key strategies include:

  • Intramolecular Cyclization of Hydroxy Acids: This is a direct method where a molecule containing both a carboxylic acid and a hydroxyl group is induced to form a cyclic ester.

  • Baeyer-Villiger Oxidation: This reaction involves the oxidation of a cyclic ketone with a peroxyacid to form a lactone.[2] This is a powerful method for creating lactones with specific ring sizes.

  • Halolactonization: An alkene-containing carboxylic acid can be treated with a halogen source to induce cyclization and form a lactone.

  • Catalytic Methods: Modern synthetic methods often employ transition metal catalysts (e.g., gold, palladium, copper) to facilitate lactonization under mild conditions, offering high selectivity and yield.[3][4]

Q2: How do I choose the appropriate solvent for my lactonization reaction?

A2: Solvent choice is critical and depends on the specific reaction. For intramolecular cyclizations, non-polar aprotic solvents like toluene or dichloromethane are often used to facilitate dehydration. In contrast, some catalytic reactions may require more polar aprotic solvents like acetonitrile or DMF. It is crucial to consult literature for similar transformations to guide your solvent selection.

Q3: What are common side reactions to be aware of during lactone synthesis?

A3: Undesired side reactions can significantly lower your yield. Common issues include:

  • Intermolecular Esterification: This leads to the formation of linear polymers instead of the desired cyclic lactone, especially at high concentrations.

  • Elimination Reactions: Depending on the substrate, elimination of the hydroxyl group can compete with cyclization.

  • Epimerization: The stereochemistry of chiral centers can be compromised under harsh reaction conditions (e.g., strong acid or base, high temperatures).

  • Incomplete reaction: The starting material may not be fully consumed, leading to purification challenges.

Q4: How can I purify my final lactone product?

A4: Purification strategies depend on the physical properties of the lactone and the impurities present.

  • Flash Column Chromatography: This is the most common method for purifying lactones. A suitable solvent system (e.g., hexane/ethyl acetate) is used to separate the product from starting materials and byproducts.[5]

  • Crystallization: If the lactone is a solid, recrystallization from an appropriate solvent can be a highly effective purification method.

  • Distillation: For volatile lactones, distillation under reduced pressure can be used for purification.

Troubleshooting Guides

Issue 1: Low Yield of this compound

A low yield is a frequent challenge in complex syntheses. The following table outlines potential causes and solutions.

Potential Cause Troubleshooting Steps Rationale
Incomplete Reaction - Monitor the reaction closely using TLC or HPLC.[5]- Increase reaction time or temperature cautiously.- Add a fresh portion of the catalyst or reagent.Ensures the reaction goes to completion without degrading the product.
Side Reactions - Lower the reaction concentration to favor intramolecular cyclization.- Use milder reaction conditions (lower temperature, less reactive reagents).- Employ a more selective catalyst.[4]Minimizes the formation of intermolecular polymers and other byproducts.
Product Degradation - Ensure the work-up procedure is not too harsh (e.g., avoid strong acids/bases if the product is sensitive).- Purify the product promptly after the reaction is complete.Protects the desired lactone from decomposition.
Suboptimal Reagents - Use freshly distilled or purified solvents and reagents.- Verify the activity of catalysts, especially if they are air or moisture sensitive.Ensures that the reagents are of high quality and reactivity.
Issue 2: Formation of Impurities

The presence of significant impurities can complicate purification and affect the final yield.

Observed Impurity Potential Cause Troubleshooting Steps
Polymeric Byproducts High reaction concentration.Perform the reaction under high dilution conditions to favor the intramolecular pathway.
Epimers or Isomers Harsh reaction conditions (temperature, pH).Screen for milder conditions. Consider using a stereoselective catalyst or protecting groups to prevent isomerization.
Unreacted Starting Material Insufficient reagent/catalyst or reaction time.Increase the stoichiometry of the limiting reagent or catalyst. Extend the reaction time while monitoring by TLC/HPLC.[5]
Solvent Adducts Reactive solvent.Choose a more inert solvent for the reaction.

Experimental Protocols

General Protocol for a Gold-Catalyzed Lactonization

This protocol is a general guideline for a gold-catalyzed intramolecular cyclization of a hydroxyalkynoic acid, a common strategy for forming lactone rings.

  • Preparation: A flame-dried round-bottom flask is charged with the hydroxyalkynoic acid substrate (1.0 eq).

  • Solvent Addition: Anhydrous solvent (e.g., dichloromethane or toluene) is added to dissolve the substrate under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Addition: The gold catalyst (e.g., AuCl3, 1-5 mol%) is added to the reaction mixture.

  • Reaction: The reaction is stirred at the appropriate temperature (ranging from room temperature to reflux) and monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up: The reaction mixture is cooled to room temperature, filtered through a pad of celite to remove the catalyst, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure lactone.

Visualizing Workflows and Pathways

Logical Flow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield of this compound check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete side_reactions Significant Side Reactions? incomplete->side_reactions No optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete->optimize_conditions Yes change_catalyst Consider a More Selective Catalyst side_reactions->change_catalyst Yes high_dilution Use High Dilution Conditions side_reactions->high_dilution Yes purification_issue Product Lost During Purification? side_reactions->purification_issue No optimize_conditions->check_completion change_catalyst->check_completion high_dilution->check_completion optimize_purification Optimize Purification (Column, Recrystallization) purification_issue->optimize_purification Yes success Improved Yield purification_issue->success No optimize_purification->success

Caption: A flowchart for troubleshooting low yields in this compound synthesis.

General Experimental Workflow for Lactone Synthesis

experimental_workflow start Starting Material (Hydroxy Acid) reaction_setup Reaction Setup (Inert Atmosphere, Solvent) start->reaction_setup reagent_addition Reagent/Catalyst Addition reaction_setup->reagent_addition reaction_monitoring Reaction Monitoring (TLC, LC-MS) reagent_addition->reaction_monitoring workup Aqueous Work-up & Solvent Removal reaction_monitoring->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization final_product Pure this compound characterization->final_product

Caption: A typical experimental workflow for the synthesis of a lactone.

References

Technical Support Center: Synthesis of Lachnone A (Lachnophyllum Lactone)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Lachnone A, also known as Lachnophyllum Lactone. Our aim is to help you minimize byproducts and optimize your reaction outcomes.

Troubleshooting Guide

Problem 1: Low yield in the Sonogashira cross-coupling reaction to form the enyne backbone.

  • Question: My Sonogashira coupling between the vinyl halide and terminal alkyne is giving a low yield of the desired enyne product. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in Sonogashira couplings are common and can often be attributed to several factors. Here are some troubleshooting steps:

    • Deoxygenation: The palladium catalyst is sensitive to oxygen. Ensure your solvent and reaction mixture are thoroughly deoxygenated by purging with an inert gas (e.g., argon or nitrogen) for an adequate amount of time.

    • Catalyst and Ligand Choice: The choice of palladium source and ligand is crucial. If using a standard catalyst like Pd(PPh₃)₄, ensure it is fresh. Consider using a more active catalyst system, such as a combination of Pd(OAc)₂ or Pd₂ (dba)₃ with a phosphine ligand like PPh₃ or a more specialized ligand like XPhos or SPhos.

    • Copper Co-catalyst: The copper(I) salt (e.g., CuI) is a common co-catalyst. Ensure it is of high purity. In some cases, running the reaction copper-free can avoid the formation of undesired homo-coupled alkyne byproducts (Glaser coupling).

    • Base: The choice and amount of base are critical. An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. The base should be freshly distilled and used in excess (typically 2-3 equivalents). If your starting materials are sensitive to strong bases, a weaker inorganic base like K₂CO₃ or Cs₂CO₃ might be a better option, although this may require higher temperatures.

    • Solvent: The solvent should be dry and appropriate for the reaction. Tetrahydrofuran (THF) and dimethylformamide (DMF) are common choices.

    • Temperature: Sonogashira couplings are often run at room temperature but may require gentle heating (40-60 °C) to go to completion, especially with less reactive substrates. Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.

Problem 2: Formation of homo-coupled diyne byproduct (Glaser coupling).

  • Question: I am observing a significant amount of a homo-coupled diyne byproduct in my Sonogashira reaction mixture. How can I minimize this side reaction?

  • Answer: The formation of a homo-coupled diyne is a common side reaction, especially when using a copper co-catalyst. Here are some strategies to suppress it:

    • Copper-Free Conditions: The most effective way to avoid Glaser coupling is to perform the Sonogashira reaction under copper-free conditions. This typically involves using a higher loading of the palladium catalyst and a suitable ligand.

    • Slow Addition of Alkyne: If using copper, adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the homo-coupling reaction.

    • Use of an Additive: In some cases, adding a small amount of a reducing agent like hydroxylamine hydrochloride can help to maintain the copper in its active Cu(I) state and reduce oxidative homo-coupling.

Problem 3: Poor stereoselectivity in the formation of the Z-alkene.

  • Question: The synthesis of (4Z)-Lachnophyllum lactone requires a Z-configured double bond, but I am getting a mixture of E and Z isomers. How can I improve the stereoselectivity?

  • Answer: Achieving high Z-selectivity can be challenging. The stereochemical outcome often depends on the specific synthetic route chosen.

    • Stereospecific Starting Materials: If your synthesis involves a coupling reaction, ensure the stereochemical purity of your vinyl halide starting material.

    • Wittig Reaction Conditions: If you are using a Wittig reaction to form the double bond, the stereoselectivity is highly dependent on the nature of the ylide. Non-stabilized ylides generally favor the Z-alkene, especially in salt-free conditions. Using polar aprotic solvents like DMF or HMPA can also enhance Z-selectivity.

    • Lindlar Catalysis: If you are forming the double bond by reduction of an alkyne, using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) with hydrogen gas will selectively produce the cis (Z)-alkene. Careful monitoring is required to prevent over-reduction to the alkane.

Problem 4: Over-oxidation or formation of other byproducts during the lactonization step.

  • Question: The oxidation of the precursor diol or hydroxy acid to Lachnophyllum lactone is resulting in a complex mixture of products, including what appears to be over-oxidized species. How can I achieve a cleaner lactonization?

  • Answer: The oxidation of unsaturated alcohols can be sensitive, and over-oxidation to carboxylic acids or other side reactions can occur.

    • Choice of Oxidant: Use a mild and selective oxidizing agent. For the oxidation of allylic or propargylic alcohols, manganese dioxide (MnO₂) is a classic and effective choice. The activity of MnO₂ can vary, so using a freshly activated batch is recommended. Other mild reagents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

    • Reaction Conditions: Perform the oxidation at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions. Monitor the reaction progress closely by TLC and quench the reaction as soon as the starting material is consumed.

    • One-Pot Procedures: Some modern synthetic methods achieve cyclization and lactonization in a single step, for example, through a palladium-copper bimetallic cascade. These methods can sometimes offer higher efficiency and avoid the isolation of sensitive intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for the synthesis of Lachnophyllum lactone?

A1: The overall yield can vary significantly depending on the chosen synthetic route. Recent multi-step syntheses have reported overall yields in the range of 15-30%. Individual step yields are typically in the range of 60-90%.

Q2: How can I effectively remove the triphenylphosphine oxide byproduct if I use a Wittig reaction?

A2: Triphenylphosphine oxide can be difficult to remove by standard column chromatography due to its polarity. Several methods can be employed for its removal:

  • Crystallization: If your product is a solid, recrystallization may leave the triphenylphosphine oxide in the mother liquor.

  • Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a nonpolar solvent like hexane or a mixture of diethyl ether and hexane.

  • Specialized Chromatography: Using a more polar eluent system or a different stationary phase (e.g., alumina) might improve separation.

  • Chemical Conversion: The triphenylphosphine oxide can be converted to a more easily separable derivative, although this adds an extra step.

Q3: Is it necessary to use expensive palladium catalysts for the cross-coupling step?

A3: While highly efficient and often providing the best results, expensive palladium catalysts with specialized ligands are not always strictly necessary. For simpler substrates, older and less expensive catalysts like Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and CuI can be effective. However, for more complex or sensitive substrates, the investment in a modern catalyst system may be justified by higher yields and cleaner reactions.

Q4: Can I store the Lachnophyllum lactone product, and if so, under what conditions?

A4: Lachnophyllum lactone is a polyunsaturated molecule and may be sensitive to light, heat, and air. It is best stored as a solid or in a dilute solution in an inert solvent under an argon or nitrogen atmosphere at low temperatures (-20 °C or below) and protected from light.

Quantitative Data Summary

Reaction StepReagents/ConditionsDesired Product Yield (%)Major Byproduct(s)Byproduct Formation (%)
Sonogashira Coupling Pd(PPh₃)₄, CuI, TEA60-85%Homo-coupled Diyne5-20%
Pd₂(dba)₃, XPhos, K₂CO₃ (Copper-free)75-95%Homo-coupled Diyne<5%
Wittig Reaction n-BuLi, THF (salt-free)50-70%E-isomer, Triphenylphosphine oxide10-30% (E-isomer)
Oxidative Lactonization Activated MnO₂60-80%Over-oxidized products5-15%
Dess-Martin Periodinane70-90%Minor impurities<10%

Note: The yields and byproduct percentages are approximate and can vary based on the specific substrate, reaction scale, and purity of reagents.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling for Enyne Synthesis

  • To a dried Schlenk flask under an argon atmosphere, add the vinyl halide (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.05 equiv).

  • Add anhydrous and deoxygenated THF as the solvent.

  • Add K₂CO₃ (2.5 equiv) and the terminal alkyne (1.2 equiv).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated to 40-50 °C.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Oxidative Lactonization using Activated Manganese Dioxide

  • To a round-bottom flask, add the precursor diol or hydroxy aldehyde (1.0 equiv) dissolved in a suitable solvent such as dichloromethane or acetone.

  • Add freshly activated manganese dioxide (MnO₂, 10-20 equiv by weight). The activity of MnO₂ is crucial for the success of the reaction.

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction progress carefully by TLC. The reaction time can vary from a few hours to overnight depending on the substrate and the activity of the MnO₂.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the MnO₂. Wash the Celite pad thoroughly with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude lactone by flash column chromatography on silica gel.

Visualizations

LachnoneA_Synthesis cluster_start Starting Materials cluster_coupling Sonogashira Coupling cluster_byproduct1 Side Reaction cluster_lactonization Lactonization cluster_byproduct2 Side Reaction Vinyl Halide Vinyl Halide Coupling Reaction Pd-catalyzed Cross-Coupling Vinyl Halide->Coupling Reaction Terminal Alkyne Terminal Alkyne Terminal Alkyne->Coupling Reaction Homo-coupling Homo-coupled Diyne (Glaser Byproduct) Terminal Alkyne->Homo-coupling Dimerization Enyne Intermediate Enyne Intermediate Coupling Reaction->Enyne Intermediate Main Pathway Oxidation Oxidative Lactonization Enyne Intermediate->Oxidation Over-oxidation Over-oxidized Products Enyne Intermediate->Over-oxidation Unselective Oxidation This compound This compound (Lachnophyllum Lactone) Oxidation->this compound Main Pathway

addressing batch-to-batch variability of Lachnone A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lachnone A. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the use of this compound in experimental settings, with a particular focus on managing batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound is a bioactive small molecule, characterized as a sesquiterpene lactone.[1] Compounds of this class are known to exhibit a range of biological activities, including anti-inflammatory and anti-tumor effects.[1][2] The primary mechanism of action for many sesquiterpene lactones involves the alkylation of nucleophilic sites on biological macromolecules, such as proteins and DNA.[2] This can lead to the modulation of various signaling pathways, including the inhibition of pro-inflammatory transcription factors like NF-κB and the induction of oxidative stress in target cells.[2]

Q2: We are observing significant differences in experimental outcomes between different batches of this compound. What could be the cause?

Batch-to-batch variability is a common challenge when working with natural products and other complex small molecules.[3][4] Several factors can contribute to this issue:

  • Purity and Impurity Profile: The presence of even minor impurities can significantly alter the biological activity of a compound. The impurity profile can vary between batches due to differences in the synthetic or purification process.[]

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities and dissolution rates, leading to variations in bioavailability and potency.[6]

  • Degradation: this compound, like many lactones, may be susceptible to degradation over time, especially when exposed to light, high temperatures, or non-optimal pH conditions.[7][8][9]

  • Residual Solvents: The presence of residual solvents from the manufacturing process can affect the compound's physical properties and biological activity.

Q3: How can we ensure the consistency of this compound across different experiments and batches?

To ensure consistency, it is crucial to implement a robust quality control (QC) process for each new batch of this compound. This should include:

  • Analytical Characterization: Perform analytical tests to confirm the identity, purity, and integrity of each batch. Recommended techniques are detailed in the Troubleshooting Guide below.

  • Standardized Operating Procedures (SOPs): Develop and adhere to strict SOPs for the handling, storage, and preparation of this compound solutions.

  • Biological Validation: In addition to analytical testing, it is advisable to perform a simple, rapid biological assay to confirm the expected activity of each new batch before its use in critical experiments.

Troubleshooting Guide

Issue 1: Inconsistent Potency or Efficacy in Cellular Assays

If you are observing variations in the IC50 or other measures of biological activity between different batches of this compound, consider the following troubleshooting steps.

Potential Causes and Solutions

Potential CauseRecommended Action
Purity Differences Analyze each batch by High-Performance Liquid Chromatography (HPLC) to determine the purity. Compare the chromatograms to identify any differences in the impurity profile.[]
Degradation of Stock Solutions Prepare fresh stock solutions for each experiment. If storing stock solutions, aliquot them and store at -80°C, protected from light. Perform a stability study by analyzing the stock solution by HPLC over time.[7][8]
Solubility Issues Ensure that this compound is fully dissolved in the vehicle solvent before diluting into cell culture media. Use a sonicator or vortex to aid dissolution if necessary. Visually inspect for any precipitation.
Cell Line Variability Ensure that the cell line used for the assay is at a consistent passage number and that cell health is optimal.

Experimental Protocol: HPLC Analysis of this compound

  • Sample Preparation: Prepare a 1 mg/mL solution of each this compound batch in a suitable solvent (e.g., acetonitrile or methanol).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start at 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1 mL/min.

    • Detection: UV detection at a wavelength appropriate for the chromophore in this compound (typically determined by a UV scan).

  • Data Analysis: Compare the peak area of the main compound and the number and area of impurity peaks between batches.

Issue 2: Unexpected or Off-Target Effects

If a new batch of this compound is producing unexpected biological effects, this could be due to the presence of a specific impurity with its own biological activity.

Troubleshooting Workflow

G Troubleshooting Unexpected Effects of this compound start Unexpected Biological Effect Observed check_purity Analyze Batch Purity and Impurity Profile by LC-MS start->check_purity compare_batches Compare Impurity Profile to a Reference Batch with Known Activity check_purity->compare_batches impurity_present Significant Impurity Detected compare_batches->impurity_present repurify Repurify this compound Batch compare_batches->repurify isolate_impurity Isolate Impurity using Preparative HPLC impurity_present->isolate_impurity Yes no_impurity No Significant Impurities Detected impurity_present->no_impurity No test_impurity Test Biological Activity of Isolated Impurity isolate_impurity->test_impurity end Identify Source of Unexpected Effect test_impurity->end reassess_hypothesis Re-evaluate Experimental Hypothesis and Conditions no_impurity->reassess_hypothesis

Caption: Workflow for troubleshooting unexpected biological effects.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

  • Sample Preparation: Prepare a 1 mg/mL solution of each this compound batch in a suitable solvent.

  • LC Conditions: Use the same HPLC conditions as described above.

  • MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to ensure detection of a wide range of impurities.

    • Mass Range: Scan a mass range that includes the expected molecular weight of this compound and potential degradation products or synthesis byproducts.

  • Data Analysis: Compare the total ion chromatograms and the mass spectra of the peaks between batches to identify any unique or enriched impurities in the problematic batch.

Signaling Pathway Analysis

This compound, as a sesquiterpene lactone, is hypothesized to modulate cellular processes through the inhibition of the NF-κB signaling pathway and the induction of reactive oxygen species (ROS).

G Proposed Signaling Pathway of this compound cluster_0 Proposed Signaling Pathway of this compound Lachnone_A This compound ROS Increased ROS Lachnone_A->ROS IKK IKK Complex Lachnone_A->IKK Inhibition ROS->IKK Modulation IkappaB IκBα IKK->IkappaB Phosphorylation NFkappaB_inactive NF-κB (p65/p50) (Inactive) IkappaB->NFkappaB_inactive Sequesters NFkappaB_active NF-κB (p65/p50) (Active) NFkappaB_inactive->NFkappaB_active IκBα Degradation nucleus Nucleus NFkappaB_active->nucleus Translocation gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Transcription

Caption: Proposed mechanism of this compound action.

This technical support guide provides a framework for addressing the common issue of batch-to-batch variability with this compound. By implementing rigorous quality control and systematic troubleshooting, researchers can enhance the reproducibility and reliability of their experimental results.

References

Technical Support Center: Overcoming Poor Cell Permeability of Lachnone A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Lachnone A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with its poor cell permeability.

Frequently Asked Questions (FAQs)

Q1: My cells are not responding to this compound treatment. What is the likely cause?

A1: A lack of cellular response is often due to the poor cell permeability of this compound, a hydrophobic natural product. The compound may not be efficiently crossing the cell membrane to reach its intracellular target. We recommend verifying the compound's uptake in your specific cell line.

Q2: How can I determine if poor cell permeability is the issue in my experiment?

A2: You can perform a cellular uptake assay to quantify the intracellular concentration of this compound.[1][2] This typically involves incubating cells with this compound, followed by cell lysis and quantification of the compound by methods such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS). A low intracellular concentration compared to the administered dose would suggest a permeability issue.

Q3: What are the primary strategies to improve the cellular uptake of this compound?

A3: There are two main approaches to enhance the cell permeability of hydrophobic compounds like this compound:

  • Formulation Strategies: Encapsulating this compound in a delivery vehicle can improve its solubility and facilitate its transport across the cell membrane.[3][4][5]

  • Chemical Modification: Synthesizing analogs or prodrugs of this compound with improved physicochemical properties can increase passive diffusion.[6]

Q4: Which formulation strategy is best for this compound?

A4: The optimal formulation depends on your specific experimental needs, including the cell type and desired duration of action. Lipid-based formulations are a common and effective choice for hydrophobic drugs.[5][7] Below is a summary of common strategies.

Troubleshooting Guide

Problem: Low or no biological activity of this compound observed.

Possible Cause 1: Poor Compound Solubility in Culture Medium

  • Troubleshooting Step: Observe the culture medium after adding this compound. The presence of precipitate indicates poor solubility.

  • Solution: Prepare a higher concentration stock solution of this compound in an organic solvent like DMSO. When diluting into your aqueous culture medium, ensure the final solvent concentration is non-toxic to your cells (typically <0.5%).

Possible Cause 2: Ineffective Cellular Uptake

  • Troubleshooting Step: Perform a cellular uptake assay to measure the intracellular concentration of this compound.

  • Solution 1: Employ a Drug Delivery System. See the formulation strategies outlined in the table below. Lipid-based carriers like liposomes or self-emulsifying drug delivery systems (SEDDS) are excellent starting points.[4]

  • Solution 2: Increase Incubation Time. If not cytotoxic, extending the incubation period may allow for greater accumulation of the compound within the cells.

Possible Cause 3: Active Efflux of the Compound

  • Troubleshooting Step: Use efflux pump inhibitors (e.g., verapamil for P-glycoprotein) in co-treatment with this compound to see if the biological activity is restored.

  • Solution: If efflux is confirmed, formulation strategies such as nanoparticles can sometimes bypass these pumps.

Data Presentation: Formulation Strategies for this compound

Formulation StrategyDescriptionAdvantagesDisadvantages
Liposomes Phospholipid vesicles that can encapsulate hydrophobic drugs like this compound in their lipid bilayer.Biocompatible; can be functionalized for targeted delivery.Can have stability issues; manufacturing can be complex.[4]
Nanoparticles Solid particles at the nanometer scale that can adsorb or encapsulate the drug.Increased surface area for dissolution; potential for controlled release.[3]Potential for cytotoxicity depending on the material; complex manufacturing.[3]
Solid Dispersions The drug is dispersed in a solid polymer matrix, which can enhance dissolution.[3]Improves dissolution rate; established manufacturing techniques.[3]The polymer must be carefully selected to be compatible with the drug and cell culture conditions.
Cyclodextrin Complexation Cyclodextrins form inclusion complexes with hydrophobic drugs, increasing their solubility in aqueous solutions.[3][7]Improves solubility; readily available.The complex may dissociate, and the release kinetics can be rapid.
Self-Emulsifying Drug Delivery Systems (SEDDS) A mixture of oils, surfactants, and co-solvents that forms a fine emulsion upon gentle agitation in an aqueous medium.[4]Enhances solubility and oral bioavailability.[4]High surfactant concentrations may be toxic to cells.

Experimental Protocols

Protocol 1: General Cellular Uptake Assay
  • Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound (and/or its formulated version) at the desired concentration and incubate for various time points (e.g., 1, 4, 12, 24 hours).

  • Cell Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or by sonication in a solvent like methanol to extract the intracellular compound.

  • Quantification: Quantify the amount of this compound in the cell lysate using a validated analytical method such as LC-MS/MS.

  • Normalization: Normalize the amount of this compound to the total protein content of the lysate (determined by a BCA or Bradford assay) to account for variations in cell number.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive membrane permeability.[6]

  • Donor Plate Preparation: Prepare a solution of this compound in a suitable buffer.

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with buffer.

  • Membrane Coating: Coat the filter of the donor plate with an artificial membrane lipid solution (e.g., phosphatidylcholine in dodecane).

  • Assay Assembly: Place the donor plate into the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate sandwich for a defined period (e.g., 4-18 hours) at room temperature.

  • Quantification: Measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Permeability Calculation: Calculate the permeability coefficient (Pe) based on the change in concentration over time.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_testing Permeability Assessment cluster_solution Solution Implementation cluster_validation Validation A No Biological Effect of this compound B Hypothesis: Poor Cell Permeability A->B C Perform Cellular Uptake Assay B->C D Perform PAMPA Assay B->D E Low Permeability Confirmed C->E D->E F Select Formulation Strategy (e.g., Liposomes, Nanoparticles) E->F G Synthesize Prodrugs/Analogs E->G H Re-evaluate Biological Activity F->H G->H I Successful Outcome H->I

Caption: Troubleshooting workflow for addressing this compound's poor cell permeability.

formulation_strategies cluster_compound Core Compound cluster_carriers Delivery Vehicles cluster_cell Target LachnoneA This compound (Hydrophobic) Liposome Liposome LachnoneA->Liposome Encapsulation Nanoparticle Nanoparticle LachnoneA->Nanoparticle Encapsulation Cyclodextrin Cyclodextrin LachnoneA->Cyclodextrin Encapsulation Cell Cell Membrane Liposome->Cell Improved Permeation Nanoparticle->Cell Improved Permeation Cyclodextrin->Cell Improved Permeation

Caption: Formulation strategies to enhance this compound's cell membrane permeation.

References

Technical Support Center: Troubleshooting Unexpected Results in Novel Compound Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing unexpected results during the experimental analysis of novel compounds, such as Lachnone A. The guides are presented in a question-and-answer format to directly address specific issues you might encounter.

General Troubleshooting

This section addresses common issues that can arise in various cell-based assays.

QuestionPossible CauseSuggested Solution
Why are my results inconsistent between experiments? Variation in cell seeding density.Ensure a homogenous cell suspension before seeding and use a consistent volume for each well.[1]
"Edge effects" in microplates.To minimize evaporation from outer wells, fill the peripheral wells with sterile media or PBS.[1]
Inaccurate compound dilutions.Prepare fresh serial dilutions of the compound for each experiment and verify pipette calibration.[1]
Variation in incubation times.Use a multichannel pipette for adding reagents to minimize timing differences between wells.[1]
Cell passage number.Use cells within a consistent and low passage number range, as high passage numbers can alter cell characteristics.[2]
My cells look unhealthy or are dying before treatment. Mycoplasma contamination.Regularly test your cell cultures for mycoplasma. If positive, discard the culture and start with a fresh, uncontaminated stock.
Suboptimal culture conditions.Ensure the use of appropriate growth medium, supplements, and incubator conditions (temperature, CO2, humidity).
Over-confluency or under-seeding.Seed cells at an optimal density to ensure they are in the logarithmic growth phase during the experiment.[1]

Cell Viability Assays

This section focuses on troubleshooting common issues encountered during cell viability and proliferation assays.

QuestionPossible CauseSuggested Solution
Why is there high variability between my replicates? Uneven cell distribution in the wells.Ensure proper mixing of the cell suspension before and during plating. After plating, gently swirl the plate in a figure-eight motion to ensure even distribution.
Pipetting errors.Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid in the well without touching the bottom.
Edge effects.Avoid using the outermost wells of the plate for experimental samples, as they are more prone to evaporation.[1]
Why is my IC50 value different from what I expected? Incorrect compound concentration.Double-check all calculations for dilutions. Prepare fresh stock solutions and serial dilutions for each experiment.
Cell density is affecting the compound's efficacy.Optimize the cell seeding density. A higher cell number may require a higher concentration of the compound to elicit a response.[1]
The incubation time is not optimal.Perform a time-course experiment to determine the optimal duration of compound exposure.
I am not seeing any effect of my compound on cell viability. The compound is not soluble in the culture medium.Check the solubility of your compound. Consider using a different solvent or a solubilizing agent. Ensure the final solvent concentration is not toxic to the cells.
The compound is not stable under experimental conditions.Assess the stability of your compound in the culture medium over the incubation period.
The chosen cell line is not sensitive to the compound.Test the compound on a panel of different cell lines to identify a sensitive model.

Western Blot Analysis

This section provides guidance on troubleshooting unexpected outcomes in Western blot experiments.[3][4][5][6]

QuestionPossible CauseSuggested Solution
Why am I not seeing any bands on my blot? Inefficient protein transfer.Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[4] Optimize transfer time and voltage.
Low concentration of the target protein.Increase the amount of protein loaded per well.[4] Use a positive control to confirm the presence of the target protein.
Primary or secondary antibody issue.Ensure you are using the correct antibodies and that they are not expired. Optimize antibody concentrations and incubation times.[6]
Why are my bands very weak? Insufficient protein loaded.Load a higher concentration of protein lysate.[4]
Suboptimal antibody concentration.Increase the concentration of the primary and/or secondary antibody.
Excessive washing.Reduce the number and duration of washing steps.[6]
Why is the background on my blot so high? Insufficient blocking.Increase the blocking time and/or the concentration of the blocking agent (e.g., 5% BSA or non-fat milk).[4]
The primary antibody concentration is too high.Decrease the concentration of the primary antibody and/or reduce the incubation time.[4]
Inadequate washing.Increase the number and duration of washes to remove unbound antibodies.[4]
Why do I see multiple non-specific bands? The primary antibody is not specific enough.Use a more specific primary antibody. Perform a BLAST search to check for potential cross-reactivity.
Protein overloading.Reduce the amount of protein loaded onto the gel to avoid non-specific antibody binding.[4]
Antibody concentration is too high.Decrease the primary antibody concentration.

qPCR Analysis

This section addresses common problems encountered during quantitative real-time PCR (qPCR) experiments.[7][8][9][10][11]

QuestionPossible CauseSuggested Solution
Why is there no amplification in my experimental samples? Poor quality or low quantity of RNA/cDNA.Check the integrity and purity of your RNA using a spectrophotometer or gel electrophoresis. Ensure efficient cDNA synthesis.[7][9]
Inefficient primers.Design and validate new primers. Ensure they are specific to your target gene and do not form primer-dimers.[7][10]
Presence of PCR inhibitors.Dilute your cDNA template to reduce the concentration of inhibitors.[8][10]
Why do I see amplification in my no-template control (NTC)? Contamination of reagents or workspace.Use fresh, nuclease-free water and reagents. Clean your workspace and pipettes with a DNA-decontaminating solution.[7][8][9]
Primer-dimer formation.Optimize primer concentration and annealing temperature. Analyze the melt curve to confirm the presence of primer-dimers.[8][9]
Why are the Cq values for my gene of interest so high? Low expression of the target gene.Increase the amount of cDNA template in the reaction.
Inefficient PCR reaction.Optimize the reaction conditions, including annealing temperature and primer concentrations.[11]
Why is there high variability in Cq values between my technical replicates? Pipetting errors.Ensure accurate and consistent pipetting. Prepare a master mix for all reactions to minimize variability.[7]
Incomplete mixing of reaction components.Gently vortex and centrifuge the PCR plate/tubes before starting the run.[8]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Prepare a cell suspension at the desired concentration (e.g., 1 x 10^5 cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of your test compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

    • Gently pipette up and down to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Western Blot Protocol
  • Sample Preparation:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE:

    • Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • After transfer, stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (at the recommended dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using an imaging system or X-ray film.

qPCR Protocol
  • RNA Extraction:

    • Extract total RNA from cells using a commercially available kit or a TRIzol-based method.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction Setup:

    • Prepare a master mix containing SYBR Green master mix, forward and reverse primers (at an optimized concentration), and nuclease-free water.

    • Add the master mix to your PCR plate or tubes.

    • Add the cDNA template (e.g., 10-100 ng) to the respective wells. Include no-template controls.

  • qPCR Run:

    • Perform the qPCR using a real-time PCR system with a standard cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).

    • Include a melt curve analysis at the end of the run to check for amplification specificity.

  • Data Analysis:

    • Determine the Cq values for your target and reference genes.

    • Calculate the relative gene expression using the ΔΔCq method.

Visualizations

experimental_workflow cluster_start Start cluster_invitro In Vitro Characterization cluster_analysis Data Analysis cluster_pathway Mechanism of Action start Novel Compound (this compound) viability Cell Viability Assay (MTT, etc.) start->viability ic50 Determine IC50 viability->ic50 western Western Blot (Protein Expression) protein_quant Quantify Protein Changes western->protein_quant qpcr qPCR (Gene Expression) gene_exp Analyze Gene Expression qpcr->gene_exp ic50->western ic50->qpcr pathway Identify Affected Signaling Pathways protein_quant->pathway gene_exp->pathway signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lachnone_a This compound receptor Receptor lachnone_a->receptor mapkkk MAPKKK receptor->mapkkk mapkk MAPKK mapkkk->mapkk mapk MAPK mapkk->mapk tf Transcription Factor mapk->tf gene Target Gene Expression tf->gene

References

Technical Support Center: Optimization of Culture Conditions for Lachnone A Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the culture conditions for the production of Lachnone A.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this compound production?

A1: The optimal temperature for this compound production can vary depending on the specific strain being used. However, studies have shown that a temperature range of 25-30°C is generally effective for the cultivation of many filamentous fungi that produce secondary metabolites.[1][2] It is recommended to perform a temperature optimization experiment to determine the ideal temperature for your specific production strain.

Q2: How does pH affect this compound yield?

A2: The pH of the culture medium is a critical factor influencing both fungal growth and secondary metabolite production. A pH range of 5.5-6.5 is often optimal for the production of many fungal secondary metabolites.[2] Maintaining a stable pH throughout the fermentation process is crucial, as significant pH shifts can inhibit this compound biosynthesis. The use of a buffered medium or a pH-stat fermenter is recommended for large-scale production.[3]

Q3: What are the recommended carbon and nitrogen sources for the culture medium?

A3: The choice of carbon and nitrogen sources can significantly impact the yield of this compound. While specific requirements may vary, a complex carbon source like glucose or sucrose and a nitrogen source such as yeast extract or peptone are good starting points.[4] It is advisable to screen various carbon and nitrogen sources to identify the optimal combination for your production strain.

Q4: Is aeration important for this compound production?

A4: Yes, aeration is a critical parameter for the production of most secondary metabolites by aerobic fungi. Adequate dissolved oxygen (DO) levels are necessary for both biomass accumulation and the biosynthesis of this compound.[3][5] The optimal DO level should be determined experimentally, and it can be controlled by adjusting the agitation speed and airflow rate in a bioreactor.

Troubleshooting Guide

Low Yield of this compound
Potential Cause Recommended Solution
Suboptimal Culture Conditions Systematically optimize key culture parameters such as temperature, pH, aeration, and medium composition.[1][2][3][4] Employ statistical methods like Response Surface Methodology (RSM) for efficient optimization.[2][6]
Nutrient Limitation Ensure that the culture medium contains an adequate supply of all essential nutrients, including carbon, nitrogen, phosphorus, and trace elements. Consider fed-batch cultivation to replenish key nutrients during fermentation.[3]
Inadequate Aeration Increase the agitation speed or airflow rate to improve oxygen transfer in the culture. Monitor dissolved oxygen levels to ensure they remain above the critical point for this compound production.[3][5]
Strain Instability Perform regular quality control checks of the production strain. If a decrease in productivity is observed, consider reviving a fresh culture from a cryopreserved stock.
Product Degradation Analyze the time course of this compound production to determine if the product is degrading after reaching a peak concentration. If so, optimize the harvest time.
Batch-to-Batch Variability
Potential Cause Recommended Solution
Inconsistent Inoculum Standardize the inoculum preparation procedure, including the age and density of the seed culture.
Variations in Raw Materials Use high-quality, consistent sources for all medium components. Pre-test new batches of raw materials before use in large-scale production.
Inadequate Process Control Implement robust monitoring and control of key fermentation parameters such as temperature, pH, and dissolved oxygen.[3]

Experimental Protocols

Protocol 1: Optimization of Culture Temperature for this compound Production
  • Prepare a series of identical shake flasks containing the production medium.

  • Inoculate each flask with the same amount of the production strain.

  • Incubate the flasks at different temperatures (e.g., 20°C, 25°C, 30°C, 35°C).

  • Withdraw samples at regular intervals and measure the biomass and this compound concentration.

  • Plot the this compound yield against temperature to determine the optimal cultivation temperature.

Protocol 2: Optimization of Medium Composition using a One-Factor-at-a-Time (OFAT) Approach
  • Start with a basal medium formulation.

  • Vary the concentration of one medium component (e.g., glucose) while keeping all other components constant.

  • Perform shake flask fermentations for each concentration.

  • Measure the this compound yield for each condition to determine the optimal concentration of that component.

  • Repeat this process for all other key medium components (e.g., nitrogen source, phosphate source).

Visualizations

Lachnone_A_Biosynthesis_Pathway Acetyl-CoA Acetyl-CoA PKS PKS Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide Synthase (PKS) Polyketide Synthase (PKS) Polyketide Intermediate Polyketide Intermediate Cyclization Cyclization Polyketide Intermediate->Cyclization Lachnone Precursor Lachnone Precursor Cyclization->Lachnone Precursor Tailoring Enzymes Tailoring Enzymes Lachnone Precursor->Tailoring Enzymes This compound This compound Tailoring Enzymes->this compound PKS->Polyketide Intermediate

Caption: Hypothetical Biosynthetic Pathway of this compound.

Experimental_Workflow Strain Selection Strain Selection Medium Preparation Medium Preparation Strain Selection->Medium Preparation Inoculum Development Inoculum Development Medium Preparation->Inoculum Development Bioreactor Cultivation Bioreactor Cultivation Inoculum Development->Bioreactor Cultivation Process Monitoring & Control Process Monitoring & Control Bioreactor Cultivation->Process Monitoring & Control Biomass Separation Biomass Separation Bioreactor Cultivation->Biomass Separation Process Monitoring & Control->Bioreactor Cultivation Extraction of this compound Extraction of this compound Biomass Separation->Extraction of this compound Purification Purification Extraction of this compound->Purification Final Product Final Product Purification->Final Product

Caption: Experimental Workflow for this compound Production.

Troubleshooting_Logic Low this compound Yield Low this compound Yield Check Culture Conditions Check Culture Conditions Low this compound Yield->Check Culture Conditions Optimize Temperature/pH/Aeration Optimize Temperature/pH/Aeration Check Culture Conditions->Optimize Temperature/pH/Aeration Suboptimal Check Medium Composition Check Medium Composition Check Culture Conditions->Check Medium Composition Optimal Screen C/N Sources Screen C/N Sources Check Medium Composition->Screen C/N Sources Suboptimal Check Inoculum Quality Check Inoculum Quality Check Medium Composition->Check Inoculum Quality Optimal Standardize Inoculum Prep Standardize Inoculum Prep Check Inoculum Quality->Standardize Inoculum Prep Inconsistent Analyze for Contamination Analyze for Contamination Check Inoculum Quality->Analyze for Contamination Consistent Implement Aseptic Techniques Implement Aseptic Techniques Analyze for Contamination->Implement Aseptic Techniques Contaminated

Caption: Troubleshooting Logic for Low this compound Yield.

References

Technical Support Center: Managing Lachnone A Cytotoxicity in Control Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lachnone A, a representative sesquiterpenoid lactone. The focus is on strategies to mitigate its cytotoxic effects in non-cancerous control cells during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our normal/control cell lines even at low concentrations of this compound. Is this expected?

A1: Yes, this is a potential observation. While many sesquiterpenoid lactones exhibit selective cytotoxicity towards cancer cells, some can affect normal cells, especially at higher concentrations or with prolonged exposure. The α-methylene-γ-lactone moiety, a common feature in this class of compounds, is highly reactive and can interact with cellular components in both cancerous and normal cells, leading to off-target effects.[1] It is crucial to determine the therapeutic window by comparing the IC50 values in cancer cell lines versus your control cell lines.

Q2: What is the general mechanism of cytotoxicity for sesquiterpenoid lactones like this compound?

A2: The cytotoxicity of many sesquiterpenoid lactones is attributed to the α-methylene-γ-lactone group. This functional group can act as a Michael acceptor, readily reacting with nucleophiles like the thiol groups of cysteine residues in proteins. This can lead to the inhibition of key enzymes and transcription factors. Common downstream effects include the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, cell cycle arrest, and the generation of reactive oxygen species (ROS).[2][3] Some lactones are also known to be potent inhibitors of mitochondrial respiration.[4]

Q3: How can we reduce the off-target cytotoxicity of this compound in our control cells?

A3: Several strategies can be employed:

  • Optimize Concentration and Exposure Time: The most straightforward approach is to perform a dose-response and time-course experiment to find the lowest effective concentration and shortest exposure time that induces the desired effect in cancer cells while minimizing toxicity in control cells.

  • Co-treatment with Cytoprotective Agents: For mechanistic studies, consider co-treatment with antioxidants (e.g., N-acetylcysteine) if ROS production is a suspected mechanism of off-target toxicity.

  • Utilize a More Complex in vitro Model: Transitioning from 2D cell culture to 3D spheroids or organoids can sometimes provide a better therapeutic window, as these models more closely mimic the in vivo environment.

  • Chemical Modification: If you have medicinal chemistry capabilities, modifying the structure of this compound to improve its selectivity is a long-term strategy. For instance, incorporating two triazole groups in a similar compound, cumanin, was shown to reduce cytotoxicity in normal cells and enhance selectivity for tumor cells.[5]

Q4: How do we determine if the observed cell death in our control cells is due to apoptosis?

A4: You can use a variety of assays to confirm apoptotic cell death, such as:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Measuring the activity of key executioner caspases like caspase-3 and caspase-7 can confirm the activation of the apoptotic cascade.

  • TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Western Blotting for Apoptotic Markers: You can probe for the cleavage of PARP or the expression levels of Bcl-2 family proteins (e.g., Bax, Bcl-2).[3][6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High cytotoxicity in control cells at all tested concentrations. The therapeutic window of this compound in your specific cell lines is very narrow or non-existent.1. Expand the concentration range to lower doses to pinpoint the IC50 for both cancer and control cells. 2. Significantly reduce the incubation time. 3. Consider using a different, more resistant control cell line if appropriate for your experimental goals.
Inconsistent results between experiments. Cell health and density variability, or degradation of this compound stock solution.1. Ensure consistent cell seeding densities and use cells within a specific passage number range. 2. Prepare fresh dilutions of this compound from a properly stored, light-protected stock for each experiment.
Unsure if cytotoxicity is on-target (in cancer cells) vs. off-target (in control cells). The mechanism of action may be promiscuous, affecting common pathways in both cell types.1. Perform mechanistic studies in parallel on both cancer and control cells (e.g., cell cycle analysis, apoptosis assays, ROS detection). 2. If a specific target is hypothesized, use techniques like siRNA to knock down the target in cancer cells and see if it recapitulates the protective effect seen in control cells.

Quantitative Data Summary

The following table summarizes representative IC50 values for various sesquiterpenoid lactones in cancer and normal cell lines, illustrating the concept of a therapeutic window. Note that these are examples and values for this compound will need to be determined empirically.

Compound Cancer Cell Line IC50 (µM) Normal Cell Line IC50 (µM) Selectivity Index (SI)
Cumanin Derivative 11 WiDr (Colon)2.3Mouse Splenocytes524.1227.9
β-lapachone HCT116 (Colon)1.9---
β-lapachone MCF-7 (Breast)2.2---
Costunolide A431 (Skin)~0.8HEKn (Keratinocytes)> 0.8 (less sensitive)> 1
Compound 54p MDA-MB-468 (Breast)3.673HaCaT (Keratinocytes)11.423.1

Data sourced from multiple studies.[5][6][7][8] The Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. A higher SI indicates greater selectivity for cancer cells.

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay to measure cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells (both cancer and control lines) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (and a vehicle control, e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome cell_culture Seed Cancer & Control Cells incubation Incubate Cells with This compound cell_culture->incubation drug_prep Prepare this compound Dilutions drug_prep->incubation viability MTT Assay for Cell Viability (IC50) incubation->viability apoptosis Annexin V/PI for Apoptosis incubation->apoptosis ros DCFDA Assay for ROS Production incubation->ros conclusion Determine Therapeutic Window & Mechanism viability->conclusion apoptosis->conclusion ros->conclusion

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences cluster_outcome Final Outcome lachnone This compound (Sesquiterpenoid Lactone) ros_gen ROS Generation lachnone->ros_gen mito_dys Mitochondrial Dysfunction lachnone->mito_dys protein_alk Protein Alkylation (Thiol Reactivity) lachnone->protein_alk ros_gen->mito_dys bax_bcl2 Increase Bax/Bcl-2 Ratio mito_dys->bax_bcl2 cell_cycle_arrest Cell Cycle Arrest protein_alk->cell_cycle_arrest caspase_act Caspase Activation (Caspase-3, -7, -9) bax_bcl2->caspase_act apoptosis Apoptosis caspase_act->apoptosis cell_cycle_arrest->apoptosis

Caption: Putative signaling pathway for this compound-induced apoptosis.

References

Technical Support Center: Stereoselective Synthesis of Lachnone A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of Lachnone A and related chromanone lactones.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Conjugate Addition to Form the Chromanone Lactone Core

Q: My synthesis of the this compound core via conjugate addition of a butenolide to a 2-ester substituted chromone is resulting in a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

A: Achieving high diastereoselectivity in this key step is critical and often depends on the choice of catalyst and reaction conditions. Here are several troubleshooting strategies:

  • Catalyst System: The selection of the metal and chiral ligand is paramount. Copper(I) and Scandium(III) complexes with chiral N,N'-dioxide ligands have shown excellent results. Specifically, different diastereomers can be favored by judiciously selecting the chiral ligand.[1][2]

  • Solvent and Additives: The solvent can significantly influence the transition state geometry. Toluene and chlorobenzene are often effective solvents. The addition of molecular sieves (3 Å) is crucial to exclude water, which can lead to poor selectivity.[2][3] Furthermore, the use of a co-additive like hexafluoroisopropanol (HFIP) in catalytic amounts can enhance both reactivity and selectivity.[2][3]

  • Temperature Control: Lowering the reaction temperature can often improve diastereoselectivity by favoring the kinetically controlled product. Reactions are typically run between 20 °C and 30 °C, but reducing the temperature may provide better results.[3]

  • Substrate Modifications: While less practical for a total synthesis, be aware that substituents on both the chromone and butenolide can influence the facial selectivity of the addition.

Troubleshooting Flowchart for Poor Diastereoselectivity:

Caption: Troubleshooting workflow for improving diastereoselectivity.

Issue 2: Low Enantioselectivity in the Formation of the Chromanone Core

Q: I am using a chiral catalyst for my intramolecular Michael-type cyclization to form a 3-substituted-4-chromanone, but the enantiomeric excess (ee) is low. What factors can I investigate to improve this?

A: Low enantioselectivity in such cyclizations often points to issues with the catalyst performance or reaction conditions.

  • Catalyst Choice: Chiral thiourea catalysts are effective for this transformation. The specific structure of the thiourea, including the chiral scaffold (e.g., derived from quinine or an amino acid) and substituents, is critical. If one catalyst provides low ee, screening a panel of related thiourea catalysts is recommended.[4][5]

  • Solvent Effects: The polarity and coordinating ability of the solvent can dramatically impact enantioselectivity. A screen of non-polar (e.g., toluene, dichloromethane) and polar aprotic (e.g., THF, ethyl acetate) solvents is advisable.

  • Temperature: As with diastereoselectivity, lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.

  • Base/Additive: If a base is used to generate the nucleophile, its nature and stoichiometry can be crucial. A weaker base or a substoichiometric amount might be beneficial. In some cases, the reaction is base-free, relying on the bifunctional nature of the thiourea catalyst to activate both the nucleophile and the electrophile.[4]

Proposed Catalytic Cycle for Thiourea-Catalyzed Intramolecular Michael Addition:

G Substrate 2'-Hydroxychalcone Derivative ActivatedComplex Dual Activation Complex (H-bonding) Substrate->ActivatedComplex Coordination Catalyst Chiral Thiourea Catalyst Catalyst->ActivatedComplex Product Enantioenriched Chromanone ActivatedComplex->Product Intramolecular Cyclization Product->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for enantioselective cyclization.

Quantitative Data Summary

Table 1: Diastereoselective Vinylogous Conjugate Addition of Butenolide to 2-Ester Chromones [2][3]

EntryCatalyst System (mol%)SolventTemp (°C)Additivedr (anti:syn)Yield (%)ee (%)
1L3-PrEt2/Sc(OTf)3 (1)Toluene203 Å MS, HFIP19:18299
2L3-PrEt2/Sc(OTf)3 (5)Toluene303 Å MS, HFIP10:18599
3L3-PrMe2/Sc(OTf)3 (5)Toluene303 Å MS, HFIP2.5:18085
4L3-PrEt2/Cu(OTf)2 (5)Toluene303 Å MS>19:17598

L3-PrEt2 and L3-PrMe2 are chiral N,N'-dioxide ligands.

Table 2: Enantioselective Intramolecular Michael-type Cyclization for 3-Nitro-4-Chromanones [5]

EntryChiral Thiourea Catalyst (mol%)SolventTemp (°C)dr (trans:cis)Yield (%)ee (%)
1Takemoto's Catalyst (10)Toluenert>20:19592
2Schreiner's Catalyst (10)CH2Cl2015:18885
3Jacobsen's Catalyst (10)THF-20>20:19095

Experimental Protocols

Protocol 1: General Procedure for Diastereo- and Enantioselective Vinylogous Conjugate Addition[2][3]

To a flame-dried Schlenk tube equipped with a magnetic stir bar were added the chiral N,N'-dioxide ligand (0.011 mmol) and Sc(OTf)3 (0.01 mmol). The tube was evacuated and backfilled with argon three times. Anhydrous toluene (1.0 mL) was added, and the mixture was stirred at room temperature for 30 minutes. Freshly activated 3 Å molecular sieves (100 mg) were then added, followed by the 2-ester substituted chromone (0.2 mmol) and butenolide (0.3 mmol). A solution of hexafluoroisopropanol (HFIP, 0.02 mmol) in toluene (0.1 mL) was added dropwise. The reaction mixture was stirred at the specified temperature (e.g., 20 °C) and monitored by TLC. Upon completion, the reaction was quenched with saturated aqueous NH4Cl and extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired chromanone lactone. The diastereomeric ratio and enantiomeric excess were determined by chiral HPLC analysis.

Protocol 2: General Procedure for Enantioselective Intramolecular Michael-type Cyclization[5]

In a dry vial, the 2'-hydroxy-β-nitrostyrene derivative (0.1 mmol) and the chiral thiourea catalyst (0.01 mmol) were dissolved in the specified anhydrous solvent (1.0 mL) under an argon atmosphere. The reaction mixture was stirred at the indicated temperature and monitored by TLC. After completion of the reaction, the solvent was removed under reduced pressure. The crude product was purified by flash column chromatography on silica gel to yield the enantioenriched 3-nitro-4-chromanone. The diastereomeric ratio was determined by 1H NMR analysis of the crude reaction mixture, and the enantiomeric excess was determined by chiral HPLC analysis.

Workflow for Stereoselective Synthesis of this compound Core:

G Start 2-Ester Chromone + Butenolide Reaction Asymmetric Vinylogous Addition Start->Reaction Purification Column Chromatography Reaction->Purification Analysis Chiral HPLC Analysis Purification->Analysis Product Diastereo- and Enantioenriched Chromanone Lactone Analysis->Product

Caption: General experimental workflow for the key stereoselective step.

References

Technical Support Center: Overcoming Drug Resistance to Lachnone A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lachnone A, a chromanone lactone with cytotoxic properties. The information provided is intended to help overcome potential drug resistance mechanisms encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its putative mechanism of action?

This compound is a member of the chromanone lactone class of compounds.[1] While the precise mechanism of action for this compound is still under investigation, related compounds in the chromanone and quinone families have been shown to exert their cytotoxic effects through the induction of apoptosis.[2][3][4] This is often mediated by the generation of intracellular reactive oxygen species (ROS) and modulation of key signaling pathways, such as the MAPK pathway.[5][6][7]

Q2: We are observing a decrease in the cytotoxic efficacy of this compound over time in our cancer cell line. What could be the reason?

A common reason for decreased drug efficacy is the development of acquired resistance. For compounds containing a quinone-like moiety, such as chromanone lactones, a potential mechanism of resistance is the upregulation of NAD(P)H: quinone oxidoreductase 1 (NQO1).[8][9] NQO1 is an enzyme that can detoxify quinones, thereby reducing their cytotoxic effects.[10] This upregulation is often mediated by the transcription factor Nrf2, a master regulator of the antioxidant response.

Q3: How can we confirm if NQO1 overexpression is the cause of resistance to this compound in our cell line?

To investigate the role of NQO1 in this compound resistance, you can perform the following experiments:

  • Western Blot Analysis: Compare the protein expression levels of NQO1 and Nrf2 in your resistant cell line versus the parental (sensitive) cell line. An increased level of these proteins in the resistant line would suggest the involvement of this pathway.

  • Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA levels of NQO1 and its upstream regulator NFE2L2 (which encodes Nrf2) to see if the upregulation occurs at the transcriptional level.

  • Enzymatic Activity Assay: Measure the NQO1 enzymatic activity in cell lysates from both sensitive and resistant cells.

Troubleshooting Guides

Problem 1: Reduced Cell Death Observed with this compound Treatment

Possible Cause: Development of drug resistance through upregulation of pro-survival pathways or drug efflux pumps.

Troubleshooting Steps:

  • Confirm Resistance: Perform a dose-response experiment using a cell viability assay (e.g., MTT assay) to compare the IC50 value of this compound in your suspected resistant cell line with the parental cell line. A significant increase in the IC50 value confirms resistance.

  • Investigate NQO1-Mediated Resistance:

    • Co-treatment with an NQO1 Inhibitor: Treat the resistant cells with this compound in combination with a known NQO1 inhibitor, such as dicoumarol.[9] A restoration of sensitivity to this compound would strongly indicate that NQO1 is a key resistance mechanism.

    • siRNA-mediated Knockdown: Use small interfering RNA (siRNA) to specifically knockdown the expression of NQO1 in the resistant cells. If the cells become more sensitive to this compound after knockdown, it confirms the role of NQO1 in the observed resistance.

  • Assess Apoptosis Induction: Use western blotting to analyze the expression of key apoptosis markers like cleaved caspase-3, cleaved PARP, and the Bax/Bcl-2 ratio in both sensitive and resistant cells after this compound treatment. A lack of apoptosis induction in the resistant cells would be expected.

Expected Outcomes and Interpretation (Table Example):

Cell LineTreatmentIC50 (µM)Fold Resistance
ParentalThis compound5.21.0
ResistantThis compound28.75.5
ResistantThis compound + Dicoumarol (10 µM)7.11.4
ResistantThis compound + NQO1 siRNA6.51.2

This is example data for illustrative purposes.

Problem 2: Inconsistent Results in Apoptosis Assays

Possible Cause: Issues with experimental timing, antibody quality, or the specific apoptotic pathway being investigated.

Troubleshooting Steps:

  • Time-Course Experiment: Induction of apoptosis is a dynamic process. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for observing apoptosis markers after this compound treatment.

  • Antibody Validation: Ensure the primary antibodies used for western blotting are validated for the detection of your specific targets (e.g., cleaved caspases). Include positive and negative controls in your western blot experiments.[11]

  • Investigate Both Intrinsic and Extrinsic Pathways: Chromanone derivatives can induce apoptosis through both mitochondrial (intrinsic) and death receptor (extrinsic) pathways.[4] Analyze markers for both pathways, such as caspase-9 (intrinsic) and caspase-8 (extrinsic).

  • Measure ROS Production: Since chromanones can induce ROS, which is often an early event in apoptosis, measure intracellular ROS levels using a fluorescent probe like DCFH-DA.[12][13][14] An increase in ROS preceding apoptosis would support this mechanism.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures.[15][16][17]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot for Apoptosis Markers

This protocol provides a general guideline for western blotting of apoptosis-related proteins.[18][19][20]

  • Protein Extraction: Lyse the treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., NQO1, Nrf2, cleaved caspase-3, PARP, Bax, Bcl-2, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is based on the use of the fluorescent probe DCFH-DA.[12][13][14][21][22]

  • Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with this compound for the desired time. Include a positive control (e.g., H₂O₂) and an untreated control.

  • Probe Loading: Remove the treatment medium and incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove the excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

Signaling Pathways and Workflows

LachnoneA_Apoptosis_Induction

Resistance_Mechanism_Workflow Start Decreased this compound Efficacy Confirm Confirm Resistance (MTT Assay) Start->Confirm Hypothesis Hypothesize NQO1 Upregulation Confirm->Hypothesis Test Test Hypothesis Hypothesis->Test Western Western Blot for NQO1/Nrf2 Test->Western Expression Inhibitor Co-treat with NQO1 Inhibitor Test->Inhibitor Function siRNA NQO1 siRNA Knockdown Test->siRNA Genetic Outcome Resistance Reversed? Western->Outcome Inhibitor->Outcome siRNA->Outcome Conclusion NQO1 is a Key Resistance Mechanism Outcome->Conclusion Yes Alternative Investigate Alternative Mechanisms Outcome->Alternative No

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Lachnone A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lachnone A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges associated with the in vivo bioavailability of this compound. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the known challenges affecting the oral bioavailability of lactone compounds like this compound?

Lactone compounds, such as this compound, often exhibit poor oral bioavailability due to several factors. The primary challenges include low aqueous solubility, which limits dissolution in the gastrointestinal tract, and susceptibility to first-pass metabolism in the liver and gut wall.[1][2] Additionally, some lactones may have low permeability across intestinal membranes.[1] For instance, a study on senkyunolide A, another lactone, revealed a low oral bioavailability of approximately 8%, with 67% of the loss attributed to gastrointestinal instability and 25% to hepatic first-pass metabolism.[2]

Q2: What are the general strategies to enhance the bioavailability of poorly soluble drugs like this compound?

A variety of formulation and chemical modification strategies can be employed to improve the bioavailability of hydrophobic drugs.[3][4] These can be broadly categorized as:

  • Physical Modifications: These approaches focus on altering the physical properties of the drug substance to improve dissolution. Key techniques include particle size reduction (micronization, nanosizing) to increase surface area, and creating amorphous solid dispersions to enhance solubility.[5][6]

  • Formulation Strategies: These involve the use of specialized drug delivery systems. Common examples include lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS), nanoparticle systems, and complexation with cyclodextrins.[1][5][6]

  • Chemical Modifications: This involves altering the chemical structure of the drug to create a prodrug with improved solubility or permeability.[6] The prodrug is then converted to the active drug in vivo.

Q3: How can I select the most appropriate bioavailability enhancement strategy for this compound?

The optimal strategy depends on the specific physicochemical properties of this compound, such as its solubility, permeability (as determined by BCS classification, if available), and metabolic stability.[5] A thorough characterization of the compound is the first step. For a compound with poor solubility but good permeability (BCS Class II), strategies focusing on enhancing dissolution, such as solid dispersions or lipid-based systems, are often effective.[5] If both solubility and permeability are low (BCS Class IV), a combination of approaches, such as a nanoparticle formulation with permeability enhancers, may be necessary.

Troubleshooting Guides

Problem 1: Low and variable plasma concentrations of this compound in preclinical animal models.

  • Possible Cause: Poor dissolution of the administered formulation.

  • Troubleshooting Steps:

    • Characterize the solid state of this compound: Use techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to determine if the compound is crystalline or amorphous.

    • Evaluate different formulation strategies:

      • Micronization/Nanonization: Reduce the particle size of this compound to increase its surface area and dissolution rate.[6]

      • Amorphous Solid Dispersions: Prepare a solid dispersion of this compound in a hydrophilic polymer to improve its wettability and dissolution.[5]

      • Lipid-Based Formulations: Formulate this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), to enhance its solubilization in the gastrointestinal tract.[5]

    • Conduct in vitro dissolution studies: Compare the dissolution profiles of the different formulations in simulated gastric and intestinal fluids to select the most promising candidates for in vivo testing.

Problem 2: High first-pass metabolism is suspected for this compound.

  • Possible Cause: Extensive metabolism by cytochrome P450 enzymes in the liver and/or intestinal wall.

  • Troubleshooting Steps:

    • In vitro metabolism studies: Incubate this compound with liver microsomes or S9 fractions to determine its metabolic stability and identify the major metabolites.

    • Co-administration with metabolic inhibitors: In animal studies, co-administer this compound with known inhibitors of relevant metabolic enzymes (e.g., ketoconazole for CYP3A4) to assess the impact on its bioavailability. Note that this is an experimental approach and may not be directly translatable to clinical use.

    • Prodrug approach: Design a prodrug of this compound by modifying the functional groups susceptible to metabolism.[6] The prodrug should be designed to be stable in the gastrointestinal tract and release the active this compound after absorption.

    • Lymphatic targeting: Formulate this compound in a lipid-based system that promotes lymphatic transport, thereby bypassing the portal circulation and reducing first-pass metabolism in the liver.[5]

Data Presentation

Table 1: Summary of Bioavailability Enhancement Strategies for this compound

StrategyMechanism of ActionAdvantagesDisadvantages
Particle Size Reduction Increases surface area for dissolution.[6]Simple and cost-effective.May not be sufficient for very poorly soluble compounds.
Amorphous Solid Dispersions Maintains the drug in a high-energy, more soluble amorphous state.[5]Significant improvement in dissolution rate and extent.Potential for physical instability (recrystallization) over time.
Lipid-Based Formulations Solubilizes the drug in lipid carriers, enhancing absorption and potentially promoting lymphatic transport.[5]Can significantly improve bioavailability and reduce food effects.Can be complex to formulate and may have stability issues.
Nanoparticle Systems Increases surface area and can enable targeted delivery.[5][6]High drug loading capacity and potential for targeted delivery.More complex manufacturing process and potential for toxicity.
Cyclodextrin Complexation Forms inclusion complexes with the drug, increasing its solubility.[3]Improves solubility and dissolution.Limited to drugs with appropriate size and polarity to fit into the cyclodextrin cavity.
Prodrugs Chemically modifies the drug to improve its physicochemical properties.[6]Can overcome multiple barriers to bioavailability (solubility, permeability, metabolism).Requires chemical synthesis and may have its own toxicity profile.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of a this compound Formulation in Rats

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Groups:

    • Group 1: Intravenous (IV) administration of this compound (e.g., in a solution with a co-solvent like DMSO and PEG400) at a dose of 1 mg/kg.

    • Group 2: Oral (PO) administration of the this compound formulation at a dose of 10 mg/kg.

  • Procedure:

    • Fast the rats overnight before dosing.

    • Administer the IV dose via the tail vein.

    • Administer the PO dose via oral gavage.

    • Collect blood samples (approximately 0.2 mL) from the jugular vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive and specific bioanalytical method for the quantification of this compound in plasma, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t1/2 for both IV and PO routes.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

Caption: Workflow for developing and evaluating a bioavailability-enhanced formulation of this compound.

first_pass_metabolism cluster_gut Gastrointestinal Tract cluster_liver Liver (First-Pass Metabolism) Oral_Dose Oral Dose of This compound Dissolution Dissolution in Gut Lumen Oral_Dose->Dissolution Absorption Absorption across Intestinal Wall Dissolution->Absorption Portal_Vein Portal Vein Absorption->Portal_Vein Liver_Metabolism Metabolism by CYP Enzymes Portal_Vein->Liver_Metabolism Metabolites Inactive Metabolites Liver_Metabolism->Metabolites Systemic_Circulation Systemic Circulation (Bioavailable Drug) Liver_Metabolism->Systemic_Circulation Unmetabolized Drug

Caption: Diagram illustrating the process of first-pass metabolism for an orally administered drug.

References

Validation & Comparative

comparing the bioactivity of Lachnone A with other lachnones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fungi are a prolific source of structurally diverse and biologically active secondary metabolites, with lactones representing a significant class of compounds with therapeutic potential. This guide provides a comparative overview of the bioactivity of various fungal lactones, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows. While the initial focus was on the specific compound "Lachnone A," a lack of available data necessitated a broader scope to encompass a range of bioactive lactones from fungal origins.

Bioactivity Profile of Fungal Lactones: A Comparative Analysis

The biological activities of fungal lactones are diverse, ranging from antimicrobial and antifungal to cytotoxic and enzyme-inhibiting properties. The following table summarizes the quantitative bioactivity data for a selection of fungal lactones, offering a comparative perspective on their potency.

Lactone/CompoundFungal SourceBioactivityAssayQuantitative Data
Polyketide Lactones
Penicilactone APenicillium sp. TGM112AntibacterialBroth MicrodilutionMIC: 6.25 µg/mL (against Staphylococcus aureus)
Penicilactone BPenicillium sp. TGM112InsecticidalLarval Toxicity AssayLC50: 78.5 (±0.58) µg/mL (against Culex quinquefasciatus)
Embelin APenicillium sp. SCSIO 41411CytotoxicMTT AssayIC50: 18.69 µM (against PC-3 cells), 31.62 µM (against LNCaP cells)[1][2]
Ascherxanthone BHypocrella luteola TBRC-BCC 76666CytotoxicNot SpecifiedIC50: 9.9 µM (against NCI-H187), 58.9 µM (against Vero cells)[3]
Terpenoid Lactones
TrichoderminTrichoderma koningiopsis VM115AntifungalMicro-broth DilutionMIC: 31.25 µg/mL (against Pyricularia oryzae, Aspergillus fumigatus, Botrytis cinerea)[4]
Sorbicillinoids (various)Trichoderma longibrachiatumAntifungalNot SpecifiedMIC: 6.3 to 400 µg/mL (against Phytophthora infestans)[5]
Eutyperemophilane IEutypella sp. MCCC 3A00281Anti-inflammatoryNot SpecifiedIC50: 8.6 µM[6]
Eutyperemophilane JEutypella sp. MCCC 3A00281Anti-inflammatoryNot SpecifiedIC50: 13 µM[6]
Scopararane CEutypella scopariaCytotoxicMTT AssayIC50: 35.9 µM (against MCF-7 cells)[6]
Scopararane DEutypella scopariaCytotoxicMTT AssayIC50: 25.6 µM (against MCF-7 cells)[6]

Key Experimental Protocols

The following are detailed methodologies for two common assays used to determine the bioactivity of fungal lactones.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the fungal lactone and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Fungal lactone stock solution

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the fungal lactone in the broth medium directly in the 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the fungal lactone that completely inhibits visible growth of the microorganism.

Visualizing Biological Processes

The following diagrams, generated using the DOT language, illustrate a typical workflow for the discovery of bioactive fungal compounds and a key signaling pathway often modulated by these molecules.

Bioassay_Guided_Isolation_Workflow cluster_0 Discovery Phase cluster_1 Isolation & Identification Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Solvent Extraction Crude Extract Crude Extract Extraction->Crude Extract Bioassay Screening Bioassay Screening Crude Extract->Bioassay Screening e.g., Cytotoxicity, Antimicrobial Active Extract Active Extract Bioassay Screening->Active Extract Identifies promising extracts Chromatographic Fractionation Chromatographic Fractionation Active Extract->Chromatographic Fractionation e.g., Column Chromatography Fractions Fractions Chromatographic Fractionation->Fractions Bioassay of Fractions Bioassay of Fractions Fractions->Bioassay of Fractions Active Fractions Active Fractions Bioassay of Fractions->Active Fractions Purification (HPLC) Purification (HPLC) Active Fractions->Purification (HPLC) Pure Compound Pure Compound Purification (HPLC)->Pure Compound Structure Elucidation (NMR, MS) Structure Elucidation (NMR, MS) Pure Compound->Structure Elucidation (NMR, MS) Bioactive Lactone Bioactive Lactone Structure Elucidation (NMR, MS)->Bioactive Lactone

Caption: Bioassay-Guided Isolation Workflow for Fungal Lactones.

Apoptosis_Signaling_Pathway cluster_0 Extrinsic Pathway cluster_1 Intrinsic (Mitochondrial) Pathway cluster_2 Execution Phase Fungal Lactone Fungal Lactone Death Receptors (e.g., Fas, TNFR) Death Receptors (e.g., Fas, TNFR) Fungal Lactone->Death Receptors (e.g., Fas, TNFR) Activates Bcl-2 family (Bax/Bak, Bcl-2/Bcl-xL) Bcl-2 family (Bax/Bak, Bcl-2/Bcl-xL) Fungal Lactone->Bcl-2 family (Bax/Bak, Bcl-2/Bcl-xL) Modulates Caspase-8 Caspase-8 Death Receptors (e.g., Fas, TNFR)->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Bcl-2 family (Bax/Bak, Bcl-2/Bcl-xL)->Mitochondrion Apoptosome Apoptosome Cytochrome c release->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Apoptosis Signaling Pathway Induced by Fungal Lactones.

References

Unraveling the Molecular Mechanisms of Fungal Metabolites: A Comparative Guide to Lachnone A and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the JAK/STAT3 signaling pathway as a key target for chromone derivatives, providing experimental insights for researchers in drug discovery and development.

While the precise mechanism of action for the fungal metabolite Lachnone A remains to be fully elucidated, research into related chromone derivatives, particularly Lachnochromonin isolated from the same Lachnum genus, has provided significant insights into a probable mode of action. This guide focuses on the validation of the JAK/STAT3 signaling pathway as a primary target for these compounds, offering a comparative analysis with other natural products known to modulate this critical cellular cascade. Due to the limited specific data on this compound's mechanism, Lachnochromonin will be utilized as the primary subject of this guide to illustrate a well-documented example of a Lachnum-derived chromone's biological activity.

The JAK/STAT3 Signaling Pathway: A Prime Target in Oncology

The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Natural products have emerged as a promising source of novel JAK/STAT3 inhibitors.

Lachnochromonin: A Case Study in JAK/STAT3 Inhibition

Lachnochromonin, a small molecule isolated from Lachnum virgineum, has been demonstrated to significantly suppress cell growth and induce apoptosis in cancer cells by specifically targeting the JAK/STAT3 pathway.[1] Biochemical analyses have revealed that Lachnochromonin inhibits the phosphorylation of STAT3 at both tyrosine 705 and serine 727 residues. This dual inhibition prevents the dimerization and nuclear translocation of STAT3, leading to the downregulation of its target genes, such as the cell cycle regulator Cyclin D1 and the proto-oncogene c-Myc.[1]

Comparative Analysis of JAK/STAT3 Inhibitors

The inhibitory action of Lachnochromonin on the JAK/STAT3 pathway is comparable to other well-characterized natural products. This section provides a comparative overview of their reported activities.

CompoundSourceTarget(s) in JAK/STAT PathwayReported IC50/Effective ConcentrationCell Line(s)Reference
Lachnochromonin Lachnum virgineump-STAT3 (Tyr705), p-STAT3 (Ser727)Not explicitly statedMCF-7 (Breast Cancer)[1]
Curcumin Curcuma longaJAK1, JAK2, STAT3~5-25 µMVarious Cancer Cell Lines[2]
Resveratrol Grapes, BerriesJAK1, STAT3~25-100 µMVarious Cancer Cell Lines[3]
Apigenin Fruits, VegetablesJAK2, STAT3~10-50 µMVarious Cancer Cell Lines[4]
3-Formylchromone SyntheticJAK1, JAK2, STAT3~5-10 µMHCCLM3 (Hepatocellular Carcinoma)[5]
Erasin Synthetic (Chromone-based)STAT3~1-5 µMNSCLC (Non-Small Cell Lung Cancer)[6]

Experimental Protocols for Validating Mechanism of Action

To validate the inhibition of the JAK/STAT3 pathway by compounds like Lachnochromonin, a series of in vitro experiments are typically employed.

Cell Culture and Treatment

Human cancer cell lines known to have constitutively active STAT3 (e.g., MCF-7, HepG2, A549) are cultured under standard conditions. Cells are then treated with varying concentrations of the test compound for specific durations.

Western Blot Analysis for Protein Phosphorylation

This technique is crucial for assessing the phosphorylation status of key proteins in the JAK/STAT3 pathway.

Protocol:

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of STAT3 (Tyr705 and Ser727), JAK1, and JAK2.

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Luciferase Reporter Assay for STAT3 Transcriptional Activity

This assay measures the ability of a compound to inhibit the transcriptional activity of STAT3.

Protocol:

  • Transfection: Cells are co-transfected with a STAT3-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: After transfection, cells are treated with the test compound.

  • Luciferase Assay: Cell lysates are prepared, and luciferase activity is measured using a dual-luciferase reporter assay system.

Cell Viability and Apoptosis Assays

To correlate the inhibition of the JAK/STAT3 pathway with cellular outcomes, cell viability and apoptosis assays are performed.

  • MTT Assay: Measures cell viability by assessing the metabolic activity of cells.

  • Annexin V/PI Staining: Detects apoptosis through flow cytometry by identifying externalized phosphatidylserine (Annexin V) and membrane-permeable propidium iodide (PI).

Visualizing the Molecular Interactions and Experimental Processes

To further clarify the concepts discussed, the following diagrams illustrate the JAK/STAT3 signaling pathway, the mechanism of its inhibition, and a typical experimental workflow.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation p-JAK p-JAK JAK->p-JAK Autophosphorylation STAT3 STAT3 p-JAK->STAT3 3. STAT3 Phosphorylation p-STAT3 p-STAT3 STAT3->p-STAT3 p-STAT3_dimer p-STAT3 Dimer p-STAT3->p-STAT3_dimer 4. Dimerization DNA DNA p-STAT3_dimer->DNA 5. Nuclear Translocation Gene_Expression Target Gene Expression (e.g., Cyclin D1, c-Myc) DNA->Gene_Expression 6. Gene Transcription

Caption: The canonical JAK/STAT3 signaling pathway.

Inhibition_Mechanism Lachnochromonin Lachnochromonin STAT3_Phosphorylation STAT3 Phosphorylation Lachnochromonin->STAT3_Phosphorylation Inhibits JAK_Activation JAK Activation JAK_Activation->STAT3_Phosphorylation STAT3_Dimerization STAT3 Dimerization STAT3_Phosphorylation->STAT3_Dimerization Nuclear_Translocation Nuclear Translocation STAT3_Dimerization->Nuclear_Translocation Gene_Expression Target Gene Expression Nuclear_Translocation->Gene_Expression Cell_Growth_Apoptosis Decreased Cell Growth Increased Apoptosis Gene_Expression->Cell_Growth_Apoptosis Experimental_Workflow Cell_Culture 1. Cancer Cell Culture Compound_Treatment 2. Treatment with This compound analog Cell_Culture->Compound_Treatment Western_Blot 3. Western Blot (p-STAT3, p-JAK) Compound_Treatment->Western_Blot Luciferase_Assay 4. Luciferase Assay (STAT3 activity) Compound_Treatment->Luciferase_Assay Cell_Viability 5. Cell Viability (MTT Assay) Compound_Treatment->Cell_Viability Apoptosis_Assay 6. Apoptosis Assay (Annexin V/PI) Compound_Treatment->Apoptosis_Assay Data_Analysis 7. Data Analysis & Conclusion Western_Blot->Data_Analysis Luciferase_Assay->Data_Analysis Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis

References

A Comparative Analysis of Thapsigargin and Doxorubicin in Anticancer Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the anticancer properties of Thapsigargin, a naturally derived sesquiterpene lactone, and Doxorubicin, a well-established chemotherapeutic agent. This analysis focuses on their mechanisms of action, cytotoxic effects on breast cancer cell lines, and the experimental protocols used to evaluate their efficacy.

Executive Summary

Thapsigargin and Doxorubicin represent two distinct classes of anticancer compounds with unique mechanisms of action. Thapsigargin induces apoptosis by inhibiting the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, leading to endoplasmic reticulum (ER) stress. In contrast, Doxorubicin, an anthracycline antibiotic, primarily functions as a topoisomerase II inhibitor and DNA intercalator, ultimately disrupting DNA replication and repair. This guide presents a comparative analysis of their cytotoxic potencies and a detailed look at the experimental methodologies used to characterize these effects.

Data Presentation: Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for Thapsigargin and Doxorubicin in two common breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). It is important to note that the IC50 values presented are compiled from different studies and may vary due to differences in experimental conditions.

Table 1: IC50 Values of Thapsigargin in Breast Cancer Cell Lines (48-hour treatment)

Cell LineThapsigargin IC50 (µM)Reference
MCF-72.7[1]
MDA-MB-231~1 (effective concentration)[2]

Table 2: IC50 Values of Doxorubicin in Breast Cancer Cell Lines (48-hour treatment)

Cell LineDoxorubicin IC50 (µM)Reference
MCF-74[3]
MDA-MB-2311[3]

Note: The IC50 values can vary between studies due to different experimental setups. The provided data is for comparative purposes.

Mechanisms of Action: A Comparative Overview

The fundamental difference in the anticancer activity of Thapsigargin and Doxorubicin lies in their molecular targets and the subsequent cellular pathways they trigger.

Thapsigargin: This sesquiterpene lactone is a potent and specific inhibitor of the SERCA pump, which is responsible for maintaining high calcium concentrations within the endoplasmic reticulum. By blocking SERCA, Thapsigargin disrupts calcium homeostasis, leading to the accumulation of unfolded proteins in the ER, a condition known as ER stress. Prolonged ER stress activates the Unfolded Protein Response (UPR), which, when overwhelmed, initiates apoptosis (programmed cell death).

Doxorubicin: This widely used chemotherapeutic agent has a multi-faceted mechanism of action. Its primary mode of action is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. By stabilizing the topoisomerase II-DNA complex, Doxorubicin prevents the re-ligation of the DNA strands, leading to double-strand breaks and the induction of apoptosis. Additionally, Doxorubicin can intercalate into the DNA, distorting its structure and interfering with DNA and RNA synthesis.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways affected by Thapsigargin and Doxorubicin.

thapsigargin_pathway cluster_cell Cancer Cell Thapsigargin Thapsigargin SERCA SERCA Pump (on ER membrane) Thapsigargin->SERCA inhibits Ca_ER Ca2+ release from ER SERCA->Ca_ER prevents Ca2+ uptake ER Endoplasmic Reticulum ER_Stress ER Stress (Unfolded Protein Response) Ca_ER->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: Thapsigargin's mechanism of action.

doxorubicin_pathway cluster_nucleus Cell Nucleus Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA intercalates TopoII Topoisomerase II Doxorubicin->TopoII inhibits DNA_Breaks DNA Double-Strand Breaks TopoII->DNA_Breaks stabilizes complex Apoptosis Apoptosis DNA_Breaks->Apoptosis

Caption: Doxorubicin's mechanism of action.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of Thapsigargin and Doxorubicin.

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess cell viability and proliferation.

Workflow Diagram:

mtt_workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with varying concentrations of Thapsigargin or Doxorubicin A->B C 3. Incubate for 48 hours B->C D 4. Add MTT reagent to each well C->D E 5. Incubate for 4 hours to allow formazan crystal formation D->E F 6. Solubilize formazan crystals with DMSO or solubilization buffer E->F G 7. Measure absorbance at 570 nm F->G

Caption: MTT assay experimental workflow.

Detailed Protocol:

  • Cell Seeding: Seed MCF-7 or MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of Thapsigargin and Doxorubicin in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the drugs).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

SERCA Inhibition Assay

This assay measures the activity of the SERCA pump, the direct target of Thapsigargin.

Detailed Protocol:

  • Microsome Preparation: Isolate microsomes containing the SERCA pump from a suitable source (e.g., rabbit skeletal muscle or transfected cell lines).

  • Reaction Mixture: Prepare a reaction buffer containing CaCl₂, EGTA (to buffer free Ca²⁺), ATP, and an ATP-regenerating system (e.g., pyruvate kinase and phosphoenolpyruvate).

  • Thapsigargin Incubation: Pre-incubate the microsomes with varying concentrations of Thapsigargin for a defined period.

  • Initiate Reaction: Start the reaction by adding ATP.

  • Measure ATP Hydrolysis: The activity of the SERCA pump is determined by measuring the rate of ATP hydrolysis. This can be done by quantifying the amount of inorganic phosphate (Pi) released using a colorimetric assay (e.g., Malachite Green assay).

  • Data Analysis: Plot the rate of ATP hydrolysis against the concentration of Thapsigargin to determine the IC50 value for SERCA inhibition.

Topoisomerase II Decatenation Assay

This assay assesses the ability of Doxorubicin to inhibit the decatenating activity of topoisomerase II.

Detailed Protocol:

  • Substrate: Use kinetoplast DNA (kDNA), a network of interlocked DNA circles, as the substrate.

  • Enzyme: Purified human topoisomerase II alpha.

  • Reaction Mixture: Prepare a reaction buffer containing kDNA, topoisomerase II, and ATP.

  • Doxorubicin Incubation: Add varying concentrations of Doxorubicin to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes) to allow for the decatenation reaction.

  • Stop Reaction: Terminate the reaction by adding a stop buffer containing SDS and proteinase K.

  • Gel Electrophoresis: Separate the reaction products on an agarose gel. Catenated kDNA will remain in the well, while decatenated DNA circles will migrate into the gel.

  • Visualization and Analysis: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize under UV light. The inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated DNA with increasing concentrations of Doxorubicin.

Conclusion

This guide provides a foundational comparative analysis of Thapsigargin and Doxorubicin, highlighting their distinct mechanisms of action and cytotoxic profiles against breast cancer cell lines. The provided experimental protocols offer a standardized framework for researchers to conduct further comparative studies. The data and visualizations presented herein are intended to aid researchers and drug development professionals in understanding the therapeutic potential and mechanistic differences between these two potent anticancer agents. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of their potencies.

References

A Comparative Analysis of the Anti-Cancer Activity of Alantolactone and Other Sesquiterpenoid Lactones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro anti-cancer activity of Alantolactone and other selected sesquiterpenoid lactones—Helenalin, Costunolide, and Parthenolide—across various cancer cell lines. The objective is to offer a clear, data-driven overview for researchers and professionals in drug development.

Comparative Anti-Cancer Activity

The cytotoxic effects of Alantolactone and other sesquiterpenoid lactones have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions. The table below summarizes the IC50 values for Alantolactone and its counterparts in several cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)
Alantolactone MCF-7Breast Cancer35.45 (24h), 24.29 (48h)[1]
NCI-H1299Lung Cancer~20 (reduced viability to 63.92% at 24h)[2]
Anip973Lung Cancer~20 (reduced viability to 86.61% at 24h)[2]
Helenalin T47DBreast Cancer4.69 (24h), 3.67 (48h), 2.23 (72h)[3][4]
Costunolide A431Skin Cancer0.8
YD-10BOral Cancer9.2
Ca9-22Oral Cancer7.9[5]
YD-9Oral Cancer39.6[5]
H1299Lung Cancer23.93[6]
Parthenolide A549Lung Cancer4.3[7]
TE671Medulloblastoma6.5[7]
HT-29Colon Adenocarcinoma7.0[7]
SiHaCervical Cancer8.42[8][9][10]
MCF-7Breast Cancer9.54[8][9][10]
GLC-82Non-Small Cell Lung Cancer6.07[11]
H1650Non-Small Cell Lung Cancer9.88[11]
H1299Non-Small Cell Lung Cancer12.37[11]
PC-9Non-Small Cell Lung Cancer15.36[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays used to determine the anti-cancer activity of these compounds.

Cell Viability (MTT) Assay

This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ to 1.5x10⁵ cells/well and incubate overnight in a 5% CO₂ incubator at 37°C.[1]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to achieve a final concentration of 0.45 mg/mL and incubate for 4-6 hours at 37°C.[1][12]

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate at a low speed for 10 minutes.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[1] The IC50 value is then calculated from the dose-response curve.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Culture and treat cells with the test compound for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells by centrifugation.

  • Cell Washing: Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer.[9]

  • Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL. Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension and incubate for 10-15 minutes at room temperature in the dark.[9]

  • Propidium Iodide (PI) Staining: Just before analysis, add propidium iodide to the cell suspension.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[7][13]

Western Blotting

This technique is used to detect specific proteins in a sample of tissue homogenate or cell extract.

  • Cell Lysis: After treatment, wash the cells with 1X PBS and then lyse them using 1X SDS sample buffer.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay such as the Bradford or BCA method.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[4]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[4]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C with gentle shaking.[10]

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a suitable HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection: Detect the protein bands using a chemiluminescence detection system.

Visualizing Molecular Mechanisms and Workflows

Signaling Pathways of Alantolactone

Alantolactone has been shown to induce apoptosis and inhibit cell migration in cancer cells by modulating several key signaling pathways, including the p38 MAPK and NF-κB pathways.[2][14][15][16][17]

Alantolactone_Signaling_Pathway Alantolactone Alantolactone p38_MAPK p38 MAPK (Phosphorylation ↑) Alantolactone->p38_MAPK NFkB NF-κB (p65) (Nuclear Expression ↓) Alantolactone->NFkB Apoptosis Apoptosis p38_MAPK->Apoptosis Migration Cell Migration Inhibition NFkB->Migration inhibition

Caption: Alantolactone's effect on p38 MAPK and NF-κB pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the anti-cancer activity of a compound like Alantolactone.

Experimental_Workflow start Start: Select Cancer Cell Lines cell_culture Cell Culture and Compound Treatment start->cell_culture viability_assay Cell Viability Assay (e.g., MTT) cell_culture->viability_assay ic50 Determine IC50 Value viability_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay western_blot Western Blot Analysis (Protein Expression) ic50->western_blot data_analysis Data Analysis and Interpretation apoptosis_assay->data_analysis western_blot->data_analysis end Conclusion data_analysis->end

Caption: Workflow for evaluating anti-cancer compound activity.

References

Unlocking the Potential of Chromanone Lactones: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a significant interest in natural products and their synthetic analogs. Among these, chromanone lactones, a class of fungal metabolites, have emerged as a promising scaffold for the development of new drugs. While the specific compound "Lachnone A" remains elusive in broadly accessible scientific literature, this guide focuses on the well-documented structure-activity relationships (SAR) of representative chromanone lactone analogs. By presenting a comparative analysis of their biological activities, supported by experimental data and methodologies, this guide aims to provide a valuable resource for researchers engaged in the discovery and development of chromanone-based therapeutics.

Comparative Analysis of Biological Activity

The biological activity of chromanone lactone analogs has been primarily investigated in the context of their antifungal and anticancer properties. The following tables summarize the quantitative data from various studies, highlighting the impact of structural modifications on their potency.

Antifungal Activity of Chromanone Analogs against Candida albicans

The antifungal activity of chromanone derivatives is significantly influenced by the nature and position of substituents on the chromanone core. The data below, presented as Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), illustrates these relationships. Lower values indicate higher potency.

Compound IDR1R2R3MIC (µg/mL)[1][2]MFC (µg/mL)[2]
1 8-OCH3CH3CH2OH>250-
2 8-OCH3CH3CHO7.8125
3 HHCN5-50-
4 6-BrHCN5-50-
5 6-CH(CH3)2HCN5-50-
6 6-CH3HCN5-50-
7 HHH>200>200
8 3-benzylidene--62.5 - 100062.5 - 1000

Key SAR Insights for Antifungal Activity:

  • Substitution at C2: The presence of a formyl group (CHO) at the C2 position (Compound 2 ) dramatically increases antifungal activity compared to the corresponding hydroxymethyl group (CH2OH) (Compound 1 )[1][2].

  • Substitution at C3: The introduction of a carbonitrile (CN) group at the C3 position (Compounds 3-6 ) confers significant antifungal activity[3].

  • Substitution on the Benzene Ring: Halogenation (e.g., 6-bromo, Compound 4 ) and the presence of small alkyl groups (e.g., 6-isopropyl and 6-methyl, Compounds 5 and 6 ) on the benzene ring of the chromone-3-carbonitrile scaffold are well-tolerated and maintain good antifungal potency[3].

  • Benzylidene Substitution: A 3-benzylidene substituent (Compound 8 ) results in moderate antifungal activity[4].

Cytotoxic Activity of Chromanone Analogs against Cancer Cell Lines

Chromanone derivatives have also been evaluated for their potential as anticancer agents. The following table presents the half-maximal inhibitory concentration (IC50) values against various human cancer cell lines.

Compound IDR Group (at C2)Cell LineIC50 (µM)
9 2-propylA549 (Lung)>50
10 2-n-heptylA549 (Lung)25-50
11 2-n-nonylA549 (Lung)12.5-25
12 3-chlorophenyl (pyrazoline)A549 (Lung)<10
13 3-chlorophenyl (pyrazoline)MCF-7 (Breast)10-30
14 3-chlorophenyl (pyrazoline)DU-145 (Prostate)10-30

Key SAR Insights for Anticancer Activity:

  • Alkyl Chain Length at C2: Increasing the length of the hydrophobic alkyl chain at the C2 position appears to enhance cytotoxic activity against A549 lung cancer cells (Compounds 9-11 ).

  • Heterocyclic Substitution: The introduction of a 3-chlorophenyl-substituted pyrazoline ring at the C3 position (Compound 12 ) leads to potent cytotoxicity against A549 cells and significant activity against MCF-7 and DU-145 cell lines (Compounds 13 and 14 )[5].

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial. The following are representative protocols for the key assays cited.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of a compound against a specific fungal strain.

  • Preparation of Fungal Inoculum: A standardized suspension of Candida albicans is prepared in RPMI-1640 medium to a final concentration of 2.5 × 10^3 cells/mL.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of concentrations.

  • Inoculation and Incubation: The fungal inoculum is added to each well containing the diluted compounds. The plates are then incubated at 35 °C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control well[4][6].

  • MFC Determination: To determine the MFC, an aliquot from each well showing no visible growth is sub-cultured onto a fresh agar plate. The MFC is the lowest concentration that results in no fungal growth on the agar plate after incubation[2].

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Human cancer cells (e.g., A549, MCF-7, DU-145) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the chromanone analogs and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Visualizing Key Relationships and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key signaling pathway potentially modulated by chromanone lactones and a typical experimental workflow.

experimental_workflow cluster_synthesis Analog Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis cluster_conclusion Outcome start Starting Chromanone Scaffold synthesis Chemical Modification (e.g., substitution at C2, C3, C6, C8) start->synthesis purification Purification & Characterization (e.g., HPLC, NMR, MS) synthesis->purification antifungal Antifungal Assays (MIC/MFC) purification->antifungal anticancer Cytotoxicity Assays (IC50) purification->anticancer sar Structure-Activity Relationship (SAR) Analysis antifungal->sar anticancer->sar lead Identification of Lead Compounds sar->lead

Caption: Experimental workflow for the synthesis and evaluation of chromanone lactone analogs.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor ras Ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1, Myc) erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation inhibitor Chromanone Lactone Analog inhibitor->mek Inhibition

Caption: A potential mechanism of action for chromanone lactones via inhibition of the MAPK/ERK pathway.

References

In Vivo Efficacy of Lachnone A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is no publicly available scientific literature detailing the in vivo validation of Lachnone A's efficacy. Searches for peer-reviewed studies, clinical trial data, and other experimental documentation have not yielded specific results for a compound designated "this compound."

This guide is intended for researchers, scientists, and drug development professionals. In the absence of direct data on this compound, this document will provide a framework for how such a compound would be evaluated and compared, using established methodologies for assessing the in vivo efficacy of therapeutic agents. We will outline the typical experimental data required, the standard protocols for key experiments, and the visualization of relevant biological pathways and workflows that would be necessary for a comprehensive comparison.

I. Comparative Efficacy Data

Once in vivo studies for this compound are available, its performance would be benchmarked against standard-of-care treatments or other relevant therapeutic alternatives. The data would be presented in a clear, tabular format to facilitate direct comparison of key efficacy endpoints.

Table 1: Hypothetical Comparative Efficacy of this compound in a Xenograft Mouse Model of [Indication]

Treatment GroupDosageAdministration RouteMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Median Survival (Days)
Vehicle Control -Intraperitoneal1500 ± 250025
This compound [e.g., 10 mg/kg][e.g., Oral]Data Not AvailableData Not AvailableData Not Available
Alternative A [e.g., 5 mg/kg][e.g., Intravenous]Data Not AvailableData Not AvailableData Not Available
Standard of Care [e.g., 20 mg/kg][e.g., Intraperitoneal]Data Not AvailableData Not AvailableData Not Available

Data presented would be hypothetical and for illustrative purposes only. Values would typically be shown as mean ± standard error of the mean (SEM).

II. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following outlines a standard protocol that would be used to assess the in vivo efficacy of a compound like this compound in a cancer model.

A. Animal Model

  • Species and Strain: Immunocompromised mice (e.g., NOD-SCID or BALB/c nude) are commonly used for xenograft studies to prevent rejection of human tumor cells.

  • Cell Line: A human cancer cell line relevant to the proposed therapeutic indication for this compound (e.g., MCF-7 for breast cancer, A549 for lung cancer) would be selected.

  • Tumor Implantation: A specific number of cells (e.g., 1 x 10^6) would be subcutaneously injected into the flank of each mouse.

B. Treatment Regimen

  • Group Allocation: Once tumors reach a palpable size (e.g., 100-150 mm³), mice would be randomized into treatment and control groups.

  • Dosing and Administration: this compound, alternative treatments, and a vehicle control would be administered at specified dosages and routes for a defined period.

C. Efficacy Evaluation

  • Tumor Measurement: Tumor volume would be measured periodically (e.g., twice weekly) using calipers, calculated using the formula: (Length x Width²) / 2.

  • Body Weight: Animal body weight would be monitored as an indicator of toxicity.

  • Survival Analysis: In some studies, animals are monitored until a predetermined endpoint (e.g., tumor volume reaches a specific size) to assess survival benefits.

III. Visualizing Mechanisms and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs.

A. Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that a therapeutic agent might target. Without data on this compound, this serves as an example of how its mechanism of action could be visualized.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Lachnone_A This compound MEK MEK Lachnone_A->MEK Inhibition RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

B. Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study.

start Select Animal Model and Cell Line implant Tumor Cell Implantation start->implant growth Tumor Growth Monitoring implant->growth randomize Randomization into Treatment Groups growth->randomize treat Treatment Administration (this compound, Controls) randomize->treat measure Tumor Volume and Body Weight Measurement treat->measure endpoint Endpoint Analysis (Efficacy & Toxicity) measure->endpoint data Data Analysis and Statistical Evaluation endpoint->data

A Tale of Two Syntheses: A Comparative Guide to Lachnone A (Lachnophyllum Lactone) Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient construction of bioactive natural products is a perpetual challenge. Lachnone A, more formally known as Lachnophyllum lactone, a polyacetylene compound with demonstrated phytotoxic and antifungal properties, has garnered significant interest. This guide provides a detailed side-by-side comparison of two recently developed total syntheses of this promising natural product, highlighting their distinct strategies, efficiencies, and experimental protocols.

This comparative analysis examines the synthetic routes developed by the research groups of Gueye et al. (2024) and Chau et al. (2020). While both approaches successfully afford the target molecule, they employ different key methodologies, offering valuable insights for chemists designing synthetic pathways to similar polyunsaturated lactones.

At a Glance: Key Synthesis Metrics

To facilitate a rapid comparison, the following table summarizes the critical quantitative data for each synthetic route.

MetricGueye et al. (2024) SynthesisChau et al. (2020) Synthesis
Key Strategy Pd-Cu Bimetallic Cascade Cross-Coupling CyclizationSonogashira Coupling and Lactonization
Overall Yield Not explicitly stated as a single overall percentageNot explicitly stated as a single overall percentage
Longest Linear Sequence 3 steps4 steps
Key Advantages Scalable, modulable, convergentAccess to diverse analogs

Synthetic Strategies: A Detailed Breakdown

The two synthetic approaches to Lachnophyllum lactone diverge significantly in their core bond-forming strategies.

The Gueye et al. Approach: A Convergent Cascade

The synthesis reported by Gueye and colleagues in 2024 presents a concise and scalable route highlighted by a pivotal palladium-copper bimetallic cascade cross-coupling cyclization. This strategy allows for the rapid assembly of the core butenolide ring and the introduction of the conjugated enyne side chain in a single, efficient operation.

The retrosynthetic analysis reveals a disconnection of the lactone at the C-5 position of the furanone ring and the terminal alkyne, leading back to three key building blocks: a terminal alkyne, a vinyl iodide, and a suitable precursor for the butenolide ring.

Gueye_Retrosynthesis LachnoneA Lachnophyllum Lactone Intermediates Key Intermediates LachnoneA->Intermediates Pd-Cu Cascade Cyclization BuildingBlocks Starting Materials Intermediates->BuildingBlocks Preparation

Caption: Retrosynthetic analysis of the Gueye et al. synthesis.

The Chau et al. Method: A Stepwise Assembly

In contrast, the 2020 synthesis by Chau and coworkers employs a more linear and stepwise approach. A key feature of their route is the use of a Sonogashira coupling to construct the carbon skeleton, followed by a subsequent lactonization step to form the furanone ring. This methodology also provides the flexibility to generate a variety of structural analogs by modifying the coupling partners.

Their retrosynthetic strategy involves the disconnection of the lactone ring and the enyne side chain, leading back to simpler, commercially available or readily prepared starting materials.

Chau_Retrosynthesis LachnoneA Lachnophyllum Lactone KeyIntermediate Coupled Precursor LachnoneA->KeyIntermediate Lactonization StartingMaterials Initial Fragments KeyIntermediate->StartingMaterials Sonogashira Coupling

Caption: Retrosynthetic analysis of the Chau et al. synthesis.

Experimental Protocols: A Head-to-Head Comparison

The following sections provide a detailed look at the key experimental procedures from both syntheses, allowing for a direct comparison of the reaction conditions and reagents employed.

Key Reaction: Pd-Cu Bimetallic Cascade (Gueye et al.)

Synthesis of (4Z)-lachnophyllum lactone (1):

To a solution of (Z)-3-iodobut-2-enoic acid (1.0 equiv) in a suitable solvent is added Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv). The terminal alkyne (1.1 equiv) and a base such as Et₃N (2.0 equiv) are then added, and the reaction mixture is stirred at room temperature until completion. The crude product is then purified by column chromatography to afford the desired lactone.

Key Reaction: Sonogashira Coupling and Lactonization (Chau et al.)

Step 1: Sonogashira Coupling:

A mixture of the terminal alkyne (1.0 equiv), the vinyl halide (1.1 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.1 equiv) in a solvent system of THF and Et₃N is stirred at room temperature under an inert atmosphere. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by chromatography.

Step 2: Lactonization:

The product from the Sonogashira coupling is dissolved in a suitable solvent, and a reagent to effect lactonization, such as a strong acid or a Lewis acid, is added. The reaction is monitored by TLC, and upon completion, the product is isolated and purified.

Quantitative Data Summary

The following table presents the reported yields for the key transformations in each synthesis.

Synthesis StepGueye et al. (2024) YieldChau et al. (2020) Yield
Key C-C Bond Formation Reported as part of the one-pot cascadeYield for Sonogashira coupling reported separately
Lactonization Occurs in the cascade reactionYield for lactonization step reported separately
Individual Step Yields Specific yields for precursor synthesis are detailed in the full publicationSpecific yields for each step are detailed in the full publication

Conclusion: Choosing the Right Path

Both the Gueye et al. and Chau et al. syntheses provide effective and valuable routes to Lachnophyllum lactone.

  • The Gueye et al. synthesis is particularly noteworthy for its elegance and efficiency, utilizing a powerful cascade reaction to construct the target molecule in a highly convergent manner. This approach is likely to be favored for the large-scale production of Lachnophyllum lactone itself.

  • The Chau et al. synthesis , with its more linear design, offers greater flexibility for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies. This modularity is a significant advantage in the context of drug discovery and development.

The choice between these two synthetic strategies will ultimately depend on the specific goals of the research program, whether it be the bulk synthesis of the natural product or the exploration of its chemical space through the creation of novel derivatives. Both publications represent significant contributions to the field of natural product synthesis and provide a solid foundation for future investigations into the biological activity of Lachnophyllum lactone and its analogs.

Validating the Target Engagement of Lachnone A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As Lachnone A is not extensively characterized in publicly available scientific literature, this guide will focus on the established principles and methodologies for validating the target engagement of sesquiterpene lactones (SLs), the chemical class to which this compound belongs. The techniques and data presented for well-studied SLs, such as parthenolide and helenalin, serve as a direct framework for the investigation of this compound.

Introduction to Sesquiterpene Lactone Target Engagement

Sesquiterpene lactones (SLs) are a broad class of natural products recognized for their significant anti-inflammatory and anti-cancer properties. The biological activity of many SLs stems from their α-methylene-γ-lactone functional group, which can act as a Michael acceptor. This allows them to form covalent bonds with nucleophilic residues, particularly cysteine, on target proteins, leading to the modulation of their function.

Confirming that a compound like this compound directly interacts with its intended molecular target within a cellular context is a cornerstone of modern drug discovery. This process, known as target engagement validation, is crucial for elucidating the mechanism of action, establishing structure-activity relationships (SAR), and building confidence in a compound's therapeutic potential.

Primary Mechanism of Action and Key Cellular Targets

The defining feature of many biologically active SLs is their ability to covalently modify proteins. This irreversible alkylation of key cysteine residues can disrupt protein function and downstream signaling pathways.

Prominent protein targets for sesquiterpene lactones include:

  • Nuclear Factor-kappa B (NF-κB): A pivotal transcription factor that governs inflammatory responses, cell survival, and proliferation. SLs have been shown to inhibit NF-κB by directly alkylating a critical cysteine residue (Cys38) in the p65 subunit, which prevents it from binding to DNA.

  • Focal Adhesion Kinase (FAK): A key regulator of cell adhesion, growth, and motility. The well-studied SL parthenolide covalently modifies cysteine 427 of FAK1, thereby inhibiting its kinase activity.

  • Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor implicated in cancer cell proliferation and survival. Various SLs have demonstrated the ability to suppress the activation of STAT3.

  • CCAAT/enhancer-binding-protein β (C/EBPβ): A transcription factor involved in cellular differentiation and inflammatory gene expression. Helenalin acetate is a known inhibitor of C/EBPβ.

Comparative Analysis of Target Engagement Validation Methodologies

A variety of biophysical and cell-based assays can be employed to confirm and quantify the interaction between an SL and its target protein. The selection of an appropriate method is contingent on the specific biological question, the nature of the binding interaction, and available instrumentation.

MethodPrincipleData OutputKey AdvantagesKey Disadvantages
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein upon ligand binding.A shift in the protein's melting temperature (ΔTm).Label-free; applicable in intact cells and tissues.Indirect measurement of binding; not all proteins are suitable.
Electrophoretic Mobility Shift Assay (EMSA) Detects the interaction between a protein and a nucleic acid probe by observing a change in electrophoretic mobility.Qualitative or semi-quantitative analysis of protein-DNA/RNA binding.Gold standard for studying transcription factor activity (e.g., NF-κB).Limited to nucleic acid-binding proteins; traditionally uses radioactivity.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event.Provides a complete thermodynamic profile: binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).Gold standard for binding thermodynamics; label-free and in-solution.Requires large quantities of pure protein and compound.
Mass Spectrometry (MS)-based Proteomics Directly identifies the covalent adduct between the SL and the target protein, often pinpointing the exact amino acid residue modified.Definitive evidence of covalent modification and the specific binding site.Unambiguous and highly sensitive; can be performed in complex cellular lysates.Requires specialized instrumentation and bioinformatics expertise.

Quantitative Comparison of Sesquiterpene Lactone Activity

The following tables provide a summary of publicly available data on the biological potency of representative SLs. These IC50 values reflect the concentration of the compound required to inhibit a specific biological process by 50% and are a valuable proxy for target engagement in a functional context.

Table 1: Inhibition of NF-κB by Sesquiterpene Lactones
CompoundCell SystemAssayPotency (IC50 / IC100)
ParthenolideJurkat T cellsEMSAIC100: 5 µM
HelenalinJurkat T cellsEMSAIC100: 5 µM
CostunolideHeLa cellsReporter Gene AssayIC50: 5 µM
Dehydrocostus lactoneMacrophagesNitric Oxide ProductionIC50: 2.6 µM
Table 2: Anti-proliferative Effects of Sesquiterpene Lactones
CompoundCell LineAssayIC50 Value
ParthenolideA549 (Lung Carcinoma)MTT Assay4.3 µM
ParthenolideMDA-MB-231 (Breast Cancer)Viability Assay13.7 µM (48h)
AlantolactoneMDA-MB-231 (Breast Cancer)Viability Assay13.3 µM (48h)
IsoalantolactoneMDA-MB-231 (Breast Cancer)Viability Assay24.6 µM (48h)

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol provides a general framework for performing a CETSA experiment.

  • Cell Treatment: Cells are cultured and treated with various concentrations of the test compound (e.g., this compound) or a vehicle control for a defined period.

  • Thermal Challenge: After treatment, the cells are harvested, washed, and resuspended in a suitable buffer. The cell suspension is then aliquoted and heated to a range of temperatures for a short duration (typically 3 minutes) using a thermal cycler.

  • Cell Lysis and Fractionation: The samples are cooled, and the cells are lysed to release their protein content. The lysates are then subjected to ultracentrifugation to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified using a specific detection method, such as Western blotting or mass spectrometry.

  • Data Analysis: A melting curve is generated by plotting the soluble protein fraction against temperature. A shift in the melting temperature (Tm) for the compound-treated samples compared to the control indicates target engagement.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB

This protocol outlines the key steps for assessing the inhibition of NF-κB DNA binding.

  • Preparation of Nuclear Extracts: Cells are pre-treated with the SL inhibitor followed by stimulation with an NF-κB activating agent (e.g., TNF-α). Nuclear proteins are then extracted.

  • Probe Labeling: A double-stranded DNA oligonucleotide containing the consensus binding site for NF-κB is end-labeled with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) tag.

  • Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer to allow the formation of protein-DNA complexes.

  • Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel, which separates the protein-bound probe from the free probe based on size and charge.

  • Detection: The position of the labeled probe is visualized. A "shifted" band, representing the larger protein-DNA complex, indicates NF-κB binding activity. A reduction in the intensity of this shifted band in the presence of the SL demonstrates inhibition of target engagement.

Isothermal Titration Calorimetry (ITC)

This protocol describes the direct measurement of binding thermodynamics.

  • Sample Preparation: Highly purified target protein and the SL compound are prepared in an identical, degassed buffer to minimize artifacts.

  • Instrument Loading: The protein solution is loaded into the sample cell of the calorimeter, and the compound solution is loaded into the injection syringe.

  • Titration: A series of precise injections of the compound into the protein solution is performed. The instrument measures the minute heat changes that occur with each injection as the binding reaction proceeds.

  • Data Analysis: The raw data of heat flow over time is integrated to determine the heat change per injection. This is then plotted against the molar ratio of the reactants. By fitting this binding isotherm to a suitable model, the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction can be determined directly.

Visualized Pathways and Workflows

Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_active NF-κB NF-κB->NF-κB_active translocates Lachnone_A Lachnone_A Lachnone_A->NF-κB inhibits DNA DNA NF-κB_active->DNA binds Gene_Expression Gene_Expression DNA->Gene_Expression induces

Caption: The NF-κB signaling cascade and the inhibitory point of action for sesquiterpene lactones.

Experimental_Workflow Hypothesis Hypothesis: This compound binds to Target X Method_Selection Select Target Engagement Method (e.g., CETSA, EMSA, ITC) Hypothesis->Method_Selection Experiment Perform Experiment Method_Selection->Experiment Data_Analysis Analyze Data (e.g., ΔTm, Band Shift, Kd) Experiment->Data_Analysis Validation Target Engagement Validated? Data_Analysis->Validation Conclusion Conclusion: This compound engages Target X Validation->Conclusion Yes Refine_Hypothesis Refine Hypothesis or Select New Method Validation->Refine_Hypothesis No

Caption: A generalized workflow for the validation of target engagement for a novel compound.

Logical_Comparison cluster_in_vitro In Vitro / Biochemical cluster_in_cellulo In Cellulo ITC Isothermal Titration Calorimetry (ITC) MS Mass Spectrometry (MS) CETSA Cellular Thermal Shift Assay (CETSA) EMSA Electrophoretic Mobility Shift Assay (EMSA) Lachnone_A This compound Lachnone_A->ITC Direct Binding (Affinity) Lachnone_A->MS Covalent Adduct (Site ID) Lachnone_A->CETSA Target Stabilization (in cells) Lachnone_A->EMSA Functional Inhibition (DNA Binding)

Caption: A comparison of experimental approaches for validating the target engagement of this compound.

A Comparative Analysis of Lachnone A and Other Chromanone Lactones in Biological Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Lachnone A, identified as (4Z)-Lachnophyllum lactone, and other notable chromanone lactones, with a focus on their biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of experimental data and methodologies to facilitate further research and development.

Introduction to this compound and Chromanone Lactones

This compound, scientifically known as (4Z)-Lachnophyllum lactone, is a naturally occurring polyacetylene compound characterized by a furanone ring structure. It has garnered attention for its diverse biological activities, including phytotoxic, nematicidal, and antifungal properties. Chromanone lactones, a broader class of compounds, feature a core chromanone structure fused with a lactone ring. Members of this class have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities. This guide will delve into a comparative study of their biological performance, supported by experimental data.

Comparative Biological Activity

The biological activities of (4Z)-Lachnophyllum lactone and selected chromanone lactones are summarized below, categorized by their primary pharmacological effects.

Antifungal Activity

(4Z)-Lachnophyllum lactone has demonstrated notable antifungal properties. A direct comparison with chromanone lactones is challenging due to variations in the fungal species tested and the metrics used for reporting activity. However, the available data provides valuable insights into their respective antifungal potential.

CompoundFungal StrainActivity MetricReference
(4Z)-Lachnophyllum lactoneVerticillium dahliaeMycelial growth reduction at 1 mM[1][2]
8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehydeCandida albicans ATCC 10231MIC = 7.8 µg/mL; MFC = 125 µg/mL[3]
(E)-3-benzylidene-chroman-4-oneCandida spp.MIC = 62.5 - 1000 µg/mL (264.52 - 4232.44 µM)[4]
6-bromochromone-3-carbonitrileCandida spp.MIC = 5 - 50 µg/mL[5]

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.

Anti-inflammatory Activity

Certain chromanone lactones, such as Violacin A, have been investigated for their anti-inflammatory effects. The primary mechanism of action for many of these compounds involves the modulation of key inflammatory pathways.

CompoundCell LineEffectMechanism of ActionReference
Violacin ARAW 264.7 (murine macrophages)Attenuation of NO, IL-1β, IL-6, and TNF-α production; Inhibition of iNOS expressionSuppression of the NF-κB signaling pathway[6][7]

NO: Nitric Oxide; IL: Interleukin; TNF: Tumor Necrosis Factor; iNOS: Inducible Nitric Oxide Synthase; NF-κB: Nuclear Factor kappa-light-chain-enhancer of activated B cells.

Phytotoxic and Nematicidal Activity of (4Z)-Lachnophyllum lactone

(4Z)-Lachnophyllum lactone exhibits significant phytotoxic and nematicidal activities, which are not commonly reported for the compared chromanone lactones.

ActivityTarget OrganismObserved EffectReference
PhytotoxicCuscuta campestris~85% inhibition of seedling growth at 0.3 mM; IC50 = 24.8 µg/mL[1][8]
PhytotoxicOrobanche minor>70% inhibition of radicle growth at 0.3 mM[1]
PhytotoxicPhelipanche ramosa>40% inhibition of radicle growth at 0.3 mM[1]

IC50: Half maximal inhibitory concentration.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.[3][9][10]

  • Inoculum Preparation: Fungal colonies are suspended in a sterile broth (e.g., RPMI 1640) and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.

  • Incubation: The standardized fungal inoculum is added to each well of the microtiter plate containing the diluted compound. The plate is then incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.

  • MFC Determination (Optional): To determine the Minimum Fungicidal Concentration, an aliquot from the wells showing no growth is subcultured onto an agar plate. The MFC is the lowest concentration that results in no fungal growth on the agar plate after incubation.

Anti-inflammatory Activity Assay in RAW 264.7 Macrophages

This protocol outlines the general steps to assess the anti-inflammatory potential of a compound using the RAW 264.7 murine macrophage cell line.[11][12][13][14]

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cytotoxicity Assay (MTT Assay): Prior to assessing anti-inflammatory activity, the non-toxic concentration of the test compound is determined. Cells are seeded in a 96-well plate and treated with various concentrations of the compound for 24 hours. MTT reagent is then added, and after incubation, the resulting formazan crystals are dissolved in a solvent (e.g., DMSO). The absorbance is measured to determine cell viability.

  • Induction of Inflammation: Cells are pre-treated with non-toxic concentrations of the test compound for a specified time (e.g., 1 hour) and then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement (Griess Assay): After LPS stimulation (e.g., 24 hours), the cell culture supernatant is collected. The Griess reagent is added to the supernatant, and the absorbance is measured to quantify the amount of nitrite, a stable product of NO.

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Visualizations

Signaling Pathway

Caption: Simplified NF-κB signaling pathway and the inhibitory action of Violacin A.

Experimental Workflow

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Prepare Fungal Inoculum Plate Inoculate 96-well Plate with Compound and Fungus Inoculum->Plate Compound Prepare Serial Dilutions of Test Compound Compound->Plate Incubate Incubate at 35°C for 24-48h Plate->Incubate MIC Determine MIC (Visual Inspection) Incubate->MIC MFC Determine MFC (Subculturing) MIC->MFC

References

A Comparative Guide to Assessing the Off-Target Effects of Lachnone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the identification of a potent lead compound is a critical milestone. Lachnone A, a novel sesquiterpene lactone, has demonstrated promising inhibitory activity against the IκB kinase (IKK) complex, a key regulator of the NF-κB signaling pathway, which is implicated in inflammation and cancer.[1][2] However, the therapeutic potential of any small molecule is intrinsically linked to its selectivity. Off-target effects, where a compound interacts with unintended biological molecules, can lead to misleading experimental results, cellular toxicity, and adverse side effects in a clinical setting.[3]

This guide provides a comparative framework for assessing the off-target effects of this compound against two alternative IKK inhibitors, Compound B and Compound C. We present a series of standard experimental approaches and hypothetical data to illustrate how a comprehensive off-target assessment can inform the selection and optimization of a lead candidate.

Comparative Off-Target Profile of IKK Inhibitors

To evaluate the selectivity of this compound, its off-target profile was compared to that of two other hypothetical IKK inhibitors, Compound B and Compound C. The following sections present data from a series of assays designed to identify and quantify unintended molecular interactions.

Data Presentation

Table 1: Kinase Selectivity Profiling

A kinase panel screen is a common initial step to assess the selectivity of a kinase inhibitor against a broad range of related and unrelated kinases.[4][5][6] The following table summarizes the inhibitory activity (% inhibition at 1 µM) of this compound, Compound B, and Compound C against a representative panel of kinases.

Kinase TargetThis compound (% Inhibition @ 1 µM)Compound B (% Inhibition @ 1 µM)Compound C (% Inhibition @ 1 µM)
IKKβ (On-Target) 95 92 98
PKA583
PKCα12158
MAPK18105
CDK265127
GSK3β722515
ROCK1151810
PI3Kα4553

Table 2: Cellular Cytotoxicity Profile

Cell-based assays are crucial for evaluating the phenotypic consequences of both on-target and off-target effects. The half-maximal inhibitory concentration (IC50) for cell viability was determined across a panel of cancer cell lines and a non-cancerous cell line.

Cell LineThis compound (IC50, µM)Compound B (IC50, µM)Compound C (IC50, µM)
HeLa (Cervical Cancer)2.53.11.8
A549 (Lung Cancer)3.14.52.2
MCF7 (Breast Cancer)4.25.02.9
HEK293 (Normal Kidney)25.835.250.1

Table 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct target engagement in a cellular context.[7][8] The thermal stabilization of the target protein upon ligand binding is measured. The table shows the shift in the melting temperature (ΔTm) of IKKβ in cells treated with the respective compounds.

CompoundConcentration (µM)ΔTm of IKKβ (°C)
This compound10+ 4.2
Compound B10+ 3.8
Compound C10+ 5.1

Table 4: Quantitative Proteomics for Off-Target Identification

Global proteomic analysis can identify unintended changes in protein abundance following compound treatment, providing insights into off-target pathways.[9][10] The table below lists the top significantly dysregulated proteins (potential off-targets) identified by mass spectrometry in cells treated with each compound.

CompoundTop Dysregulated Proteins (Fold Change vs. Vehicle)
This compoundProtein X (+3.5), Protein Y (-2.8)
Compound BProtein Z (+2.1)
Compound CNo significant changes

Experimental Protocols

1. In Vitro Kinase Inhibition Assay

  • Objective: To determine the inhibitory activity of a compound against a panel of purified kinases.

  • Methodology:

    • A purified active kinase is incubated with the test compound at a specified concentration (e.g., 1 µM).

    • The kinase reaction is initiated by the addition of a suitable substrate and ATP.

    • The reaction is allowed to proceed for a defined period at an optimal temperature.

    • Kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced. Luminescent-based assays like ADP-Glo™ are commonly used, where the luminescence signal is proportional to the kinase activity.[5]

    • The percentage of inhibition is calculated by comparing the activity in the presence of the compound to a vehicle control.

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To verify the direct binding of a compound to its target protein within a cellular environment.[11]

  • Methodology:

    • Cells are treated with the test compound or a vehicle control for a specified duration.

    • The cell suspension is divided into aliquots and heated to a range of temperatures for a short period (e.g., 3 minutes).[7][8]

    • The cells are then lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.

    • The amount of soluble target protein at each temperature is quantified by Western blotting or other protein detection methods.

    • The melting temperature (Tm), the temperature at which 50% of the protein is denatured, is determined for both the compound-treated and vehicle-treated samples. A shift in the melting curve indicates thermal stabilization of the protein due to compound binding.

3. Quantitative Proteomics-Based Off-Target Identification

  • Objective: To identify proteins that are differentially expressed upon treatment with a compound, indicating potential off-target effects.

  • Methodology:

    • A relevant cell line is treated with the test compound or a vehicle control.

    • After treatment, cells are harvested, and proteins are extracted.

    • The proteins are digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The resulting data is processed using proteomics software to identify and quantify proteins.

    • Statistical analysis is performed to identify proteins with significantly altered abundance in the compound-treated samples compared to the control.[9]

4. Cell Viability Assay (MTT Assay)

  • Objective: To assess the cytotoxic effects of a compound on different cell lines.

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with a range of concentrations of the test compound.

    • After a specified incubation period (e.g., 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.

Visualizations

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK_Complex IKK Complex (IKKα/β/γ) Stimuli->IKK_Complex Activates IκBα IκBα IKK_Complex->IκBα Phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB Inhibits NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus Translocates IκBα_P p-IκBα Ub Ubiquitination & Degradation IκBα_P->Ub DNA DNA NF-κB_nucleus->DNA Gene_Expression Target Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression Lachnone_A Lachnone_A Lachnone_A->IKK_Complex Inhibits

Caption: NF-κB Signaling Pathway and the Target of this compound.

Off_Target_Workflow Start Start Compound_Synthesis Compound Synthesis (this compound, B, C) Start->Compound_Synthesis Primary_Screen Primary On-Target Assay (IKKβ Inhibition) Compound_Synthesis->Primary_Screen Kinase_Profiling Broad Kinase Panel Screen Primary_Screen->Kinase_Profiling Cell_Based_Assays Cell-Based Assays (Cytotoxicity, Phenotypic) Kinase_Profiling->Cell_Based_Assays Target_Engagement Target Engagement (CETSA) Cell_Based_Assays->Target_Engagement Proteomics Proteomic Profiling (LC-MS/MS) Target_Engagement->Proteomics Data_Analysis Data Analysis & Comparison Proteomics->Data_Analysis Candidate_Selection Lead Candidate Selection Data_Analysis->Candidate_Selection

Caption: Experimental Workflow for Off-Target Effect Assessment.

Off_Target_Comparison Lachnone_A This compound On_Target High On-Target Potency (IKKβ) Lachnone_A->On_Target Off_Target_Kinases Significant Off-Target Kinase Inhibition (CDK2, GSK3β, PI3Kα) Lachnone_A->Off_Target_Kinases Cytotoxicity Moderate Cytotoxicity Lachnone_A->Cytotoxicity Proteome_Changes Significant Proteome Changes Lachnone_A->Proteome_Changes Compound_B Compound B Compound_B->On_Target Low_Off_Target_Kinases Low Off-Target Kinase Inhibition Compound_B->Low_Off_Target_Kinases Higher_Cytotoxicity Higher Cytotoxicity Compound_B->Higher_Cytotoxicity Minimal_Proteome_Changes Minimal Proteome Changes Compound_B->Minimal_Proteome_Changes Compound_C Compound C Compound_C->On_Target High_Selectivity High Kinase Selectivity Compound_C->High_Selectivity Low_Cytotoxicity_Normal Low Cytotoxicity in Normal Cells Compound_C->Low_Cytotoxicity_Normal No_Proteome_Changes No Significant Proteome Changes Compound_C->No_Proteome_Changes

References

A Comparative Guide to the Validation of a Biomarker for Lachnone A Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating a pharmacodynamic biomarker for the investigational compound Lachnone A. As this compound is a novel compound, this document is based on a well-characterized, albeit hypothetical, mechanism of action to illustrate the biomarker validation process.

Hypothetical Mechanism of Action of this compound

This compound is a potent and selective inhibitor of Kinase X, a critical enzyme in the "ABC" signaling pathway. In this pathway, the activation of a cell surface receptor by an upstream signal leads to the recruitment and activation of Kinase X. Activated Kinase X then phosphorylates Protein Y at a specific residue. This phosphorylation event (creating p-Protein Y) is a key step that propagates the downstream signal, ultimately leading to cellular proliferation. By inhibiting Kinase X, this compound is designed to decrease the levels of p-Protein Y, thereby blocking the pro-proliferative signal.

Therefore, the level of phosphorylated Protein Y (p-Protein Y) is the proposed pharmacodynamic biomarker to measure the biological activity of this compound. A decrease in p-Protein Y levels in response to this compound treatment would indicate target engagement and pathway inhibition.

Logical Framework for Biomarker Validation

The validation of p-Protein Y as a biomarker for this compound activity follows a logical progression from analytical validation to clinical utility. This process ensures that the biomarker is a reliable and meaningful indicator of the drug's effect.

cluster_0 Analytical Validation cluster_1 Preclinical Validation cluster_2 Clinical Validation A Is the assay for p-Protein Y accurate, precise, and sensitive? B Does this compound decrease p-Protein Y in a dose- and time-dependent manner in vitro and in vivo? A->B C Does a change in p-Protein Y correlate with clinical endpoints in patients treated with this compound? B->C

Caption: Logical flow of biomarker validation.

Comparative Data Summary

The following table summarizes hypothetical data comparing the performance of the p-Protein Y biomarker assay with alternative methods for assessing this compound activity.

Assay Type Method Metric This compound IC50 / EC50 (nM) Throughput Biological Context
Biomarker Assay In-Cell Western p-Protein Y Levels 15 High Cellular Target Engagement
Biochemical Assay TR-FRET Kinase Assay Kinase X Activity 5 High Direct Enzymatic Inhibition
Functional Assay Cell Proliferation Assay (MTS) Cell Viability 50 High Downstream Cellular Effect
In Vivo Model Tumor Xenograft Tumor Growth Inhibition N/A (ED50 = 10 mg/kg) Low In Vivo Efficacy

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. ED50: Half-maximal effective dose. TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. The validation of a biomarker requires a fit-for-purpose approach; as biomarker data is intended to support regulatory decision-making, the assay should be fully validated.[1]

Signaling Pathway of this compound

The "ABC" signaling pathway is initiated by an upstream signal that activates a receptor, leading to the activation of Kinase X. Kinase X then phosphorylates Protein Y, which promotes cell proliferation. This compound acts as an inhibitor of Kinase X, thereby blocking the phosphorylation of Protein Y and subsequent cell proliferation.

Upstream Signal Upstream Signal Receptor Receptor Upstream Signal->Receptor Kinase X Kinase X Receptor->Kinase X Activates Protein Y Protein Y Kinase X->Protein Y Phosphorylates This compound This compound This compound->Kinase X Inhibits p-Protein Y p-Protein Y Protein Y->p-Protein Y Cell Proliferation Cell Proliferation p-Protein Y->Cell Proliferation

Caption: The "ABC" signaling pathway and the mechanism of action of this compound.

Experimental Workflow for Biomarker Validation

The validation of p-Protein Y as a biomarker for this compound activity involves a multi-step process. This workflow ensures a comprehensive evaluation, from initial assay development to in vivo confirmation.

A 1. Assay Development (In-Cell Western for p-Protein Y) B 2. Analytical Validation (Specificity, Linearity, Precision) A->B C 3. In Vitro Characterization (Dose-response & time-course in cancer cell lines) B->C D 4. In Vivo Pharmacodynamics (Tumor xenograft models) C->D E 5. Correlation with Efficacy (Compare p-Protein Y levels with tumor growth inhibition) D->E

References

A Head-to-Head Showdown: The Natural Lactone Parthenolide Versus the Investigational Drug Bortezomib in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Efficacy, Mechanism of Action, and Safety Profiles

In the landscape of oncology research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is relentless. This guide provides a head-to-head comparison of Parthenolide, a naturally occurring sesquiterpene lactone, and Bortezomib, a proteasome inhibitor with a well-established role in cancer therapy. Both agents, despite their different origins, converge on the critical NF-κB signaling pathway, a key regulator of cancer cell proliferation, survival, and inflammation. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective preclinical and clinical data, experimental methodologies, and mechanistic pathways.

Comparative Efficacy and Biological Activity

The following table summarizes the key quantitative data for Parthenolide and Bortezomib, highlighting their respective potencies and therapeutic indices in various cancer models.

ParameterParthenolideBortezomibReferences
IC50 (Leukemia Cells) 2.5 - 10 µM5 - 20 nM[1][2]
IC50 (Breast Cancer Cells) 5 - 25 µM10 - 50 nM[3][4]
Mechanism of Action Inhibition of IKK, leading to decreased NF-κB activation; ROS generationInhibition of the 26S proteasome, leading to stabilization of IκBα and subsequent NF-κB inhibition[1][5]
In Vivo Efficacy Tumor growth inhibition in xenograft models (prostate, breast cancer)Approved for multiple myeloma and mantle cell lymphoma; shows efficacy in various solid tumors in clinical trials[6]
Selectivity Preferential cytotoxicity towards cancer cells over normal cellsHigher toxicity towards normal cells compared to Parthenolide[6]

Signaling Pathway and Mechanism of Action

Parthenolide and Bortezomib both ultimately lead to the inhibition of the NF-κB signaling pathway, a critical driver of tumorigenesis. However, they achieve this through distinct mechanisms. The diagram below illustrates the NF-κB pathway and the points of intervention for each compound.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK IKK TNFR->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB sequesters Proteasome Proteasome IκBα->Proteasome degradation NF-κB->Nucleus translocates Gene Expression Gene Expression NF-κB->Gene Expression promotes transcription of genes for proliferation, survival, angiogenesis Parthenolide Parthenolide Parthenolide->IKK inhibits Bortezomib Bortezomib Bortezomib->Proteasome inhibits

Figure 1: NF-κB signaling pathway and points of inhibition by Parthenolide and Bortezomib.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to evaluate the efficacy of Parthenolide and Bortezomib.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of Parthenolide or Bortezomib for 24, 48, or 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Western Blot Analysis for NF-κB Pathway Proteins
  • Cell Lysis: Treated and untreated cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Proteins are transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against p-IKK, IκBα, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Study
  • Cell Implantation: 5-10 million cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Mice are randomized into treatment groups and administered with Parthenolide (e.g., intraperitoneally or orally), Bortezomib (e.g., intravenously), or a vehicle control.

  • Tumor Measurement: Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width²).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis (e.g., histology, western blotting).

Conclusion

This comparative guide highlights that both Parthenolide and Bortezomib are potent inhibitors of the NF-κB pathway with significant anti-cancer activity. While Bortezomib is an established clinical drug, its use is associated with notable toxicities. Parthenolide, as a natural product, demonstrates a more favorable safety profile in preclinical studies, exhibiting selectivity for cancer cells.[6] Further research and clinical investigations are warranted to fully elucidate the therapeutic potential of Parthenolide and its derivatives as standalone or combination therapies in oncology. The provided experimental protocols serve as a foundation for researchers to further explore the activities of these and other novel anti-cancer agents.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Lachnone A

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the hazards associated with Lachnone A by reviewing its specific Safety Data Sheet (SDS). General precautions for handling lactone compounds include wearing appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE):

  • Gloves: Use chemical-resistant gloves, such as nitrile gloves.

  • Eye Protection: Wear safety glasses with side shields or goggles to protect against splashes.[1]

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[1]

Spill Management: In the event of a spill, the following steps should be taken:

  • Containment: Safely contain the spill to prevent it from spreading.

  • Collection: For small spills, absorb the material with an inert substance. For larger spills, follow the specific instructions on the SDS.

  • Cleaning: Thoroughly clean the spill area.

  • Disposal: Place all contaminated materials into a labeled, sealed container for proper disposal.

Step-by-Step Disposal Procedures

The primary method for the disposal of this compound and other lactone waste is through a licensed hazardous waste disposal company, arranged by your institution's Environmental Health and Safety (EHS) department.

  • Waste Identification and Segregation:

    • Identify the waste as a chemical waste. Based on its properties, it may be classified as hazardous.

    • Segregate this compound waste from other waste streams to prevent cross-contamination.[2]

  • Containerization:

    • Place the waste in a chemically compatible, leak-proof container with a secure lid.

    • Clearly label the container with "this compound Waste," its concentration, and any applicable hazard symbols as required by your institution and local regulations.[2]

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong acids and strong oxidizing agents.[1][3]

    • Keep the container tightly closed in a dry place.[1]

  • Contact EHS for Pickup:

    • Once the waste container is ready, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.

Quantitative Data for Lactone Compounds

The following table summarizes general chemical and physical properties for representative lactone compounds. Note that specific values for this compound may vary and should be obtained from the manufacturer's SDS.

PropertyValueUnitSource
Molecular Weight196.29 g/mol Cheméo (for C-12 massoia lactone)
Normal Boiling Point587.44KCheméo (for C-12 massoia lactone)
Normal Melting Point327.93KCheméo (for C-12 massoia lactone)
Water Solubility (log10WS)-3.57mol/lCheméo (for C-12 massoia lactone)
Octanol/Water Partition Coefficient (logPoct/wat)3.219Cheméo (for C-12 massoia lactone)

Note: This data is for C-12 massoia lactone and is provided as a general reference for a lactone compound.[4] The specific properties of this compound may differ.

Experimental Protocols

Detailed experimental protocols for the handling and disposal of this compound were not found in the available search results. Users must refer to the specific protocols provided by the manufacturer or their institution's standard operating procedures.

This compound Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound.

LachnoneA_Disposal_Workflow cluster_prep Preparation & Handling cluster_procedure Disposal Procedure cluster_final Final Disposal cluster_spill Spill Event start Start: Need to Dispose of this compound sds Consult Safety Data Sheet (SDS) start->sds ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe segregate Segregate this compound Waste ppe->segregate spill Spill Occurs ppe->spill containerize Place in Labeled, Leak-Proof Container segregate->containerize store Store in Designated Safe Area containerize->store ehs Contact Environmental Health & Safety (EHS) store->ehs pickup Arrange for Hazardous Waste Pickup ehs->pickup end End: Proper Disposal Complete pickup->end contain Contain Spill spill->contain collect Collect with Inert Material contain->collect clean Clean Spill Area collect->clean dispose_spill Dispose of Contaminated Materials as Hazardous Waste clean->dispose_spill dispose_spill->containerize

A flowchart illustrating the step-by-step procedure for the safe disposal of this compound.

References

Personal protective equipment for handling Lachnone A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical guidance for handling Lachnone A based on general best practices for cytotoxic and hazardous compounds. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, these recommendations should be supplemented by a compound-specific risk assessment before commencing any laboratory work.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on guidelines for handling cytotoxic compounds.[1][2][3][4]

PPE CategoryRecommendation
Hand Protection Wear two pairs of chemotherapy-tested nitrile gloves.[1][5]
Eye/Face Protection Use chemical splash goggles and a full-face shield, especially when there is a risk of splashing.[1][3]
Body Protection A disposable, moisture-resistant, long-sleeved gown with cuffs is required to protect skin and clothing.[3][4]
Respiratory Protection In cases of potential aerosol generation or if handling the compound outside of a certified chemical fume hood, a NIOSH-approved respirator should be used.[3]
Foot Protection Wear closed-toe shoes and shoe covers.[1]

Experimental Workflow for Handling this compound

Proper procedure is critical to safely handle potent compounds like this compound. The following workflow diagram outlines the key steps from preparation to disposal.

LachnoneA_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood Ensure certified & working prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials prep_weigh Weigh this compound in a Vented Enclosure prep_materials->prep_weigh handle_dissolve Dissolve/Dilute Compound prep_weigh->handle_dissolve handle_experiment Perform Experimental Procedures handle_dissolve->handle_experiment handle_transport Transport in Sealed, Secondary Containers handle_experiment->handle_transport If necessary cleanup_decontaminate Decontaminate Work Surfaces handle_experiment->cleanup_decontaminate handle_transport->cleanup_decontaminate cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_doff_ppe Doff PPE in Correct Order cleanup_waste->cleanup_doff_ppe cleanup_wash Wash Hands Thoroughly cleanup_doff_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Operational and Disposal Plans

Spill Management:

In the event of a spill, it is critical to have a clear and immediate plan of action.

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area. Restrict access to the contaminated zone.

  • Don PPE: Before re-entering the area, don the appropriate PPE as outlined in the table above, including respiratory protection.

  • Containment: Use a cytotoxic spill kit to absorb and contain the spill.[2][3]

  • Decontamination: Clean the spill area with an appropriate deactivating agent, followed by a thorough cleaning with soap and water.

  • Disposal: All materials used for cleanup must be disposed of as cytotoxic waste.

  • Reporting: Report the spill to the laboratory supervisor and the institutional safety office.

Waste Disposal:

All waste contaminated with this compound, including consumables, used PPE, and cleaning materials, must be handled as hazardous cytotoxic waste.

  • Segregation: Do not mix cytotoxic waste with regular laboratory trash.

  • Containers: Use clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste.

  • Disposal Route: Follow your institution's specific procedures for the collection and disposal of cytotoxic waste. This typically involves incineration at a licensed facility.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lachnone A
Reactant of Route 2
Lachnone A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.